Product packaging for Spiroglumide(Cat. No.:CAS No. 137795-35-8)

Spiroglumide

Cat. No.: B159829
CAS No.: 137795-35-8
M. Wt: 441.3 g/mol
InChI Key: FJCZHMXAGBYXHJ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a CCK receptor antagonist;  antigastrin;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26Cl2N2O4 B159829 Spiroglumide CAS No. 137795-35-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137795-35-8

Molecular Formula

C21H26Cl2N2O4

Molecular Weight

441.3 g/mol

IUPAC Name

(4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1

InChI Key

FJCZHMXAGBYXHJ-QGZVFWFLSA-N

Isomeric SMILES

C1CCC2(C1)CCN(CC2)C(=O)[C@@H](CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Other CAS No.

137795-35-8

Synonyms

4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid
CR 2194
CR-2194
spiroglumide

Origin of Product

United States

Foundational & Exploratory

Spiroglumide's Mechanism of Action: A Technical Guide to a Selective CCKB Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroglumide is a selective antagonist of the cholecystokinin B (CCKB) receptor, also known as the gastrin receptor. By competitively blocking the binding of the endogenous ligands cholecystokinin (CCK) and gastrin to the CCKB receptor, this compound modulates key physiological processes, particularly in the gastrointestinal and central nervous systems. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways involved.

Core Mechanism: Selective CCKB Receptor Antagonism

The primary mechanism of action of this compound is its selective and competitive antagonism of the CCKB receptor.[1] Unlike non-selective antagonists such as proglumide, which block both CCKA and CCKB receptors, this compound exhibits a preferential affinity for the CCKB subtype.[1][2] This selectivity allows for a more targeted modulation of physiological pathways predominantly regulated by CCKB receptors.

The CCKB receptor is a G-protein coupled receptor (GPCR) that, upon activation by gastrin or CCK, initiates a cascade of intracellular signaling events.[3][4] These receptors are prominently expressed in the brain and the gastrointestinal tract, particularly on parietal cells and enterochromaffin-like (ECL) cells in the stomach.

Quantitative Data

Table 1: In Vivo Potency of this compound

ParameterSpeciesExperimental ModelValue (95% CI)Reference
ID50RatPentagastrin-induced acid hypersecretion20.1 (8.67-46.4) mg/kg
  • ID50 (Median Inhibitory Dose): The dose of a drug that produces 50% of its maximum inhibitory effect.

A study in rats demonstrated that this compound dose-dependently inhibits pentagastrin-induced acid hypersecretion with an ID50 of 20.1 mg/kg. In the same study, this compound was shown to be inactive against CCK-8-induced delay of gastric emptying, an effect mediated by CCKA receptors, highlighting its in vivo selectivity for the CCKB receptor.

Signaling Pathways Modulated by this compound

By blocking the CCKB receptor, this compound inhibits the downstream signaling cascade initiated by gastrin and CCK. The primary pathway affected is the Gq protein-coupled activation of phospholipase C (PLC).

Activation of the CCKB receptor by its agonists leads to the following sequence of events:

  • Gq Protein Activation: The receptor-ligand complex activates the Gq alpha subunit of the associated heterotrimeric G protein.

  • Phospholipase C (PLC) Activation: Activated Gq stimulates PLC-β.

  • Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

This signaling cascade ultimately results in various cellular responses, including gastric acid secretion from parietal cells and histamine release from ECL cells. This compound, by preventing the initial ligand binding, effectively abrogates this entire downstream signaling pathway.

Diagram: this compound's Inhibition of the CCKB Receptor Signaling Pathway```dot

Spiroglumide_Mechanism CCKBR CCKBR Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca IP3->Ca Release from ER PKC PKC DAG->PKC Activates Ca->PKC Co-activates Cellular_Response Cellular_Response PKC->Cellular_Response Leads to

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of this compound in inhibiting gastrin-induced calcium release.

Materials:

  • Whole cells expressing the human CCKB receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Gastrin (agonist).

  • This compound.

  • Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

  • Fluorescence plate reader or microscope with calcium imaging capabilities.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.

  • Wash the cells with physiological salt solution to remove excess dye.

  • Add varying concentrations of this compound to the cells and incubate for a short period.

  • Measure the baseline fluorescence.

  • Add a fixed concentration of gastrin to stimulate the cells.

  • Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • The inhibitory effect of this compound is determined by the reduction in the gastrin-induced fluorescence signal.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Diagram: Calcium Mobilization Assay Workflow

Calcium_Assay_Workflow Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Seed_Cells->Load_Dye Add_this compound Add this compound (Varying Concentrations) Load_Dye->Add_this compound Measure_Baseline Measure Baseline Fluorescence Add_this compound->Measure_Baseline Add_Agonist Add Gastrin (Agonist) Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Change Add_Agonist->Measure_Response Analyze Data Analysis (Calculate IC50) Measure_Response->Analyze End End Analyze->End

Caption: Workflow for an intracellular calcium mobilization assay.

Conclusion

This compound acts as a selective antagonist of the CCKB receptor, thereby inhibiting the physiological effects of gastrin and CCK that are mediated through this receptor subtype. Its primary mechanism involves the blockade of the Gq-PLC-IP3/DAG signaling pathway, which prevents the mobilization of intracellular calcium and subsequent cellular responses such as gastric acid secretion. While in vivo data confirms its selective antagonistic activity, further in vitro studies would be beneficial to fully characterize its binding affinity and functional potency at the molecular level. The experimental protocols detailed in this guide provide a framework for such investigations, which are crucial for the continued development and understanding of this compound and other selective CCKB receptor antagonists.

References

Spiroglumide: A Technical Guide to its CCKB Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroglumide is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor, a G-protein coupled receptor that plays a significant role in various physiological processes, including gastric acid secretion and anxiety. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its selectivity for the CCKB receptor over the closely related CCKA receptor. This document details the quantitative binding and functional data, the experimental methodologies used to determine this selectivity, and the underlying signaling pathways.

Core Concepts: this compound's CCKB Receptor Selectivity

This compound's therapeutic potential and its utility as a research tool are defined by its preferential binding to and inhibition of the CCKB receptor. This selectivity is crucial for minimizing off-target effects that could arise from the modulation of the CCKA receptor, which is primarily involved in gallbladder contraction and pancreatic enzyme secretion.

Quantitative Analysis of Receptor Selectivity

Table 1: In Vivo Functional Antagonism of this compound

ParameterSpeciesAssayAgonistThis compound ID50 (mg/kg)Reference
Inhibition of Gastric Acid SecretionRatPentagastrin-induced acid hypersecretionPentagastrin20.1[1]

This data clearly indicates that this compound is effective in blocking a CCKB-mediated physiological response in a whole-animal model. A corresponding high ID50 or lack of effect in a CCKA-mediated model would further confirm its selectivity.

Experimental Protocols

The determination of a compound's receptor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments relevant to characterizing this compound's interaction with CCK receptors.

Radioligand Binding Assay for CCKB Receptor

This assay quantifies the affinity of a compound for the CCKB receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the CCKB receptor.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the CCKB receptor (e.g., cerebral cortex).

  • Radioligand: A high-affinity CCKB receptor ligand labeled with a radioisotope (e.g., [125I]CCK-8).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protease inhibitor.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane CCKB-expressing Membrane Preparation Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radioligand ([125I]CCK-8) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a CCKB receptor radioligand binding assay.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the intracellular calcium increase induced by an agonist, a key downstream event in CCKB receptor activation.

Objective: To determine the functional potency (IC50) of this compound in inhibiting CCKB receptor signaling.

Materials:

  • Cell Line: A cell line stably expressing the human CCKB receptor (e.g., CHO-CCKB).

  • Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist: A known CCKB receptor agonist (e.g., CCK-8 or Gastrin).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

  • Cell Plating: Seed the CCKB-expressing cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add the CCKB receptor agonist to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value for the inhibition of the functional response.

Experimental Workflow for Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells CCKB-expressing Cells Plating Cell Plating Cells->Plating Dye Calcium-sensitive Dye Loading Dye Loading Dye->Loading This compound This compound (Varying Concentrations) Preincubation Pre-incubation with This compound This compound->Preincubation Agonist CCKB Agonist Stimulation Agonist Stimulation Agonist->Stimulation Plating->Loading Loading->Preincubation Preincubation->Stimulation Measurement Fluorescence Measurement (FLIPR) Stimulation->Measurement IC50 Determine IC50 Measurement->IC50

Caption: Workflow for a CCKB receptor calcium mobilization assay.

Signaling Pathways

The CCKB receptor is a Gq/11-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the mobilization of intracellular calcium. This compound, as a competitive antagonist, blocks the initiation of this cascade by preventing the agonist from binding to the receptor.

CCKB Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Agonist Agonist (CCK/Gastrin) CCKB_R CCKB Receptor Agonist->CCKB_R Binds This compound This compound This compound->CCKB_R Blocks Gq11 Gq/11 CCKB_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: this compound blocks the CCKB receptor signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the CCKB receptor due to its demonstrated in vivo selectivity. While detailed in vitro binding and functional data are not extensively published, the established methodologies outlined in this guide provide a clear framework for the continued characterization of this compound and other CCKB receptor antagonists. The understanding of its mechanism of action at the molecular level, through the blockade of the Gq/11-PLC signaling pathway, solidifies its classification as a selective CCKB receptor antagonist. Further research providing specific in vitro affinity and potency values would be highly beneficial to the scientific community.

References

Spiroglumide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide, also known as CR2194, is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor. Its primary application in research revolves around the investigation of the physiological and pathological roles of the CCK-B/gastrin receptor system. This technical guide provides an in-depth overview of this compound's mechanism of action, its use in experimental research, and relevant quantitative data. It is intended to serve as a comprehensive resource for scientists and professionals in drug development exploring the therapeutic potential of CCK-B receptor modulation.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the CCK-B receptor, thereby preventing the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq alpha subunit. This initiates a downstream cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, which in turn mediate various cellular responses. By blocking the initial ligand-binding event, this compound effectively inhibits this entire signaling pathway.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Spiroglumide_Mechanism_of_Action cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling CCKBR CCK-B Receptor Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca->Cellular_Response PKC->Cellular_Response This compound This compound This compound->CCKBR Blocks Ligand Gastrin / CCK Ligand->CCKBR Binds to

Caption: Mechanism of this compound as a CCK-B receptor antagonist.

Quantitative Data

The potency and selectivity of this compound have been characterized in both in vivo and in vitro studies. The available quantitative data are summarized in the table below.

ParameterSpeciesAssayValueReference
ID50 RatIn vivo inhibition of pentagastrin-induced gastric acid hypersecretion20.1 mg/kg (95% CL: 8.67-46.4)[1]
Inhibition of Gastric Acid Secretion HumanIn vivo response to gastrin infusionDose-dependent inhibition at 1, 2.5, and 7.5 mg/kg/h[2]
Receptor Selectivity RatIn vivo comparison of effects on gastric emptying (CCK-A) vs. acid secretion (CCK-B)Selective for CCK-B; inactive against CCK-A mediated effects[1]

Experimental Protocols

This compound is a valuable tool for elucidating the roles of the CCK-B/gastrin receptor in various physiological and pathological processes. Detailed methodologies for key experiments are provided below.

In Vivo Inhibition of Gastric Acid Secretion in Rats

This protocol is designed to assess the in vivo potency of this compound in a conscious rat model.[1]

Experimental Workflow:

Gastric_Secretion_Protocol A 1. Animal Preparation: - Conscious male Sprague-Dawley rats - Chronic gastric fistula implantation B 2. Drug Administration: - Intravenous administration of this compound or vehicle A->B C 3. Stimulation: - Subcutaneous injection of pentagastrin to induce acid secretion B->C D 4. Sample Collection: - Gastric juice collected through the fistula at timed intervals C->D E 5. Analysis: - Titration of gastric juice to determine acid concentration D->E F 6. Data Interpretation: - Calculation of ID50 value for this compound E->F

Caption: Workflow for in vivo assessment of this compound's effect on gastric acid secretion.

Methodology:

  • Animals: Male Sprague-Dawley rats are surgically fitted with a chronic gastric fistula to allow for the collection of gastric secretions.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered intravenously at various doses. A control group receives the vehicle alone.

  • Stimulation: Gastric acid secretion is stimulated by a subcutaneous injection of pentagastrin, a synthetic analog of gastrin.

  • Sample Collection: Gastric juice is collected through the fistula at regular intervals before and after drug administration and stimulation.

  • Analysis: The collected gastric juice is titrated with a standardized base (e.g., 0.1 N NaOH) to determine the acid concentration.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in acid output compared to the control group. The dose required to produce a 50% inhibition (ID50) is then determined.

In Vitro Receptor Binding Assay

Experimental Workflow:

Binding_Assay_Protocol A 1. Membrane Preparation: - Isolation of cell membranes expressing CCK-B receptors (e.g., from transfected cell lines or brain tissue) B 2. Assay Setup: - Incubation of membranes with a radiolabeled CCK-B ligand (e.g., [³H]-CCK-8 or [¹²⁵I]-gastrin) A->B C 3. Competition: - Addition of increasing concentrations of this compound B->C D 4. Separation: - Separation of bound and free radioligand (e.g., via filtration) C->D E 5. Quantification: - Measurement of radioactivity of the bound fraction D->E F 6. Data Analysis: - Generation of a competition curve and calculation of IC50 and Ki values E->F

Caption: General workflow for an in vitro competitive binding assay for CCK-B receptor antagonists.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a source rich in CCK-B receptors, such as a stable cell line overexpressing the receptor or specific brain regions (e.g., cerebral cortex).

  • Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand that specifically binds to the CCK-B receptor.

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal competition curve is generated, from which the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Research Applications

This compound's selectivity for the CCK-B receptor makes it a valuable pharmacological tool for a variety of research applications, including:

  • Gastrointestinal Physiology: Investigating the role of gastrin in regulating gastric acid secretion, mucosal growth, and the pathophysiology of conditions like Zollinger-Ellison syndrome and peptic ulcer disease.

  • Neuroscience: Exploring the involvement of CCK-B receptors in the central nervous system, including their role in anxiety, panic disorders, and pain perception.

  • Oncology: Studying the potential trophic effects of gastrin on certain types of cancers, particularly those of the gastrointestinal tract, and evaluating the anti-proliferative effects of CCK-B receptor antagonism.

Conclusion

This compound is a well-characterized and selective CCK-B/gastrin receptor antagonist that has been instrumental in advancing our understanding of the CCK system. Its utility in both in vivo and in vitro experimental models allows for the precise dissection of the physiological and pathological functions of the CCK-B receptor. This technical guide provides a foundational resource for researchers and drug development professionals seeking to utilize this compound in their investigations. Further research to fully elucidate its therapeutic potential in various disease states is warranted.

References

Spiroglumide: A Technical Guide to its Chemical Structure, Properties, and In Vitro/In Vivo Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide, also known as CR 2194, is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). Its unique spirocyclic structure confers high affinity and selectivity for this G-protein coupled receptor (GPCR), making it a valuable tool for investigating the physiological and pathological roles of the CCK/gastrin system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for its synthesis, in vitro characterization through receptor binding and functional assays, and in vivo evaluation of its effects on gastric acid secretion are presented to facilitate further research and development in this area.

Chemical Structure and Identification

This compound possesses a rigid spiro[4.5]decane moiety linked to a glutamic acid derivative. The chemical structure and key identifiers are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers for this compound [1][2]

IdentifierValue
IUPAC Name (4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid
CAS Number 137795-35-8
Molecular Formula C₂₁H₂₆Cl₂N₂O₄
SMILES C1CCC2(C1)CCN(CC2)C(=O)--INVALID-LINK--NC(=O)C3=CC(=C(=C3)Cl)Cl
InChIKey FJCZHMXAGBYXHJ-QGZVFWFLSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and delivery.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 441.35 g/mol
Monoisotopic Mass 440.12696 g/mol
XLogP3 4.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 6
Topological Polar Surface Area 99.8 Ų
Heavy Atom Count 29
Formal Charge 0
Complexity 604

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCK-B receptor.[3] This receptor is a Gq-coupled GPCR, and its activation by endogenous ligands like gastrin and cholecystokinin initiates a downstream signaling cascade. By blocking this interaction, this compound inhibits these downstream effects.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Pharmacological Intervention CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Acid Secretion) PKC->Cellular_Response Phosphorylates Targets This compound This compound This compound->CCKBR Blocks Gastrin_CCK Gastrin / CCK Gastrin_CCK->CCKBR Binds Receptor_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare CCK-B Receptor Expressing Membranes Start->Prepare_Membranes Setup_Assay Set up Assay Tubes: - Total Binding (Radioligand) - Non-specific Binding (+ Cold Ligand) - Competition (this compound) Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki Count->Analyze End End Analyze->End

References

Spiroglumide: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide is a selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. Its biological activity primarily stems from its ability to block the signaling pathways activated by cholecystokinin (CCK) and gastrin through this receptor. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization. While specific in-vitro quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Introduction

This compound is a glutamic acid derivative that exhibits selectivity for the cholecystokinin B (CCK-B) receptor over the cholecystokinin A (CCK-A) receptor.[1][2] CCK-B receptors are predominantly found in the central nervous system and the gastrointestinal tract, where they are involved in a variety of physiological processes, including the regulation of gastric acid secretion, anxiety, and pain perception. By antagonizing the CCK-B receptor, this compound has the potential to modulate these processes, making it a compound of interest for therapeutic development.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-B receptor. This means that it binds to the same site as the endogenous ligands, CCK and gastrin, but does not activate the receptor. By occupying the receptor's binding site, this compound prevents the downstream signaling cascades that are normally initiated by agonist binding.

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[1][3] Activation of the CCK-B receptor by its agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with CCK-B receptor activation.

By blocking this initial binding step, this compound effectively inhibits the entire downstream signaling pathway.

Signaling Pathway Diagram

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_intracellular Intracellular CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK_Gastrin CCK / Gastrin CCK_Gastrin->CCKBR Binds & Activates This compound This compound This compound->CCKBR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Physiological Response Ca_Release->Response PKC->Response

Caption: this compound competitively antagonizes the CCK-B receptor, blocking downstream signaling.

Quantitative Data

Currently, there is a notable scarcity of publicly available in vitro quantitative data for this compound, such as IC50 or Ki values from receptor binding assays. However, one key in vivo study provides a measure of its potency.

ParameterValueSpeciesExperimental ModelReference
ID50 20.1 mg/kg (95% CI: 8.67-46.4)RatInhibition of pentagastrin-induced acid hypersecretion[2]

Note: The ID50 represents the dose of this compound required to inhibit the specified biological response by 50%. The wide confidence interval suggests variability in the response.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are general methodologies that would be employed to determine its biological activity.

Radioligand Binding Assay (for determining Ki)

This assay would be used to determine the binding affinity of this compound for the CCK-B receptor.

Objective: To calculate the inhibition constant (Ki) of this compound.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human CCK-B receptor.

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., MgCl2) and protease inhibitors.

  • Radioligand: Use a radiolabeled CCK-B receptor ligand, such as [3H]gastrin or [125I]CCK-8.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow A Prepare CCK-B Receptor Membrane Homogenate B Incubate Membranes with Radioligand & this compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for determining this compound's binding affinity via a radioligand binding assay.

Calcium Mobilization Assay (for determining functional antagonism)

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a CCK-B receptor agonist.

Objective: To determine the functional antagonist potency of this compound.

General Protocol:

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing the CCK-B receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a CCK-B receptor agonist (e.g., pentagastrin or CCK-8).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 for functional antagonism.

Experimental Workflow: Calcium Mobilization Assay

Calcium Mobilization Assay Workflow A Culture CCK-B Expressing Cells B Load Cells with Calcium-Sensitive Dye A->B C Pre-incubate with this compound B->C D Stimulate with CCK-B Agonist C->D E Measure Fluorescence Change D->E F Determine Functional IC50 E->F

Caption: Workflow for assessing this compound's functional antagonism using a calcium mobilization assay.

Conclusion and Future Directions

This compound is a selective CCK-B receptor antagonist with demonstrated in vivo activity in inhibiting gastric acid secretion. Its mechanism of action involves the competitive blockade of the Gq-coupled signaling pathway typically activated by CCK and gastrin. However, a significant gap exists in the publicly available literature regarding its in vitro pharmacology, including its binding affinity (Ki) and functional antagonist potency (IC50) at the human CCK-B receptor.

For drug development professionals and researchers, future studies should focus on:

  • Quantitative In Vitro Characterization: Performing radioligand binding and functional assays to determine the precise potency and selectivity profile of this compound.

  • Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating them with its pharmacological effects.

  • Exploration of Therapeutic Potential: Investigating the efficacy of this compound in preclinical models of conditions where CCK-B receptor antagonism is implicated, such as anxiety disorders, certain types of pain, and gastrointestinal hypersecretory states.

A more complete understanding of the biological activity of this compound will be crucial for unlocking its full therapeutic potential.

References

The Role of Spiroglumide in Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of spiroglumide, a selective antagonist of the cholecystokinin B (CCK-B)/gastrin receptor, and its role in the inhibition of gastric acid secretion. The document details the mechanism of action of this compound, presents quantitative data on its efficacy from preclinical and clinical studies, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of gastric acid physiology and the development of novel antisecretory agents.

Introduction

Gastric acid secretion is a fundamental physiological process, critical for digestion and defense against pathogens. However, dysregulation of this process can lead to a variety of acid-related disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD). The hormone gastrin, acting through the cholecystokinin B (CCK-B) receptor (also known as the gastrin receptor), is a primary stimulant of gastric acid secretion. This compound (formerly known as CR 2194) is a potent and selective antagonist of the CCK-B receptor, and as such, represents a targeted therapeutic approach to modulating gastric acidity.

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion by competitively blocking the binding of gastrin to the CCK-B receptors located on the surface of enterochromaffin-like (ECL) cells and, to a lesser extent, directly on parietal cells within the gastric mucosa.

The primary pathway for gastrin-stimulated acid secretion involves the following steps:

  • Gastrin, released from G-cells in the antrum of the stomach, travels through the bloodstream to the gastric glands.

  • Gastrin binds to CCK-B receptors on ECL cells.

  • This binding triggers a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • The rise in intracellular Ca2+ and activation of PKC in ECL cells stimulates the release of histamine.

  • Histamine then binds to H2 receptors on adjacent parietal cells, activating a Gs protein-coupled pathway that increases intracellular cyclic AMP (cAMP).

  • The increase in both cAMP and intracellular Ca2+ (also stimulated to a lesser degree by direct gastrin binding to CCK-B receptors on parietal cells) activates the H+/K+-ATPase (proton pump) on the apical membrane of the parietal cell, leading to the secretion of H+ ions into the gastric lumen.

This compound, by blocking the initial step of gastrin binding to the CCK-B receptor, effectively attenuates this entire cascade, leading to a reduction in histamine release and subsequent proton pump activation.

Signaling Pathway Diagram

Gastrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (ECL Cell) Gastrin Gastrin CCKBR CCK-B Receptor Gastrin->CCKBR Binds This compound This compound This compound->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Endoplasmic Reticulum Ca2+ IP3->Ca_ER Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Histamine_Vesicle Histamine Vesicles Ca_cyto->Histamine_Vesicle Stimulates PKC->Histamine_Vesicle Stimulates Histamine_release Histamine Release Histamine_Vesicle->Histamine_release

Caption: Gastrin/CCK-B receptor signaling pathway in an ECL cell.

Quantitative Data

The efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

ParameterSpeciesReceptorValueReference
IC50 HumanCCK-A13,500 nM[1]
IC50 HumanCCK-B1,400 nM[1]
Table 1: In Vitro Binding Affinity of this compound
Study TypeSpeciesModelParameterValueReference
In VivoRatPentagastrin-stimulated acid hypersecretionID5020.1 mg/kg (i.v.)[2]
In VivoHumanGastrin-stimulated acid output-Dose-dependent inhibition[3]
In VivoHumanMeal-stimulated intragastric acidity-Significant reduction[3]
In VivoHumanSham feeding-stimulated acid secretion-Significant reduction
Table 2: In Vivo Efficacy of this compound on Gastric Acid Secretion

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound like this compound to the CCK-B receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to the CCK-B receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CCK-B receptor.

  • Radiolabeled ligand (e.g., [125I]-Gastrin or a high-affinity radiolabeled antagonist).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a microtiter plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled competing ligand.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand_Binding_Workflow Start Prepare Reagents: - Cell Membranes (CCK-B) - Radioligand - this compound dilutions Incubation Incubate: Membranes + Radioligand + this compound Start->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Washing Wash Filters (Remove unbound radioligand) Filtration->Washing Counting Scintillation Counting (Quantify radioactivity) Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 Counting->Analysis End IC50 Value Analysis->End

Caption: Workflow for a radioligand binding assay.

In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This protocol describes a method to assess the in vivo efficacy of this compound in a rat model of stimulated gastric acid secretion.

Objective: To determine the dose-dependent inhibitory effect of this compound on pentagastrin-stimulated gastric acid secretion.

Animals: Male Sprague-Dawley rats, equipped with a chronic gastric fistula.

Materials:

  • Pentagastrin solution.

  • This compound solution for intravenous administration.

  • Saline solution (0.9% NaCl).

  • pH meter and titration equipment (e.g., 0.01 N NaOH).

Procedure:

  • Fast the rats overnight with free access to water.

  • On the day of the experiment, gently flush the stomach through the fistula with warm saline until the returns are clear.

  • Collect basal gastric secretions for a defined period (e.g., 30 minutes).

  • Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

  • After a stabilization period, collect gastric juice samples at regular intervals (e.g., every 15 minutes).

  • Administer a single intravenous dose of this compound or vehicle (control).

  • Continue to collect gastric juice samples at regular intervals for a specified duration.

  • Measure the volume of each gastric juice sample and determine the acid concentration by titration with NaOH to a neutral pH.

  • Calculate the total acid output (volume × concentration) for each collection period.

  • Express the inhibition of acid secretion as a percentage of the pre-treatment stimulated rate and calculate the ID50 (the dose of this compound that causes 50% inhibition).

Rat_Acid_Secretion_Workflow Start Fasted Rat with Gastric Fistula Basal_Collection Collect Basal Gastric Secretion Start->Basal_Collection Stimulation Infuse Pentagastrin (Stimulate Acid Secretion) Basal_Collection->Stimulation Stimulated_Collection Collect Stimulated Gastric Secretion Stimulation->Stimulated_Collection Treatment Administer this compound (i.v.) or Vehicle Stimulated_Collection->Treatment Post_Treatment_Collection Collect Post-Treatment Gastric Secretion Treatment->Post_Treatment_Collection Measurement Measure Volume and Titrate Acid Concentration Post_Treatment_Collection->Measurement Analysis Calculate Acid Output and Determine ID50 Measurement->Analysis End ID50 Value Analysis->End

Caption: Workflow for in vivo measurement of gastric acid secretion.

Conclusion

This compound is a selective CCK-B/gastrin receptor antagonist that effectively inhibits gastric acid secretion stimulated by various physiological stimuli. Its mechanism of action is well-defined, involving the blockade of the gastrin-mediated signaling cascade in ECL cells. The quantitative data from both in vitro and in vivo studies demonstrate its potency and efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel CCK-B receptor antagonists for the treatment of acid-related disorders.

References

Spiroglumide in Neuroscience: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Selective CCK-B Receptor Antagonist and its Role in Central Nervous System Research

This technical guide provides a comprehensive overview of Spiroglumide (also known as CR 2194), a selective antagonist of the cholecystokinin-B (CCK-B) receptor, for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, summarizes key quantitative data, presents detailed experimental protocols for its use in neuroscience research, and visualizes relevant biological pathways and workflows.

Core Concepts: Mechanism of Action and Selectivity

This compound is a potent and selective antagonist of the CCK-B receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system (CNS).[1][2] Cholecystokinin (CCK) is a neuropeptide that plays a significant role in various physiological processes, including anxiety, pain perception, and the modulation of dopamine pathways.[2] By blocking the CCK-B receptor, this compound inhibits the effects of CCK, making it a valuable tool for investigating the role of this signaling pathway in neurological and psychiatric disorders.

The selectivity of this compound for the CCK-B receptor over the CCK-A receptor subtype, which is primarily located in the periphery, is a key feature that allows for the specific interrogation of central CCKergic systems.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, providing a basis for experimental design and interpretation.

ParameterValueSpeciesAssay TypeSource
In Vivo Potency
ID₅₀ (Pentagastrin-induced acid hypersecretion)20.1 mg/kg (95% CL: 8.67-46.4)RatIn Vivo[3]

Note: While in vivo data on gastric secretion is available and confirms CCK-B receptor antagonism, specific in vitro binding affinities (Ki or IC50 values) for this compound at CCK-A and CCK-B receptors were not available in the reviewed literature. Such data would be invaluable for a more precise quantitative understanding of its receptor selectivity.

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, CCK, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation. This compound, as a competitive antagonist, blocks the initial binding of CCK, thereby inhibiting this entire downstream signaling pathway.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Binds This compound This compound This compound->CCKBR Blocks Gq Gq-protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCK-B Receptor Signaling Pathway.
Experimental Workflow for In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals. This workflow outlines the key steps for investigating the effect of this compound on dopamine release in a target brain area like the nucleus accumbens.

Microdialysis_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_experiment Microdialysis Experiment Animal_Habituation Animal Habituation (e.g., to testing environment) Anesthesia Anesthesia Animal_Habituation->Anesthesia Stereotaxic_Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Surgery Recovery Post-operative Recovery Stereotaxic_Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection (aCSF perfusion) Probe_Insertion->Baseline_Collection Drug_Administration This compound Administration (i.p., s.c., or via probe) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection Analysis Neurotransmitter Analysis (e.g., HPLC-ECD for dopamine) Post_Drug_Collection->Analysis

Caption: In Vivo Microdialysis Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide illustrative protocols for key experiments in neuroscience research adapted for the use of this compound.

In Vivo Microdialysis for Dopamine Release

Objective: To investigate the effect of this compound on dopamine release in the nucleus accumbens of freely moving rats.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Guide cannulae and microdialysis probes

  • This compound (dissolved in appropriate vehicle)

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat with isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the nucleus accumbens.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples every 20 minutes.

    • After establishing a stable baseline of dopamine levels (at least 3-4 consecutive samples), administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Analysis:

    • Analyze the dialysate samples for dopamine content using HPLC-ECD.

    • Express the results as a percentage change from the baseline dopamine levels.

Brain Slice Electrophysiology

Objective: To examine the effect of this compound on the electrophysiological properties of neurons in a specific brain region (e.g., hippocampus or amygdala).

Materials:

  • Rodent of choice (rat or mouse)

  • Vibrating microtome (vibratome)

  • This compound

  • Sucrose-based and standard aCSF solutions

  • Electrophysiology rig with patch-clamp amplifier and data acquisition system

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated sucrose-aCSF.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated sucrose-aCSF.

    • Transfer the slices to a holding chamber with oxygenated standard aCSF and allow them to recover at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Perform whole-cell patch-clamp recordings from visually identified neurons.

    • Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents).

    • Bath-apply this compound at a known concentration and record the changes in synaptic activity.

    • Wash out the drug to observe any reversal of its effects.

  • Data Analysis:

    • Analyze the recorded electrophysiological data to determine the effects of this compound on neuronal excitability, synaptic transmission, and plasticity.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the CCK-B receptor system in the central nervous system. Its selectivity allows for targeted studies of the role of CCK in various neurological and psychiatric processes. The quantitative data and experimental protocols provided in this guide are intended to facilitate the design and execution of rigorous neuroscience research. Further characterization of this compound's in vitro binding profile and its pharmacokinetic properties within the CNS would greatly enhance its utility as a research tool.

References

Pharmacological Profile of Spiroglumide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). While CCK-A receptors are predominantly found in the periphery, particularly the gallbladder and pancreas, CCK-B receptors are widely distributed in the central nervous system and are the primary gastrin receptors in the stomach. Spiroglumide is a glutamic acid derivative designed to selectively antagonize the CCK-B receptor, offering a targeted approach to modulate processes such as gastric acid secretion and anxiety-related behaviors.[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-B receptor. By occupying the receptor's binding site, it prevents the endogenous ligands, CCK and gastrin, from activating the receptor and initiating downstream signaling cascades.[1] This blockade of CCK-B receptor activation is the fundamental mechanism underlying this compound's pharmacological effects.

Signaling Pathway

The CCK-B receptor is a Gq-protein coupled receptor. Upon activation by an agonist like gastrin, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks this entire cascade by preventing the initial receptor activation.

CCKB_Signaling_Pathway CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Gastrin Gastrin / CCK Gastrin->CCKBR binds & activates This compound This compound This compound->CCKBR binds & blocks IP3 IP3 DAG DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Response Physiological Response (e.g., Acid Secretion) Ca_release->Response PKC->Response

Caption: CCK-B Receptor Signaling Pathway and this compound's Point of Intervention.

Pharmacological Data

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information.

Table 1: Pharmacodynamics of this compound
ParameterSpeciesAssayValueReference
ID50 RatInhibition of Pentagastrin-Induced Acid Hypersecretion (in vivo)20.1 mg/kg (95% CI: 8.67-46.4)[3]
Table 2: Pharmacokinetics of this compound
ParameterSpeciesRouteCmaxTmaxt1/2BioavailabilityMetabolismExcretion
This compoundN/AN/AN/AN/AN/AN/AN/AN/A

Note: Detailed pharmacokinetic parameters for this compound are not available in the reviewed literature. N/A indicates "Not Available".

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of a CCK-B receptor antagonist like this compound.

CCK Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for CCK receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membrane_Prep Prepare receptor-containing membranes (e.g., from cell lines expressing CCK-A or CCK-B) Incubate Incubate membranes, radioligand, and test compound at varying concentrations Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [125I]CCK-8) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (this compound) Compound_Prep->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Wash Wash filters to remove nonspecific binding Filter->Wash Count Quantify radioactivity on filters (scintillation counting) Wash->Count Analyze Analyze data to determine IC50/Ki values Count->Analyze

Caption: Workflow for a Radioligand Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., CHO cells transfected with human CCK-B receptor) are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Measurement of Gastric Acid Secretion in Rats

This protocol outlines a method to assess the in vivo efficacy of a compound like this compound in inhibiting gastric acid secretion.[3]

Gastric_Secretion_Workflow cluster_animal_prep Animal Preparation cluster_perfusion Gastric Perfusion & Stimulation cluster_collection_analysis Sample Collection & Analysis Fasting Fast rats overnight with free access to water Anesthesia Anesthetize rats (e.g., urethane) Fasting->Anesthesia Cannulation Surgically implant cannulas in the esophagus and pylorus Anesthesia->Cannulation Perfusion Perfuse the stomach with saline at a constant rate Cannulation->Perfusion Stimulation Administer a secretagogue (e.g., pentagastrin) to induce acid secretion Perfusion->Stimulation Drug_Admin Administer test compound (this compound) or vehicle Stimulation->Drug_Admin Collection Collect gastric perfusate at regular intervals Drug_Admin->Collection Titration Titrate the collected samples with a standard base (e.g., NaOH) to determine acid concentration Collection->Titration Analysis Calculate the total acid output and determine the inhibitory effect of the test compound Titration->Analysis

Caption: Workflow for In Vivo Measurement of Gastric Acid Secretion in Rats.

Methodology:

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Surgical Procedure: The rats are anesthetized, and cannulas are surgically inserted into the esophagus and pylorus to allow for gastric perfusion.

  • Gastric Perfusion: The stomach is continuously perfused with saline at a constant flow rate.

  • Stimulation of Acid Secretion: A stable level of gastric acid secretion is induced by the continuous intravenous infusion of a secretagogue, such as pentagastrin.

  • Drug Administration: Once a steady state of acid secretion is achieved, this compound or its vehicle is administered, typically via intravenous or intraperitoneal injection.

  • Sample Collection: The gastric perfusate is collected at regular intervals before and after drug administration.

  • Analysis: The acidity of the collected samples is determined by titration with a standardized solution of sodium hydroxide (NaOH) to a neutral pH. The total acid output is calculated and the percentage of inhibition caused by this compound is determined.

Conclusion

This compound is a selective CCK-B/gastrin receptor antagonist with demonstrated in vivo activity in the inhibition of gastric acid secretion. Its mechanism of action involves the competitive blockade of Gq-protein coupled signaling pathways initiated by CCK and gastrin. While the available data underscores its potential as a pharmacological tool and therapeutic agent, a more complete understanding of its pharmacological profile is hampered by the lack of publicly available quantitative data on its binding affinity and pharmacokinetics. Further studies are warranted to fully elucidate these parameters and to explore the full therapeutic potential of this compound in conditions related to CCK-B receptor hyperactivity.

References

Spiroglumide: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

Spiroglumide, also known by its research code CR 2194, is a selective antagonist of the cholecystokinin B (CCK-B) receptor. Developed by the Italian pharmaceutical company Rotta Research Laboratorium, this compound emerged from a research program focused on developing novel modulators of the cholecystokinin system. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical pharmacology, and the experimental methodologies employed in its evaluation. The content is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this specific CCK-B antagonist.

Discovery and Development History

The development of this compound can be traced back to the extensive research on cholecystokinin (CCK) receptor antagonists conducted by Rotta Research Laboratorium, a company founded by Professor Luigi Rovati in 1961 with a strong focus on innovative drug discovery. The laboratory had a long-standing interest in gastroenterology and the role of CCK in gastrointestinal physiology.

While the precise date of the initial synthesis of this compound is not publicly available, it was developed as part of a broader effort to create selective antagonists for the two main CCK receptor subtypes, CCK-A (alimentary) and CCK-B (brain). The goal was to develop compounds with therapeutic potential in motility and acid-related gastrointestinal disorders. This compound was identified as a potent and selective antagonist for the CCK-B/gastrin receptors.

The development of this compound was a progression from earlier, less selective CCK antagonists like proglumide. Through structural modifications of the proglumide scaffold, researchers at Rotta aimed to enhance potency and selectivity for the CCK-B receptor subtype.

Preclinical Pharmacology

The preclinical evaluation of this compound established its profile as a selective CCK-B receptor antagonist. Key in vivo studies demonstrated its functional antagonism of CCK-B receptor-mediated effects.

In Vivo Efficacy

A pivotal study in rats was conducted to assess the in vivo selectivity of this compound. The compound was evaluated for its ability to inhibit pentagastrin-induced gastric acid hypersecretion, a process mediated by CCK-B/gastrin receptors. This compound demonstrated a dose-dependent inhibition of this effect, with an ID50 of 20.1 mg/kg when administered intravenously[1].

In the same study, the selectivity of this compound was confirmed by its lack of activity against CCK-8-induced delay of gastric emptying, a CCK-A receptor-mediated effect, even at doses that significantly inhibited acid secretion[1]. This demonstrated the in vivo selectivity of this compound for the CCK-B receptor over the CCK-A receptor.

Table 1: In Vivo Efficacy of this compound in Rats [1]

ParameterAgonistThis compound (CR 2194)
Gastric Acid SecretionPentagastrinID50 = 20.1 mg/kg (i.v.)
Gastric EmptyingCCK-8Inactive

Experimental Protocols

This section details the methodologies for key experiments that would have been instrumental in the characterization of this compound.

Chemical Synthesis

While the specific synthetic route for this compound (CR 2194) is not detailed in the currently available public literature, the synthesis of related glutaramic acid derivatives, from which this compound is derived, generally involves the coupling of a substituted benzoyl chloride with the amino group of a glutamic acid derivative, followed by amidation of the carboxylic acid groups. The spirocyclic moiety would be introduced through the use of a specific spirocyclic amine in the final amidation step.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Generalized Synthetic Pathway start Substituted Benzoyl Chloride intermediate1 N-Benzoyl Glutamic Acid Derivative start->intermediate1 Acylation glutamic_acid Glutamic Acid Derivative glutamic_acid->intermediate1 This compound This compound intermediate1->this compound Amidation spiro_amine Spirocyclic Amine spiro_amine->this compound

A generalized synthetic scheme for this compound.
In Vivo Gastric Acid Secretion Assay in Rats[1]

This protocol describes the measurement of pentagastrin-induced gastric acid secretion in conscious rats.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are fasted overnight with free access to water.

    • The stomach is continuously perfused with saline through a surgically implanted catheter.

    • Gastric effluent is collected, and the acid content is determined by titration with a standardized NaOH solution.

    • A stable baseline of acid secretion is established.

    • Pentagastrin is administered intravenously to induce gastric acid hypersecretion.

    • This compound is administered intravenously at various doses prior to the pentagastrin challenge.

  • Data Analysis: The inhibitory dose 50 (ID50), the dose of the antagonist that reduces the agonist-induced effect by 50%, is calculated.

In Vivo Gastric Emptying Assay in Rats[1]

This protocol is used to assess the effect of compounds on gastric emptying of a liquid meal.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are fasted prior to the experiment.

    • A non-caloric liquid meal containing a non-absorbable marker (e.g., phenol red) is administered by gavage.

    • CCK-8 is administered to delay gastric emptying.

    • This compound is administered at various doses prior to the administration of CCK-8 and the test meal.

    • After a set time, the stomach is removed, and the amount of phenol red remaining is quantified spectrophotometrically.

  • Data Analysis: The percentage of the meal emptied from the stomach is calculated and compared between treatment groups.

Signaling Pathways

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, cholecystokinin and gastrin, to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and acid secretion. By blocking this initial binding event, this compound prevents the downstream signaling cascade.

G cluster_pathway CCK-B Receptor Signaling Pathway CCK_Gastrin CCK / Gastrin CCKBR CCK-B Receptor CCK_Gastrin->CCKBR This compound This compound This compound->CCKBR Blocks Gq11 Gq/11 CCKBR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Acid Secretion) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

This compound's mechanism of action.

Conclusion

This compound represents a significant step in the development of selective CCK-B receptor antagonists by Rotta Research Laboratorium. Its preclinical profile demonstrated potent and selective in vivo activity, highlighting its potential as a therapeutic agent for conditions driven by CCK-B receptor activation. While the clinical development path of this compound did not lead to a marketed drug, the research and methodologies employed in its discovery and characterization have contributed to the broader understanding of the cholecystokinin system and the development of subsequent receptor modulators. This technical guide provides a foundational understanding of the scientific journey of this compound for the drug development community.

References

Methodological & Application

Application Notes and Protocols: Spiroglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide, with the IUPAC name (4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. As a derivative of proglumide, it exhibits high affinity for the CCK-B/gastrin receptor and has been investigated for its role in regulating gastric acid secretion and its potential therapeutic applications in gastrointestinal disorders. This document provides a detailed overview of the synthesis protocol for this compound, summarizes its biological activity, and describes the associated signaling pathway.

Chemical Properties

PropertyValueSource
IUPAC Name(4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acidN/A
SynonymsCR 2194N/A
CAS Number137795-35-8N/A
Molecular FormulaC21H26Cl2N2O4N/A
Molecular Weight441.35 g/mol N/A

Biological Activity

This compound is a selective antagonist of the CCK-B receptor, which is also known as the gastrin receptor. Its antagonistic activity has been demonstrated in vivo, where it effectively inhibits pentagastrin-induced gastric acid hypersecretion.

AssaySpeciesEndpointValue
Pentagastrin-induced acid hypersecretionRatID5020.1 mg/kg (i.v.)[1]

Synthesis Protocol

The synthesis of this compound is a multi-step process. The following protocol is based on the synthetic route described by Makovec et al. in the Journal of Medicinal Chemistry, 1992.

Materials and Reagents
  • (R)-Glutamic acid

  • Benzyl alcohol

  • Thionyl chloride

  • 3,5-Dichlorobenzoyl chloride

  • 8-Azaspiro[4.5]decane

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • 10% Palladium on activated charcoal (Pd/C)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection of (R)-Glutamic Acid cluster_1 Step 2: Acylation cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Deprotection A (R)-Glutamic acid B (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester A->B Benzyl alcohol, Thionyl chloride C (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester D (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid C->D 3,5-Dichlorobenzoyl chloride, TEA, DCM E (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid F Benzyl (R)-4-(3,5-dichlorobenzoylamino)-5-oxo-5-(8-azaspiro[4.5]decan-8-yl)pentanoate E->F 8-Azaspiro[4.5]decane, Ethyl chloroformate, TEA, THF G Benzyl (R)-4-(3,5-dichlorobenzoylamino)-5-oxo-5-(8-azaspiro[4.5]decan-8-yl)pentanoate H this compound G->H 1. H2, Pd/C, Methanol 2. NaOH, THF/H2O

Caption: Workflow for the synthesis of this compound.

Experimental Procedures

Step 1: Synthesis of (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester

  • Suspend (R)-Glutamic acid in benzyl alcohol.

  • Cool the mixture to 0 °C and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the desired protected amino acid.

Step 2: Synthesis of (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid

  • Dissolve (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester in dichloromethane (DCM).

  • Add triethylamine (TEA) to the solution.

  • Cool the mixture to 0 °C and add 3,5-dichlorobenzoyl chloride dropwise.

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with dilute HCl and then with saturated NaHCO3 solution.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane).

Step 3: Synthesis of Benzyl (R)-4-(3,5-dichlorobenzoylamino)-5-oxo-5-(8-azaspiro[4.5]decan-8-yl)pentanoate

  • Dissolve (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (TEA) and cool the solution to -10 °C.

  • Slowly add ethyl chloroformate and stir for 15-30 minutes.

  • In a separate flask, dissolve 8-azaspiro[4.5]decane in anhydrous THF and add it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO4, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of this compound (Deprotection)

  • Dissolve the product from Step 3 in methanol.

  • Add 10% Pd/C catalyst and subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature for several hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting intermediate in a mixture of THF and water.

  • Add a solution of sodium hydroxide and stir at room temperature for a few hours until the saponification is complete.

  • Acidify the reaction mixture with dilute HCl to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand gastrin, activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including the stimulation of gastric acid secretion from parietal cells. By blocking the binding of gastrin to the CCK-B receptor, this compound inhibits this signaling cascade.

CCKB_Signaling_Pathway cluster_cell Cell Membrane CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gastrin Gastrin Gastrin->CCKBR Binds & Activates This compound This compound This compound->CCKBR Blocks Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. The provided synthesis protocol is a general guideline and may require optimization. All chemical manipulations should be performed with appropriate personal protective equipment and in a well-ventilated fume hood. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described herein.

References

Spiroglumide In Vivo Experimental Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. This document provides detailed application notes and protocols for the in vivo experimental design of this compound. The protocols are designed to guide researchers in evaluating the efficacy of this compound in various physiological and pathological models, including gastric acid secretion, gastrointestinal motility, oncology, and analgesia. The information is compiled from preclinical studies and provides a framework for further investigation into the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the CCK-B receptor, thereby inhibiting the downstream signaling pathways activated by its endogenous ligands, gastrin and cholecystokinin (CCK). The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently increase intracellular calcium concentrations and activate protein kinase C (PKC), culminating in various cellular responses, including gastric acid secretion and cell proliferation.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKB CCK-B Receptor Gq Gq/11 CCKB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Cell Proliferation) PKC->Cellular_Response Leads to Gastrin Gastrin / CCK Gastrin->CCKB Activates This compound This compound This compound->CCKB Inhibits

Figure 1: CCK-B Receptor Signaling Pathway and Inhibition by this compound.

In Vivo Experimental Protocols

Gastric Acid Secretion Inhibition

This protocol is designed to evaluate the in vivo efficacy of this compound in inhibiting pentagastrin-induced gastric acid hypersecretion in a rat model.

Experimental Workflow:

Gastric_Secretion_Workflow A Acclimatize Male Wistar Rats (200-250g) B Fasting (24h, water ad libitum) A->B C Anesthetize (e.g., Urethane) B->C D Surgical Preparation: Tracheostomy & Gastric Cannulation C->D E Administer this compound or Vehicle (i.v.) D->E F Administer Pentagastrin (i.v.) to induce acid secretion E->F G Collect Gastric Juice (e.g., every 15 min for 2h) F->G H Measure Gastric Acid Output (Titration) G->H I Data Analysis: Calculate ID₅₀ H->I

Figure 2: Workflow for Gastric Acid Secretion Inhibition Assay.

Protocol Details:

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast rats for 24 hours with free access to water.

  • Anesthesia and Surgery: Anesthetize the rats and perform a tracheostomy. Insert a double-lumen cannula into the stomach for perfusion and collection of gastric contents.

  • Drug Administration:

    • Administer this compound intravenously (i.v.) at various doses. The vehicle control group should receive saline.

    • Subsequently, administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

  • Sample Collection: Collect gastric perfusate at regular intervals (e.g., every 15 minutes) for a total of 2 hours.

  • Measurement: Determine the acid concentration in the collected samples by titration with NaOH.

  • Data Analysis: Calculate the total acid output for each collection period. Determine the dose of this compound required to inhibit the pentagastrin-induced acid secretion by 50% (ID₅₀).

Quantitative Data Summary:

Compound Animal Model Endpoint Route of Administration ID₅₀ (mg/kg) Reference
This compoundRatInhibition of pentagastrin-induced acid hypersecretionIntravenous (i.v.)20.1 (95% CI: 8.67-46.4)[1]
Gastrointestinal Motility (Proposed Protocol)

This protocol is designed to assess the effect of this compound on gastrointestinal transit time in a mouse model.

Protocol Details:

  • Animal Model: Male ICR mice (25-30 g).

  • Fasting: Fast mice for 18 hours with free access to water.

  • Drug Administration:

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle control group should receive saline.

  • Marker Administration: 30 minutes after drug administration, orally administer a non-absorbable marker (e.g., 5% charcoal suspension in 10% gum acacia).

  • Euthanasia and Measurement: 20-30 minutes after charcoal administration, euthanize the mice by cervical dislocation.

  • Data Collection: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the intestinal transit as a percentage of the total length of the small intestine. Compare the transit distance between the this compound-treated groups and the vehicle control group.

Hypothetical Quantitative Data Table:

Treatment Group Dose (mg/kg, i.p.) Intestinal Transit (%)
Vehicle Control-55 ± 5
This compound1065 ± 6
This compound3078 ± 7
This compound10085 ± 8
*Data are hypothetical and for illustrative purposes only.
Oncology: Xenograft Tumor Growth Inhibition (Proposed Protocol)

This protocol is designed to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of human colon or pancreatic cancer.

Experimental Workflow:

Xenograft_Workflow A Culture Human Cancer Cells (e.g., PANC-1, HT-29) B Implant Cancer Cells Subcutaneously into Nude Mice A->B C Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) B->C D Randomize Mice into Treatment Groups C->D E Administer this compound or Vehicle (e.g., i.p. or p.o., daily) D->E F Measure Tumor Volume (e.g., 2-3 times per week) E->F G Monitor Body Weight and General Health E->G H Euthanize Mice at Endpoint (e.g., tumor size limit reached) F->H G->H I Excise and Weigh Tumors H->I J Data Analysis: Tumor Growth Inhibition I->J

Figure 3: Workflow for Xenograft Tumor Growth Inhibition Study.

Protocol Details:

  • Cell Lines: Use human cancer cell lines known to express CCK-B receptors (e.g., PANC-1 for pancreatic cancer, HT-29 for colon cancer).

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses, typically once daily. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Hypothetical Quantitative Data Table:

Treatment Group Dose (mg/kg/day, i.p.) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control-1200 ± 150-
This compound50850 ± 12029.2
This compound100600 ± 10050.0
This compound200450 ± 9062.5
*Data are hypothetical and for illustrative purposes only.
Analgesia: Hot Plate Test (Proposed Protocol)

This protocol is designed to evaluate the analgesic properties of this compound in a mouse model of thermal pain.

Protocol Details:

  • Animal Model: Male ICR mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses. The control group receives the vehicle.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Hypothetical Quantitative Data Table:

Treatment Group Dose (mg/kg, i.p.) Peak %MPE (at 30 min)
Vehicle Control-5 ± 2
This compound1015 ± 4
This compound3035 ± 6
This compound10055 ± 8
*Data are hypothetical and for illustrative purposes only.

Pharmacokinetics (Proposed Study Design)

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.

  • Drug Administration:

    • Intravenous (i.v.) group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) through the tail vein.

    • Oral (p.o.) group: Administer a single oral gavage dose of this compound (e.g., 20 mg/kg).

  • Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters to be Determined:

Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t₁/₂Elimination half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for oral administration)

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo investigation of this compound. The detailed methodologies for assessing its effects on gastric acid secretion, and the proposed frameworks for evaluating its impact on gastrointestinal motility, cancer growth, and pain, provide a solid foundation for preclinical research. The successful execution of these studies will be crucial in elucidating the full therapeutic potential of this selective CCK-B receptor antagonist. It is important to note that while some protocols are based on studies with the less selective CCK antagonist proglumide, they serve as a valuable starting point for designing specific in vivo experiments for this compound. Further research is warranted to generate specific quantitative data for this compound in these models.

References

Application Notes and Protocols for CCKB Receptor Binding Assay Using Spiroglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cholecystokinin B (CCKB) receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[1] As a key regulator of anxiety, pain perception, and gastric acid secretion, the CCKB receptor is a significant target for drug discovery.[1] Spiroglumide is a selective antagonist for the CCKB receptor and can be a valuable tool for studying its physiological roles and for the development of novel therapeutics.[2]

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the CCKB receptor. This assay is fundamental for characterizing the potency of new chemical entities targeting this receptor.

CCKB Receptor Signaling Pathway

The CCKB receptor is a Gq-protein coupled receptor. Upon binding of an agonist like gastrin or cholecystokinin (CCK), the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.[3]

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane CCKB CCKB Receptor Gq Gq Protein CCKB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (Gastrin/CCK) Agonist->CCKB Binds Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: CCKB receptor signaling cascade.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of this compound and other reference compounds for the CCKB receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

CompoundReceptor TargetRadioligand UsedTissue/Cell SourceAffinity (Value)Reference
This compound CCKB/Gastrin-Rat (in vivo)ID50: 20.1 mg/kg
L-365,260CCKB/Gastrin[125I]-BH-CCK-8SRat CortexpKi: 7.22 & 8.48
YM022CCKB/Gastrin[125I]-BH-CCK-8SRat Cortex-
PD134,308CCKB/Gastrin[125I]-BH-CCK-8SRat Cortex-
ProglumideCCK (non-selective)[125I]-CCK-33Rat Pancreatic IsletsIC50: 0.8 mM

Note: The value for this compound is an in vivo half-maximal effective dose (ID50) for inhibition of pentagastrin-induced acid hypersecretion, a functional response mediated by the CCKB receptor. The protocol below can be used to determine its in vitro Ki value.

Experimental Protocols

Principle of the Competitive Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to compete with a radiolabeled ligand (the "tracer") for binding to the CCKB receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Tissue_Prep 1. Tissue Homogenization (e.g., Rat Cerebral Cortex) Membrane_Prep 2. Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Receptor_Source 3. Receptor Source (Membrane Suspension) Membrane_Prep->Receptor_Source Incubation 4. Incubation (Receptor + Radioligand + Competitor) Receptor_Source->Incubation Radioligand Radioligand (e.g., [125I]-BH-CCK-8S) Radioligand->Incubation Competitor Unlabeled Competitor (this compound, varying conc.) Competitor->Incubation Filtration 5. Rapid Filtration (Separate Bound from Free) Incubation->Filtration Total_Binding Total Binding Control (No Competitor) Total_Binding->Incubation NSB Non-Specific Binding Control (Excess Unlabeled Ligand) NSB->Incubation Counting 6. Radioactivity Counting (Gamma or Scintillation Counter) Filtration->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology

This protocol is adapted from established methods for CCKB receptor binding assays.

1. Materials and Reagents

  • Tissue Source: Rat cerebral cortex (a rich source of CCKB receptors).

  • Radioligand: [125I]-Bolton Hunter labeled cholecystokinin-8S ([125I]-BH-CCK-8S) or [3H]-PD140,376.

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known potent CCKB antagonist like L-365,260.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: HEPES-NaOH buffer containing appropriate salts and protease inhibitors.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.

  • Scintillation Cocktail (if using a 3H-labeled radioligand) or a Gamma Counter (for 125I).

2. Membrane Preparation

  • Homogenize fresh or frozen rat cerebral cortex tissue in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer, and repeat the high-speed centrifugation step.

  • Resuspend the final pellet in Assay Buffer to a desired protein concentration (to be determined by protein assay, e.g., Bradford).

3. Competitive Binding Assay Protocol

  • Set up triplicate tubes for each experimental condition: Total Binding, Non-specific Binding (NSB), and each concentration of this compound.

  • To each tube, add the following in order:

    • Assay Buffer.

    • This compound at various concentrations (e.g., 10-12 M to 10-5 M) or buffer for Total Binding tubes, or 1 µM L-365,260 for NSB tubes.

    • Radioligand at a fixed concentration (typically at or below its Kd, e.g., 200 pM for [125I]-BH-CCK-8S).

    • Membrane suspension to initiate the binding reaction.

  • The final assay volume is typically 250-500 µL.

  • Incubate the tubes for a sufficient time to reach equilibrium (e.g., 150 minutes at room temperature).

  • Terminate the assay by rapid filtration of the incubation mixture through glass fiber filters pre-soaked in buffer.

  • Quickly wash the filters with ice-cold buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Transfer the filters to counting vials.

  • If using [125I]-BH-CCK-8S, measure the radioactivity on the filters using a gamma counter. If using a tritiated radioligand, add scintillation cocktail to the vials and measure using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding for each concentration of this compound:

    • Specific Binding = (Counts at [this compound]) - (NSB Counts)

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the CCKB receptor (this must be determined separately via a saturation binding assay).

By following this protocol, researchers can accurately determine the binding affinity of this compound and other novel compounds for the CCKB receptor, providing crucial data for drug development and pharmacological research.

References

Application Notes and Protocols for Spiroglumide Administration in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroglumide is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, which is a subtype of the cholecystokinin (CCK) receptors.[1] CCK is a peptide hormone and neurotransmitter that plays a significant role in various physiological processes, including gastrointestinal function, pain perception, and anxiety. As a CCK-B receptor antagonist, this compound is a valuable tool for investigating the role of this receptor in preclinical rat models of various disorders. These application notes provide detailed protocols for the administration of this compound in rat models to study its effects on gastric secretion, pain, and anxiety-related behaviors. The information is compiled from various studies investigating this compound and the closely related non-selective CCK antagonist, Proglumide.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and Proglumide in various rat models.

Table 1: Effect of this compound on Pentagastrin-Induced Acid Hypersecretion in Rats

CompoundRoute of AdministrationDose (mg/kg)EffectID₅₀ (mg/kg) [95% CI]
This compoundIntravenousVariedInhibition of pentagastrin-induced acid hypersecretion20.1 [8.67-46.4][1]

Table 2: Effects of Proglumide in Rat Models of Pain and Inflammation

Experimental ModelRoute of AdministrationDose (mg/kg)Observed Effect
Neuropathic PainSystemic/SpinalNot specifiedEnhanced analgesia from TENS
Experimental ColitisOral250, 500, 1000Dose-dependent protection against acetic acid-induced colonic injury
Gastric EmptyingIntraperitoneal150Accelerated emptying of liquid food

Signaling Pathways and Experimental Workflows

Cholecystokinin B (CCK-B) Receptor Signaling Pathway

This compound acts as an antagonist at the CCK-B receptor, a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand, gastrin or CCK, the CCK-B receptor primarily couples to Gq and Gα12/13 proteins. This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), ultimately influencing cellular processes like proliferation and apoptosis. By blocking the binding of CCK, this compound inhibits these downstream signaling pathways.

CCK_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK/Gastrin CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Binds & Activates This compound This compound This compound->CCKBR Blocks Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Acid Secretion) PKC->Cellular_Response Leads to

Caption: CCK-B Receptor Signaling Pathway and this compound's Point of Action.
General Experimental Workflow for In Vivo Rat Studies

The following diagram outlines a typical workflow for administering this compound to rats and observing its effects.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (Min. 1 week) Baseline Baseline Measurement (Pre-treatment) Animal_Acclimation->Baseline Drug_Prep This compound Preparation (Vehicle Selection & Solubilization) Administration This compound Administration (Specify Route & Dose) Drug_Prep->Administration Baseline->Administration Treatment Behavioral_Test Behavioral/Physiological Testing (e.g., Hot Plate, EPM) Administration->Behavioral_Test Post-treatment Interval Data_Collection Data Collection Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results & Interpretation Stats->Results

References

Application Notes and Protocols for Dose-Response Analysis of Spiroglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroglumide is a selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCKBR). This receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract. Its activation by the peptide hormones cholecystokinin (CCK) and gastrin plays a role in various physiological processes, including the regulation of gastric acid secretion, anxiety, and nociception. As a selective antagonist, this compound offers a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor and holds potential as a therapeutic agent.

These application notes provide a comprehensive overview of the methodologies for characterizing the dose-response relationship of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for in vitro and in vivo assessment.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively binding to the CCK-B receptor, thereby preventing its activation by endogenous ligands like gastrin and CCK. The CCK-B receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC). Activated PKC, in turn, phosphorylates a variety of downstream targets, leading to the activation of intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are involved in regulating cellular processes like proliferation, differentiation, and secretion. By blocking the initial step of this cascade, this compound effectively inhibits these downstream cellular responses.

Caption: CCKBR Signaling Pathway and this compound Inhibition.

Data Presentation

The following table summarizes the available quantitative data for this compound's antagonist activity. It is important to note that currently available data is from in vivo studies.

ParameterValueSpeciesAssay TypeDescription
ID₅₀ 20.1 mg/kg (95% CI: 8.67-46.4)RatIn vivo pentagastrin-induced acid secretionThe dose of this compound required to inhibit 50% of the maximal acid hypersecretion induced by pentagastrin.[1]

Experimental Protocols

In Vitro Radioligand Binding Assay for CCK-B Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the CCK-B receptor using a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human CCK-B receptor or from tissues known to express the receptor (e.g., brain cortex).

  • Radioligand: [³H]-propionyl-CCK-8 or [¹²⁵I]-gastrin.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known CCK-B receptor ligand (e.g., 1 µM unlabeled gastrin).

  • 96-well Filter Plates: with glass fiber filters.

  • Scintillation Fluid and Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should span at least 4-5 orders of magnitude around the expected Ki.

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd.

    • Thaw and resuspend the cell membranes in assay buffer to a predetermined optimal protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_execution Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound dilutions - Radioligand - CCKBR Membranes Total_Binding Total Binding Wells Reagents->Total_Binding NSB Non-specific Binding Wells Reagents->NSB Competitive_Binding Competitive Binding Wells (this compound) Reagents->Competitive_Binding Incubation Incubate to Equilibrium Total_Binding->Incubation NSB->Incubation Competitive_Binding->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Specific Binding vs. [this compound] Counting->Plotting Curve_Fitting Sigmoidal Dose-Response Fit Plotting->Curve_Fitting IC50_Ki Determine IC₅₀ and Ki Curve_Fitting->IC50_Ki

Caption: Workflow for Radioligand Binding Assay.
Functional Antagonism Assay: Schild Analysis

Schild analysis is a classical pharmacological method to characterize the nature of antagonism (i.e., competitive vs. non-competitive) and to determine the antagonist's affinity (pA₂ value, which is the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist's dose-response curve).

Principle:

A competitive antagonist will cause a parallel rightward shift in the agonist's dose-response curve without affecting the maximal response. The magnitude of this shift is dependent on the concentration of the antagonist.

Materials:

  • Cell Line: A cell line expressing the CCK-B receptor and exhibiting a measurable response to a CCK-B agonist (e.g., gastrin-stimulated calcium mobilization or inositol phosphate accumulation).

  • CCK-B Agonist: e.g., Gastrin or CCK-8.

  • This compound.

  • Assay-specific reagents: e.g., Fluo-4 AM for calcium assays, or kits for IP1 accumulation.

  • Plate Reader: Capable of measuring fluorescence or the specific assay readout.

Procedure:

  • Generate Agonist Dose-Response Curve:

    • Plate cells in a 96- or 384-well plate.

    • Add increasing concentrations of the CCK-B agonist and measure the response to determine the EC₅₀ and maximal response.

  • Generate Agonist Dose-Response Curves in the Presence of this compound:

    • Pre-incubate the cells with several fixed concentrations of this compound for a sufficient time to reach equilibrium.

    • In the continued presence of this compound, add increasing concentrations of the CCK-B agonist and measure the response.

    • Generate a full agonist dose-response curve for each concentration of this compound.

  • Data Analysis:

    • For each concentration of this compound, determine the EC₅₀ of the agonist.

    • Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist) .

    • Create a Schild Plot by plotting log(DR - 1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the Schild plot.

      • Slope: A slope not significantly different from 1 is indicative of competitive antagonism.

      • x-intercept: The x-intercept of the regression line is equal to the pA₂ value. The pA₂ is a measure of the antagonist's affinity. The Ki can be estimated from the pA₂ value (for a competitive antagonist with a slope of 1, pA₂ ≈ -log(Ki)).

Conclusion

The provided protocols and information offer a robust framework for the detailed dose-response analysis of this compound. By employing radioligand binding assays and functional antagonism studies like Schild analysis, researchers can accurately determine the affinity and mechanism of action of this compound at the CCK-B receptor. This information is crucial for its application as a research tool and for its potential development as a therapeutic agent targeting pathologies involving the CCK-B receptor signaling pathway.

References

Application Note: Measuring the Effects of Spiroglumide on Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiroglumide is a potent and selective antagonist of the cholecystokinin B (CCK-B)/gastrin receptor. In contrast, the cholecystokinin A (CCK-A, or CCK1) receptor is known to be the primary mediator of cholecystokinin's effects on gastric motility. Cholecystokinin (CCK) is a peptide hormone released postprandially that, among other functions, delays gastric emptying to ensure adequate time for digestion and absorption of nutrients.[1] This delay is primarily mediated through the activation of CCK-A receptors.[1][2]

Given this mechanism, CCK-A receptor antagonists like loxiglumide and dexloxiglumide have been shown to accelerate gastric emptying.[3][4] this compound's selectivity for the CCK-B receptor suggests it may not influence gastric emptying, a hypothesis supported by preclinical studies where it was found to be inactive against CCK-8-induced delays in gastric emptying in rats.

These application notes provide a framework and detailed protocols for researchers to investigate and confirm the receptor-selective effects of this compound on gastric emptying. The primary experimental approach described is the widely used phenol red meal assay in rodents, with gastric scintigraphy presented as an alternative, non-invasive method. A CCK-A antagonist is included as a positive control to validate the experimental model's responsiveness to CCK receptor modulation.

Signaling Pathways and Logic

The following diagrams illustrate the underlying biological pathway and the experimental logic for testing this compound.

CCK_Signaling_Pathway cluster_0 Stomach & Duodenum cluster_1 Gastric Smooth Muscle / Vagal Afferents Nutrients Nutrients I_Cells I_Cells Nutrients->I_Cells Stimulate CCK CCK I_Cells->CCK Release CCKA_Receptor CCK-A Receptor CCK->CCKA_Receptor Gq_PLC Gq/PLC Pathway CCKA_Receptor->Gq_PLC Activate CCKB_Receptor CCK-B Receptor Gastric_Emptying Delayed Gastric Emptying Gq_PLC->Gastric_Emptying Loxiglumide Loxiglumide (CCK-A Antagonist) Loxiglumide->CCKA_Receptor Inhibits This compound This compound (CCK-B Antagonist) This compound->CCKB_Receptor Inhibits

Caption: CCK-A receptor-mediated delay of gastric emptying.

Experimental_Logic Hypothesis Hypothesis: This compound does not affect gastric emptying due to its CCK-B receptor selectivity. CCKA_Antagonist Positive Control (e.g., Loxiglumide) Spiroglumide_Test Test Article (this compound) Vehicle_Control Negative Control (Vehicle) Blocks_CCKA Blocks CCK-A Receptor CCKA_Antagonist->Blocks_CCKA Blocks_CCKB Blocks CCK-B Receptor Spiroglumide_Test->Blocks_CCKB Normal_Function Normal CCK-A Function Vehicle_Control->Normal_Function Accelerated_GE Accelerated Gastric Emptying Blocks_CCKA->Accelerated_GE Expected Outcome No_Change_GE No Change in Gastric Emptying Blocks_CCKB->No_Change_GE Hypothesized Outcome Normal_Function->No_Change_GE Expected Outcome

Caption: Logic of the experimental design for testing this compound.

Quantitative Data Summary

The following tables summarize data from preclinical and clinical studies on CCK antagonists, providing expected outcomes for experiments investigating this compound.

Table 1: Preclinical Data on CCK Antagonists and Gastric Emptying in Rats

Compound Receptor Selectivity Dose Effect on CCK-8 Induced Gastric Emptying Delay Reference
Dexloxiglumide CCK-A Antagonist ID₅₀: 1.14 mg/kg (i.v.) Dose-dependent inhibition
This compound CCK-B Antagonist Up to 30 mg/kg (i.v.) Inactive

| Proglumide | Non-selective CCK Antagonist | 150 mg/kg (i.p.) | 12.8% acceleration of liquid food emptying | |

Table 2: Clinical Data on Loxiglumide and Gastric Emptying in Humans

Parameter Placebo Loxiglumide Percent Change Reference
Gastric Half-Emptying Time (t½, minutes) 115 ± 67 31 ± 22 ~73% decrease
Gastric Emptying Rate Baseline ~40% acceleration ~40% increase
Antral Contraction Frequency (contractions/min) 1.5 ± 2.9 2.9 ± 0.2 ~93% increase

| Antral Contraction Amplitude (%) | 27 ± 16 | 56 ± 22 | ~107% increase | |

Experimental Protocols

Protocol 1: Phenol Red Gastric Emptying Assay in Rodents

This protocol is adapted from methodologies used to assess gastric emptying of liquid meals in rats and is the method used in the key study demonstrating this compound's lack of effect.

Objective: To quantify the rate of liquid gastric emptying following administration of this compound, a positive control (CCK-A antagonist), and a vehicle control.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound

  • Positive control (e.g., Dexloxiglumide or Loxiglumide)

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Phenol Red (non-absorbable marker)

  • Methylcellulose

  • Sodium Hydroxide (NaOH), 0.1 N

  • Trichloroacetic acid (TCA), 20%

  • Spectrophotometer (560 nm)

  • Oral gavage needles

  • Stomach homogenization equipment

Experimental Workflow Diagram:

Phenol_Red_Workflow A 1. Animal Preparation - Fast rats for 18-24h (water ad libitum) - Acclimatize to handling B 2. Group Assignment - Vehicle Control - Positive Control (e.g., Loxiglumide) - this compound (various doses) A->B C 3. Drug Administration - Administer compounds (e.g., i.v. or i.p.) - Wait for appropriate pre-treatment time (e.g., 15 min) B->C D 4. Test Meal Gavage - Administer 1.5 mL of Phenol Red meal orally C->D E 5. Euthanasia & Stomach Removal - Euthanize animals at a fixed time point (e.g., 20 min) - Clamp pylorus and cardia, and excise stomach D->E F 6. Sample Processing - Homogenize stomach in 100 mL of 0.1 N NaOH - Let stand for 1h at room temp. E->F G 7. Spectrophotometry - Add TCA to precipitate proteins, centrifuge - Add NaOH to supernatant - Read absorbance at 560 nm F->G H 8. Calculation - Calculate % Gastric Emptying relative to T=0 controls G->H

Caption: Workflow for the Phenol Red gastric emptying assay.

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours prior to the experiment, with free access to water.

  • Group Allocation: Randomly assign animals to experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Dexloxiglumide, 1-3 mg/kg, i.v.)

    • Group 3-5: this compound (e.g., 1, 10, 30 mg/kg, i.v.)

    • Group 6: T=0 Control (for standard curve)

  • Test Meal Preparation: Prepare a solution of 0.05% phenol red in 1.5% methylcellulose.

  • Drug Administration: Administer the vehicle, positive control, or this compound via the desired route (e.g., intravenous injection) 15 minutes before the test meal.

  • Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage to each animal.

  • T=0 Control: Immediately after gavage, euthanize the T=0 control group to determine the initial amount of phenol red administered.

  • Sample Collection: At a predetermined time point (e.g., 20 minutes) after test meal administration, euthanize the animals by cervical dislocation.

  • Stomach Excision: Immediately clamp the pyloric and cardiac sphincters and carefully excise the stomach.

  • Homogenization: Place the entire stomach into 100 mL of 0.1 N NaOH and homogenize until the tissue is fully dispersed.

  • Color Development: Allow the homogenate to stand for 1 hour at room temperature for the color to develop.

  • Protein Precipitation: Take a 5 mL aliquot of the homogenate and add 0.5 mL of 20% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.

  • Spectrophotometry: To 1 mL of the supernatant, add 4 mL of 0.5 N NaOH. Read the absorbance of the resulting purple solution at 560 nm using a spectrophotometer.

  • Calculation:

    • Determine the average absorbance from the T=0 control group.

    • Calculate the percentage of gastric emptying for each animal using the formula: % Gastric Emptying = (1 - (Absorbance of Test Animal / Average Absorbance of T=0 Group)) * 100

Protocol 2: Gastric Emptying Scintigraphy (Alternative Method)

Gastric scintigraphy is a non-invasive imaging technique considered the gold standard for measuring gastric emptying. It allows for sequential measurements in the same animal over time.

Objective: To non-invasively measure the rate of gastric emptying of a radiolabeled meal in conscious animals following treatment with this compound.

Materials:

  • Mice or rats

  • Dedicated animal pinhole gamma camera or SPECT system

  • Test meal (e.g., liquid methylcellulose or solid baked egg yolk)

  • Radiotracer (e.g., ⁹⁹ᵐTc-albumin colloid)

  • This compound, positive control, vehicle

Procedure Summary:

  • Animal Preparation: Fast animals overnight.

  • Test Meal Preparation: Label the liquid or solid test meal with a suitable amount of ⁹⁹ᵐTc-colloid (e.g., 100 MBq/mL).

  • Drug Administration: Administer this compound, positive control, or vehicle at the appropriate time before the meal.

  • Meal Administration: Allow animals to voluntarily consume the meal or administer via gavage (0.1 mL for mice).

  • Imaging: Place the conscious animal in a restrainer and acquire an initial image (T=0) using the gamma camera.

  • Sequential Imaging: Acquire subsequent images at regular intervals (e.g., every 15-30 minutes) for up to 2-4 hours.

  • Data Analysis:

    • Draw a region of interest (ROI) around the stomach in each image.

    • Correct the radioactive counts for decay.

    • Calculate the percentage of gastric retention at each time point relative to the T=0 counts.

    • Plot the retention data over time and calculate the gastric half-emptying time (t½).

References

Application Notes and Protocols for Assessing Spiroglumide in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of Spiroglumide, a selective cholecystokinin B (CCK-B) receptor antagonist, in rodent models of behavior. Due to the limited specific literature on this compound in behavioral paradigms, the following protocols are based on established methodologies for assessing anxiolytic, antidepressant, and cognitive effects of novel compounds, informed by the known pharmacology of CCK-B receptor antagonists.

Introduction to this compound

This compound is a selective antagonist for the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.[1] CCK-B receptors are widely distributed in the central nervous system (CNS), particularly in regions implicated in anxiety, depression, and memory, such as the amygdala, hippocampus, and prefrontal cortex. Antagonism of CCK-B receptors has been proposed as a therapeutic strategy for anxiety and other mood disorders. Preclinical studies with other CCK-B antagonists have suggested potential anxiolytic and antidepressant-like effects. Therefore, robust behavioral assessment of this compound is warranted to elucidate its neuropsychopharmacological profile.

Mechanism of Action: CCK-B Receptor Antagonism

This compound exerts its effects by blocking the binding of the neuropeptide cholecystokinin (CCK) to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by CCK, initiates a cascade of intracellular signaling events.[2][3] By antagonizing this receptor, this compound is hypothesized to modulate neuronal excitability and neurotransmitter release in key brain circuits, thereby influencing behavior.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKB_R CCK-B Receptor (GPCR) CCK->CCKB_R Activates This compound This compound This compound->CCKB_R Blocks Gq Gq Protein CCKB_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates Downstream Downstream Signaling & Neuronal Activity Ca_release->Downstream PKC->Downstream

CCK-B receptor signaling pathway and this compound's point of action.

Experimental Protocols

The following are proposed protocols for assessing the behavioral effects of this compound in rodents. It is recommended to conduct a preliminary dose-response study to determine the optimal dose range for subsequent behavioral tests.

General Considerations for Animal Studies
  • Animals: Male or female adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are commonly used. The choice of species and strain should be justified based on the specific research question.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures.

  • Handling: Handle animals for several days prior to testing to reduce stress-induced behavioral alterations.

  • Administration: this compound can be administered via various routes, including intraperitoneal (IP), subcutaneous (SC), or oral (PO) gavage. The vehicle should be a non-toxic solvent (e.g., saline, distilled water with a small amount of Tween 80).

  • Blinding: The experimenter should be blind to the treatment conditions to minimize bias.

Experimental Workflow

Experimental_Workflow cluster_testing Behavioral Testing start Start acclimation Animal Acclimation (1 week) start->acclimation handling Handling (3-5 days) acclimation->handling drug_admin This compound/Vehicle Administration handling->drug_admin pre_test_wait Pre-Test Interval (e.g., 30-60 min) drug_admin->pre_test_wait anxiety_test Anxiety-like Behavior (Elevated Plus Maze) pre_test_wait->anxiety_test depression_test Depressive-like Behavior (Forced Swim Test) pre_test_wait->depression_test memory_test Cognitive Function (Novel Object Recognition) pre_test_wait->memory_test data_analysis Data Analysis anxiety_test->data_analysis depression_test->data_analysis memory_test->data_analysis end End data_analysis->end

General workflow for assessing this compound in behavioral studies.

Protocol 1: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

Objective: To evaluate the potential anxiolytic effects of this compound. The EPM test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • Video tracking software

  • This compound and vehicle solution

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer this compound or vehicle at the predetermined dose and route. A typical pre-treatment time is 30-60 minutes for IP injection.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.

  • Behavioral Parameters: Analyze the recording for the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

Data Presentation:

Treatment GroupDose (mg/kg)nTime in Open Arms (s)% Time in Open ArmsOpen Arm EntriesTotal Distance (m)
Vehicle-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundX10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundY10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundZ10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Diazepam)210Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant effects of this compound. The FST is based on the principle that rodents will cease escape-oriented behaviors when placed in an inescapable stressful situation.

Materials:

  • Cylindrical water tanks

  • Water at 23-25°C

  • Video camera and analysis software

  • This compound and vehicle solution

  • Syringes and needles for administration

Procedure:

  • Drug Administration: Administer this compound or vehicle. Chronic administration (e.g., once daily for 14-21 days) is often used for antidepressant studies, with the final dose given 30-60 minutes before the test.

  • Test Apparatus: Fill a transparent cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet.

  • Test Session: Gently place the animal into the water for a 6-minute session.

  • Data Collection: Record the entire session. Score the behavior during the last 4 minutes of the test.

  • Behavioral Parameters:

    • Immobility time: Time spent floating motionless or making only small movements to keep the head above water.

    • Swimming time: Time spent actively moving around the cylinder.

    • Climbing time: Time spent making active movements with forepaws in and out of the water, usually directed against the walls.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage to prevent hypothermia.

Data Presentation:

Treatment GroupDose (mg/kg)nImmobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle-10Mean ± SEMMean ± SEMMean ± SEM
This compoundX10Mean ± SEMMean ± SEMMean ± SEM
This compoundY10Mean ± SEMMean ± SEMMean ± SEM
This compoundZ10Mean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Fluoxetine)2010Mean ± SEMMean ± SEMMean ± SEM

Protocol 3: Assessment of Cognitive Effects using the Novel Object Recognition (NOR) Test

Objective: To evaluate the effects of this compound on recognition memory. The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • Open field arena

  • A set of identical objects for familiarization

  • A set of distinct, novel objects for testing

  • Video tracking software

  • This compound and vehicle solution

  • Syringes and needles for administration

Procedure:

  • Habituation Phase (Day 1):

    • Place each animal in the empty open field arena and allow it to explore for 5-10 minutes.

  • Familiarization/Training Phase (Day 2):

    • Administer this compound or vehicle 30-60 minutes before the training session.

    • Place two identical objects in the arena.

    • Place the animal in the arena and allow it to explore the objects for 10 minutes.

  • Retention Interval:

    • Return the animal to its home cage for a defined retention interval (e.g., 1 hour or 24 hours).

  • Test Phase (Day 2):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for 5-10 minutes.

  • Data Collection:

    • Record the time spent exploring each object (sniffing or touching with the nose or forepaws).

  • Analysis:

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Data Presentation:

Treatment GroupDose (mg/kg)nTotal Exploration Time (s)Discrimination Index (DI)
Vehicle-10Mean ± SEMMean ± SEM
This compoundX10Mean ± SEMMean ± SEM
This compoundY10Mean ± SEMMean ± SEM
This compoundZ10Mean ± SEMMean ± SEM
Positive/Negative Control (e.g., Scopolamine)110Mean ± SEMMean ± SEM

These protocols provide a framework for the initial behavioral characterization of this compound. Researchers should adapt these methods based on their specific hypotheses and available resources, ensuring all procedures are in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for Drug-Drug Interaction Studies of Novel Chemical Entities: A Spiroglumide Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available, detailed drug-drug interaction (DDI) studies specifically investigating Spiroglumide are limited. The following application notes and protocols are presented as a comprehensive template for researchers, scientists, and drug development professionals. This document outlines the standard methodologies and data presentation formats that would be employed in the investigation of a novel chemical entity, using this compound as a hypothetical subject.

Introduction

This compound is a novel compound under investigation for [insert therapeutic area]. A thorough understanding of its potential to interact with other medications is critical for its safe and effective clinical development. Drug-drug interactions (DDIs) can alter the pharmacokinetics (PK) of a drug, leading to increased toxicity or reduced efficacy. This document provides a framework for conducting in vitro and in vivo DDI studies, focusing on the major mechanisms of interaction: inhibition and induction of cytochrome P450 (CYP) enzymes and interactions with key drug transporters.

In Vitro Drug-Drug Interaction Screening

In vitro assays are essential for early identification of potential DDI liabilities. These studies help to prioritize and design subsequent clinical DDI studies.

Cytochrome P450 (CYP) Enzyme Inhibition Assay

Objective: To determine the potential of this compound to inhibit the major drug-metabolizing CYP enzymes.

Protocol:

  • Materials:

    • Human liver microsomes (pooled from multiple donors)

    • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4)

    • CYP-specific probe substrates and their corresponding metabolites (see Table 1)

    • NADPH regenerating system

    • This compound (test compound)

    • Positive control inhibitors for each CYP isoform

    • Acetonitrile or other suitable organic solvent for sample precipitation

    • 96-well plates

    • LC-MS/MS system for analysis

  • Procedure: a. Prepare a stock solution of this compound and a range of dilutions. b. In a 96-well plate, combine human liver microsomes or recombinant CYP enzymes, the NADPH regenerating system, and either this compound, a positive control inhibitor, or vehicle control. c. Pre-incubate the mixture at 37°C for 10 minutes. d. Initiate the reaction by adding the CYP-specific probe substrate. e. Incubate at 37°C for the specified time (e.g., 15-60 minutes, depending on the isoform). f. Terminate the reaction by adding a cold stop solution (e.g., acetonitrile). g. Centrifuge the plate to pellet the precipitated protein. h. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to the vehicle control. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response model.

Table 1: Example Data for CYP450 Inhibition by this compound

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control InhibitorThis compound IC50 (µM)
CYP1A2PhenacetinAcetaminophenFurafylline> 50
CYP2B6BupropionHydroxybupropionTiclopidine> 50
CYP2C8AmodiaquineN-desethylamodiaquineGemfibrozil25.3
CYP2C9Diclofenac4'-HydroxydiclofenacSulfaphenazole> 50
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoinTiclopidine42.1
CYP2D6DextromethorphanDextrorphanQuinidine> 50
CYP3A4Midazolam1'-HydroxymidazolamKetoconazole15.8
CYP3A4Testosterone6β-HydroxytestosteroneKetoconazole18.2

Note: Data presented are hypothetical and for illustrative purposes only.

Cytochrome P450 (CYP) Enzyme Induction Assay

Objective: To evaluate the potential of this compound to induce the expression of major CYP enzymes.

Protocol:

  • Materials:

    • Cryopreserved human hepatocytes (from at least three donors)

    • Hepatocyte culture medium and supplements

    • This compound (test compound)

    • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP2C and CYP3A4)

    • Probe substrates for CYP activity assays

    • Reagents for mRNA extraction and qRT-PCR

  • Procedure: a. Thaw and plate cryopreserved human hepatocytes in collagen-coated plates. b. Allow cells to recover and form a monolayer (typically 24-48 hours). c. Treat hepatocytes with various concentrations of this compound, positive controls, or vehicle control for 48-72 hours, with daily media changes. d. For activity assessment: After the treatment period, wash the cells and incubate with a cocktail of CYP probe substrates. Analyze the formation of metabolites by LC-MS/MS. e. For mRNA analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.

  • Data Analysis: a. Calculate the fold induction of enzyme activity or mRNA expression relative to the vehicle control.

    • Emax: Maximum induction effect.

    • EC50: Concentration of this compound that produces 50% of the maximum induction. b. Compare the induction potential of this compound to that of the positive controls.

Table 2: Example Data for CYP450 Induction by this compound in Human Hepatocytes

CYP IsoformParameterThis compoundRifampicin (Positive Control)
CYP1A2 Fold Induction (mRNA) 1.225.0
EC50 (µM) > 1000.5
CYP2B6 Fold Induction (mRNA) 1.515.0
EC50 (µM) > 10010.0
CYP3A4 Fold Induction (mRNA) 2.130.0
EC50 (µM) 22.51.0

Note: Data presented are hypothetical and for illustrative purposes only.

In Vivo Clinical Drug-Drug Interaction Study Protocol

Objective: To assess the effect of multiple doses of this compound on the pharmacokinetics of a sensitive probe substrate for a specific CYP enzyme (e.g., midazolam for CYP3A4) in healthy volunteers.

Study Design: An open-label, two-period, fixed-sequence study.

Study Population: Healthy male and female subjects, aged 18-55 years.

Methodology:

  • Period 1 (Reference):

    • Subjects receive a single oral dose of the probe substrate (e.g., 2 mg midazolam).

    • Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

    • Plasma is harvested and stored at -80°C until analysis.

  • Washout Period: A suitable washout period is observed.

  • Period 2 (Treatment):

    • Subjects receive this compound at the intended clinical dose for a duration sufficient to achieve steady-state concentrations (e.g., 7-14 days).

    • On the last day of this compound administration, subjects receive a single oral dose of the probe substrate (e.g., 2 mg midazolam) concurrently with this compound.

    • Serial blood sampling is repeated as in Period 1.

  • Pharmacokinetic Analysis:

    • Plasma concentrations of the probe substrate and its major metabolite are determined using a validated LC-MS/MS method.

    • Pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, tmax, t1/2) are calculated using non-compartmental analysis.

  • Statistical Analysis:

    • The geometric mean ratios (GMR) and 90% confidence intervals (CI) for AUC and Cmax of the probe substrate with and without this compound are calculated.

    • A significant interaction is typically concluded if the 90% CI for the GMR falls outside the bioequivalence range of 80-125%.

Table 3: Example Pharmacokinetic Parameters of a Probe Substrate (e.g., Midazolam) With and Without this compound

ParameterProbe Substrate Alone (Mean ± SD)Probe Substrate + this compound (Mean ± SD)Geometric Mean Ratio (90% CI)
AUC0-inf (ng·h/mL) 45.8 ± 12.388.9 ± 25.11.94 (1.65 - 2.28)
Cmax (ng/mL) 15.2 ± 4.525.1 ± 7.81.65 (1.40 - 1.94)
t1/2 (h) 3.1 ± 0.85.9 ± 1.5-

Note: Data presented are hypothetical and for illustrative purposes only.

Visualizations

CYP450_Metabolism_Pathway cluster_absorption Absorption cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Drug_Oral Oral Drug (e.g., this compound) Drug_Liver Drug in Liver Drug_Oral->Drug_Liver Portal Vein CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4) Drug_Liver->CYP_Enzymes Metabolism Excretion Excretion (Urine/Bile) Drug_Liver->Excretion Unchanged Drug Metabolite Metabolite(s) CYP_Enzymes->Metabolite Metabolite->Excretion CoAdmin_Drug Co-administered Drug CoAdmin_Drug->CYP_Enzymes Inhibition/ Induction DDI_Screening_Workflow Start New Chemical Entity (e.g., this compound) CYP_Inhibition CYP Inhibition Assay (IC50 determination) Start->CYP_Inhibition CYP_Induction CYP Induction Assay (Hepatocytes) Start->CYP_Induction Transporter_Screen Transporter Interaction (Substrate/Inhibitor) Start->Transporter_Screen Risk_Assessment In Vitro Risk Assessment CYP_Inhibition->Risk_Assessment CYP_Induction->Risk_Assessment Transporter_Screen->Risk_Assessment Low_Risk Low DDI Risk Risk_Assessment->Low_Risk No significant interaction High_Risk Potential DDI Risk Risk_Assessment->High_Risk Interaction observed End Regulatory Submission Low_Risk->End Clinical_Study Clinical DDI Study Design High_Risk->Clinical_Study Clinical_Study->End Enzyme_Transporter_Interplay cluster_blood Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Drug_Blood Drug Uptake_Transporter Uptake Transporter (e.g., OATP1B1) Drug_Blood->Uptake_Transporter Uptake Drug_Intracellular Intracellular Drug Uptake_Transporter->Drug_Intracellular CYP_Enzymes CYP450 Drug_Intracellular->CYP_Enzymes Metabolism Efflux_Transporter_Bile Efflux Transporter (e.g., BCRP, P-gp) Drug_Intracellular->Efflux_Transporter_Bile Efflux_Transporter_Blood Efflux Transporter (e.g., MRPs) Drug_Intracellular->Efflux_Transporter_Blood Metabolite Metabolite CYP_Enzymes->Metabolite Metabolite->Efflux_Transporter_Bile Metabolite->Efflux_Transporter_Blood Drug_Bile Drug/ Metabolite Efflux_Transporter_Bile->Drug_Bile Efflux Efflux_Transporter_Blood->Drug_Blood Efflux

Application Notes and Protocols for Spiroglumide Use in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiroglumide is a selective antagonist for the cholecystokinin B (CCKB) receptor, also known as the gastrin receptor.[1] It belongs to a class of drugs that target the cholecystokinin (CCK) signaling pathway. CCK is a peptide hormone that plays a crucial role in various physiological processes, including gastrointestinal motility, secretion, and pancreatic function. Two primary CCK receptors have been identified: CCKA (CCK1) and CCKB (CCK2).[2][3] While this compound shows high selectivity for the CCKB receptor, its precursor, Proglumide, is a non-selective CCK receptor antagonist with affinity for both receptor types.[2][3] Preclinical studies in animal models have been instrumental in elucidating the therapeutic potential of these compounds in gastrointestinal, pancreatic, and metabolic disorders. These notes provide detailed protocols and data from key preclinical studies involving this compound and the closely related compound, Proglumide.

Mechanism of Action: CCK Receptor Antagonism

CCK receptors are G-protein coupled receptors that, upon activation by CCK or gastrin, initiate downstream signaling cascades. In the pancreas, CCK receptor activation on stellate cells can lead to fibrosis and collagen production. In pancreatic cancer, activation of the CCKB receptor stimulates tumor growth. This compound and Proglumide act by competitively binding to these receptors, thereby blocking the physiological effects of CCK and gastrin. This compound's selectivity for the CCKB receptor makes it a valuable tool for distinguishing between the roles of the two receptor subtypes in vivo.

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCKAR CCKA Receptor Physiological_Effects Physiological Effects (e.g., Acid Secretion, Cell Growth, Fibrosis) CCKAR->Physiological_Effects Activates CCKBR CCKB Receptor CCKBR->Physiological_Effects Activates CCK CCK CCK->CCKAR Binds CCK->CCKBR Binds Gastrin Gastrin Gastrin->CCKBR Binds This compound This compound This compound->CCKBR Blocks (Selective) Proglumide Proglumide Proglumide->CCKAR Blocks Proglumide->CCKBR Blocks

Caption: Simplified CCK receptor signaling pathway and points of antagonism by this compound and Proglumide.

Application Note 1: Gastrointestinal Function

This compound has been evaluated for its effects on gastric acid secretion, demonstrating its in vivo selectivity for CCKB/gastrin receptors.

Quantitative Data: Effect of this compound on Gastric Function in Rats
CompoundModelEndpointDosing (IV)ResultReference
This compound Pentagastrin-Induced Acid HypersecretionInhibition of Acid Secretion20.1 mg/kgID₅₀ (Inhibitory dose, 50%)
This compound CCK-8-Induced Delay of Gastric EmptyingGastric EmptyingUp to ~11 mg/kg*Inactive

*Dose at which 55% inhibition of acid secretion was observed.

Experimental Protocol: Evaluation of Gastric Acid Secretion in Rats

This protocol is adapted from the methodology used to assess the in vivo selectivity of this compound.

  • Animal Model: Conscious male Sprague-Dawley rats.

  • Surgical Preparation (if required for chronic studies):

    • Anesthetize rats.

    • Implant a gastric fistula to allow for the collection of gastric juice.

    • Allow for a recovery period post-surgery.

  • Experimental Procedure:

    • Fast rats overnight with free access to water.

    • On the day of the experiment, gently restrain the animals.

    • Infuse pentagastrin intravenously to induce gastric acid hypersecretion.

    • Administer this compound via the intravenous route at various doses.

    • Collect gastric juice samples at timed intervals through the fistula.

  • Measurement of Acid Secretion:

    • Measure the volume of each gastric sample.

    • Titrate the samples with a standardized solution of NaOH (e.g., 0.01 N) to a neutral pH (e.g., pH 7.0) using a pH meter.

    • Calculate the acid output (in μmol H+/unit time) by multiplying the volume by the concentration of H+ ions.

  • Data Analysis:

    • Construct dose-response curves for this compound's inhibitory effect on pentagastrin-stimulated acid secretion.

    • Calculate the ID₅₀ value, which is the dose required to produce 50% of the maximum inhibition.

Gastric_Secretion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fast Rats Overnight B Restrain Animals A->B C Induce Hypersecretion (Pentagastrin IV) B->C D Administer this compound (IV) C->D E Collect Gastric Juice D->E F Measure Volume E->F G Titrate with NaOH to pH 7.0 F->G H Calculate Acid Output G->H I Determine ID₅₀ H->I

Caption: Experimental workflow for measuring pentagastrin-induced gastric acid secretion in rats.

Application Note 2: Pancreatic Cancer and Fibrosis

The non-selective CCK receptor antagonist Proglumide has been investigated for its potential to modulate the tumor microenvironment in pancreatic cancer, specifically by targeting pancreatic stellate cells (PSCs) which contribute to fibrosis.

Quantitative Data: Effect of Proglumide on Pancreatic Stellate Cells (PSCs) in vitro
Cell TypeTreatmentEndpointResultReference
Mouse & Human PSCsCCK PeptideProliferationStimulation of proliferation
Mouse & Human PSCsCCK Peptide + ProglumideProliferationProliferation blocked
Activated PSCsProglumideMigrationMigration prevented
Mouse & Human PSCsProglumideFibrosis MarkersDecreased expression of ECM-associated genes and collagen
Mouse & Human PSCsProglumideFibrosis ComponentsSignificant reduction in hydroxyproline and proline levels
Experimental Protocol: In Vivo Murine Model of Pancreatic Cancer

This protocol is based on studies evaluating the combination of Proglumide with chemotherapy.

  • Animal Model: Immunocompromised mice (e.g., nude mice) for human tumor xenografts or syngeneic models.

  • Tumor Implantation:

    • Culture human or murine pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2).

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 1x10⁶) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Group 1: Control (e.g., PBS or vehicle).

    • Group 2: Chemotherapy (e.g., Gemcitabine).

    • Group 3: Proglumide.

    • Group 4: Combination of Chemotherapy + Proglumide.

  • Drug Administration:

    • Administer drugs according to a predefined schedule (e.g., daily or weekly) via appropriate routes (e.g., intraperitoneal injection, oral gavage).

  • Monitoring and Endpoints:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize mice and excise tumors.

  • Tissue Analysis:

    • Histology: Perform staining (e.g., Masson's Trichrome, Sirius Red) to assess fibrosis in the tumor microenvironment.

    • Immunohistochemistry (IHC): Analyze markers for immune cell infiltration, cell proliferation (e.g., Ki-67), and epithelial-to-mesenchymal transition (EMT).

    • Molecular Analysis: Perform RNA sequencing (RNAseq) or qPCR on tumor tissue to analyze gene expression changes.

Pancreatic_Cancer_Workflow cluster_treatment Treatment Phase A Implant Pancreatic Cancer Cells in Mice B Allow Tumor Growth (e.g., 100 mm³) A->B C Randomize into Treatment Groups B->C D1 Control (Vehicle) C->D1 D2 Gemcitabine C->D2 D3 Proglumide C->D3 D4 Combination C->D4 E Monitor Tumor Volume & Animal Health D1->E D2->E D3->E D4->E F Euthanize & Excise Tumors (End of Study) E->F G Tumor Analysis (Histology, IHC, RNAseq) F->G

Caption: Workflow for an in vivo preclinical study of Proglumide in a murine pancreatic cancer model.

Application Note 3: Non-alcoholic Steatohepatitis (NASH)

Proglumide has shown efficacy in a preclinical murine model of diet-induced NASH, where it was able to prevent disease features and reverse established fibrosis.

Quantitative Data: Effect of Proglumide in a Murine NASH Model

Note: Specific quantitative data from the preclinical animal study was not detailed in the cited abstract, which focused on the subsequent human trial. The primary findings were the prevention of NASH histologic features, reversal of fibrosis, and prevention of hepatocellular carcinoma (HCC) development in the animal model.

Experimental Protocol: Diet-Induced Murine Model of NASH

This is a generalized protocol based on the description of the model used to test Proglumide.

  • Animal Model: Mice susceptible to diet-induced NASH (e.g., C57BL/6J).

  • Diet Induction:

    • Feed mice a high-fat, high-carbohydrate diet (a "Western" diet) to induce the features of NASH, including steatosis, inflammation, and fibrosis.

    • The induction period can range from several weeks to months, depending on the desired disease severity.

  • Treatment Protocol (Prophylactic or Therapeutic):

    • Prophylactic: Start Proglumide treatment at the same time as the NASH-inducing diet.

    • Therapeutic: Induce NASH for a set period to establish fibrosis, then begin Proglumide treatment.

  • Drug Administration:

    • Administer Proglumide mixed in the diet, in drinking water, or via regular gavage/injections.

  • Monitoring and Endpoints:

    • Monitor body weight and food intake.

    • Collect blood samples periodically to measure liver enzymes (e.g., ALT, AST) and metabolic parameters.

  • Terminal Analysis:

    • Histopathology: Perform H&E staining to assess steatosis, inflammation, and ballooning. Use Sirius Red or Trichrome staining to quantify fibrosis.

    • Biochemical Analysis: Measure liver triglyceride content and markers of oxidative stress.

    • Gene Expression: Analyze the expression of genes involved in inflammation (e.g., TNF-α, IL-6) and fibrogenesis (e.g., TGF-β, Collagen-1α1).

NASH_Model_Workflow cluster_induction Induction & Treatment cluster_analysis Terminal Analysis A Select Mice (e.g., C57BL/6J) B Feed High-Fat Diet A->B C Administer Proglumide (Prophylactic or Therapeutic) B->C Concurrently or Sequentially D Monitor In-Life (Weight, Blood ALT/AST) B->D C->D E Collect Liver Tissue D->E F Histopathology (H&E, Sirius Red) E->F G Biochemical & Gene Expression Analysis E->G

Caption: General workflow for a diet-induced preclinical NASH model to evaluate a test compound.

References

Dissolving Spiroglumide for Scientific Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Spiroglumide, a selective cholecystokinin B (CCKB) receptor antagonist, for use in experimental settings. Proper dissolution and preparation of this compound are critical for accurate and reproducible results in both in vitro and in vivo studies.

Introduction to this compound

This compound, also known as CR-2194, is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor. Its chemical formula is C₂₁H₂₆Cl₂N₂O₄ and it has a molecular weight of approximately 441.35 g/mol . Due to its pharmacological activity, this compound is a valuable tool in studying the physiological and pathological roles of the CCKB receptor, which is implicated in various functions including anxiety, pain perception, and gastrointestinal motility.

Solubility of this compound

Based on available data for structurally related compounds and general practices for small molecules with limited aqueous solubility, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and less soluble in aqueous solutions like Phosphate-Buffered Saline (PBS).

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLThe primary recommended solvent for creating stock solutions.
EthanolLimitedMay be used as a co-solvent, but precipitation may occur upon aqueous dilution.
Phosphate-Buffered Saline (PBS), pH 7.4PoorNot recommended as a primary solvent.
WaterPoorNot recommended as a primary solvent.

Note: The solubility data presented here is estimated based on related compounds. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental needs.

Experimental Protocols

Preparation of a this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the final desired concentration in cell culture media.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, further sonication or gentle warming (not exceeding 37°C) may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

dot

cluster_stock Stock Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (Optional) vortex->sonicate inspect Visual Inspection sonicate->inspect store Aliquot & Store at -20°C/-80°C inspect->store stock This compound Stock (in DMSO) dilution Serial Dilution in Culture Medium stock->dilution final_conc Final Working Solution (DMSO < 0.5%) dilution->final_conc assay Add to In Vitro Assay final_conc->assay cluster_pathway CCKB Receptor Signaling CCK CCK / Gastrin Receptor CCKB Receptor CCK->Receptor This compound This compound This compound->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 -> Ca²⁺ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Response Cellular Response IP3->Response DAG->Response

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Spiroglumide Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Spiroglumide for in vivo research. The following sections provide troubleshooting guidance, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical factor in in vivo research?

This compound is a selective antagonist of the cholecystokinin B (CCK-B) receptor, a target of interest in oncology and neuroscience research. However, this compound's low water solubility can significantly hinder its absorption and bioavailability following in vivo administration. This can lead to suboptimal drug exposure at the target site, resulting in inconsistent and unreliable experimental outcomes. Enhancing its solubility is therefore paramount for achieving meaningful and reproducible data in animal studies.

Q2: What are the primary strategies for enhancing the solubility of a poorly soluble compound like this compound?

There are several established methods to improve the solubility of hydrophobic drugs for preclinical research:

  • Co-solvency: Utilizing a mixture of water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG400) can significantly increase the solubility of a compound in an aqueous-based vehicle.

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL can lead to the formation of micelles that encapsulate the drug, thereby increasing its apparent solubility and stability in aqueous media.

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer scale. The increased surface area enhances the dissolution rate and saturation solubility of the compound.

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or lipids can create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers that improve absorption.

  • pH Adjustment: For ionizable compounds, modifying the pH of the formulation can increase the proportion of the more soluble ionized form of the drug.

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of a drug by encapsulating the hydrophobic molecule within the cyclodextrin cavity.

Q3: Is there existing information on the solubility of similar CCK receptor antagonists?

Yes, proglumide, a non-selective CCK receptor antagonist with a related chemical structure, is known to be water-soluble and can be administered orally. This provides a positive indication that achieving a suitable aqueous formulation for this compound is feasible, potentially through the use of appropriate formulation strategies.

Troubleshooting Guides

Issue: this compound precipitates from the vehicle during preparation or after administration.
Possible Cause Recommended Solution
Insufficient solubility in the chosen vehicle. 1. Increase co-solvent concentration: Gradually increase the percentage of organic co-solvents (e.g., DMSO, PEG400). Be mindful of the potential for vehicle-induced toxicity at higher concentrations. 2. Incorporate a surfactant: The addition of a biocompatible surfactant can help to stabilize the drug in the formulation and prevent precipitation. 3. Explore alternative formulations: Consider developing a nanosuspension or a lipid-based formulation for improved stability.
Suboptimal pH of the formulation. This compound contains a carboxylic acid moiety, suggesting its solubility is likely pH-dependent. Experiment with pH adjustment of the vehicle using biocompatible buffers to identify a range that enhances solubility.
Drug precipitation upon dilution in the gastrointestinal tract. This is a common challenge with co-solvent-based formulations. Employing formulations with a higher content of surfactants or polymers can help maintain a supersaturated state in vivo. Nanosuspensions are also a robust alternative to mitigate this issue.
Temperature fluctuations during preparation. Maintain a consistent temperature throughout the formulation process. Gentle heating and sonication can aid in dissolution, but it is crucial to ensure the thermal stability of this compound.
Issue: High variability observed in in vivo experimental data.
Possible Cause Recommended Solution
Inconsistent dosing due to formulation inhomogeneity. 1. Ensure uniform suspension: If using a suspension, vigorously vortex or stir the formulation immediately before each administration to ensure a homogenous dose. 2. Prepare formulations fresh: To minimize the risk of drug settling or precipitation over time, prepare the dosing formulation fresh for each experiment.
Poor and erratic gastrointestinal absorption. 1. Optimize the formulation: Transitioning to a nanosuspension or a self-emulsifying drug delivery system (SEDDS) can lead to more consistent and predictable absorption. 2. Standardize feeding protocols: The presence or absence of food can significantly influence the absorption of lipophilic drugs. Ensure a consistent feeding schedule for all animals in the study.
Adverse effects related to the vehicle. High concentrations of certain excipients can lead to gastrointestinal distress or other side effects, contributing to data variability. Refer to toxicological literature to ensure the chosen excipients and their concentrations are well-tolerated in the selected animal model.

Data Presentation

Quantitative Solubility of this compound
Solvent/Vehicle CompositionTemperature (°C)This compound Solubility (mg/mL)
Water25To be determined
PBS (pH 7.4)25To be determined
10% DMSO in Saline25To be determined
10% PEG400 in Saline25To be determined
5% Tween 80 in Water25To be determined
Corn Oil25To be determined

Experimental Protocols

Protocol 1: Determination of this compound Solubility via the Shake-Flask Method

This protocol provides a standardized approach to determine the equilibrium solubility of this compound.

Materials:

  • This compound (solid powder)

  • A selection of solvents and vehicles for testing

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • High-speed centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

  • Following incubation, confirm the presence of undissolved solid material.

  • Centrifuge the vials at high speed to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound using a validated HPLC method.

Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents

This protocol details the preparation of a common vehicle for oral administration of poorly soluble compounds.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Sterile polypropylene tubes

Methodology:

  • Vehicle Preparation: A commonly used vehicle consists of 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline (v/v/v/v).

  • Drug Solubilization:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in the DMSO component of the vehicle. Use a vortex mixer or sonicator to aid dissolution.

    • Sequentially add the PEG400 and Tween® 80, ensuring the solution is clear after each addition.

    • Finally, add the saline to the desired final volume and mix thoroughly.

  • Final Formulation: The resulting formulation should be a clear, homogenous solution.

Protocol 3: Oral Gavage Administration in Rats

This protocol provides a general guideline for the oral administration of a formulation to rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped)

  • Syringes

Methodology:

  • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

  • Carefully insert the gavage needle into the esophagus. Do not force the needle.

  • Once the needle is correctly positioned, slowly administer the formulation.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress post-administration.

Mandatory Visualizations

cluster_0 This compound MoA: CCK-B Receptor Antagonism This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Inhibition Gq Gq protein CCKBR->Gq Activation PLC PLC Gq->PLC PI3K_Akt PI3K/Akt Pathway Gq->PI3K_Akt PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Cell_Effects Cell Proliferation & Survival PI3K_Akt->Cell_Effects MAPK->Cell_Effects

Caption: this compound inhibits CCK-B receptor-mediated signaling.

cluster_1 This compound Formulation Workflow Start Start: this compound Powder Solubility_Test Solubility Testing (Protocol 1) Start->Solubility_Test Formulation_Choice Formulation Strategy Solubility_Test->Formulation_Choice CoSolvent Co-solvent Formulation (Protocol 2) Formulation_Choice->CoSolvent Sufficient Solubility Nanosuspension Nanosuspension Formulation_Choice->Nanosuspension Poor Solubility Oral_Gavage Oral Gavage (Protocol 3) CoSolvent->Oral_Gavage Nanosuspension->Oral_Gavage PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Oral_Gavage->PK_PD_Analysis

Caption: Workflow for developing a this compound oral formulation.

Spiroglumide Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Spiroglumide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific solubility data is not extensively published, this compound, like other glutaramic acid derivatives, is generally soluble in organic polar solvents. For initial stock solutions, consider using dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. Always perform a solubility test for your specific experimental conditions.

Q2: How should I store this compound solutions to minimize degradation?

A2: For maximum stability, stock solutions prepared in anhydrous DMSO or ethanol should be stored in tightly sealed vials at -20°C or -80°C and protected from light. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on its chemical structure, which contains an amide linkage, the primary degradation pathway for this compound in aqueous solution is likely hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, breaking the amide bond to yield two separate molecules.[1] Other potential degradation pathways include oxidation and photolysis (degradation upon exposure to light).[2][3]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Amide hydrolysis is typically fastest at pH extremes (both highly acidic and highly alkaline conditions) and slowest near a neutral pH.[1][4] Therefore, it is critical to control the pH of your experimental buffer. For assays requiring physiological conditions, a buffer at pH 7.4 is common, but stability in this buffer should be confirmed if the solution is to be used over an extended period.

Q5: Is this compound sensitive to light?

A5: Many pharmaceutical compounds are susceptible to photodegradation. It is a best practice to assume this compound may be light-sensitive. All solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.

Troubleshooting Guide

Issue: I am seeing inconsistent or lower-than-expected activity in my bioassay.

  • Possible Cause: The compound may have degraded in the aqueous assay buffer.

  • Recommendation: Prepare this compound dilutions in your final assay buffer immediately before use. If possible, perform a time-course experiment to assess the stability of this compound in your specific buffer over the duration of your assay. Analyze samples by HPLC at different time points to quantify the remaining parent compound.

Issue: My prepared this compound solution appears cloudy or contains precipitate.

  • Possible Cause: The solubility limit of this compound has been exceeded in the chosen solvent or buffer. This is common when diluting a concentrated organic stock solution into an aqueous medium.

  • Recommendation: Try preparing a more dilute stock solution or increasing the percentage of organic co-solvent (if your experimental system permits). Gentle warming or sonication may help dissolve the compound, but be aware that elevated temperatures can accelerate degradation. Always visually inspect solutions for clarity before use.

Issue: When analyzing my sample by HPLC, I see new peaks that were not present in the standard.

  • Possible Cause: These new peaks are likely degradation products. The appearance of new peaks over time is a key indicator of compound instability.

  • Recommendation: Use the troubleshooting workflow below to identify the potential cause. A forced degradation study (see Experimental Protocols) can help you proactively identify the retention times and UV spectra of potential degradation products, confirming their identity in your experimental samples.

Illustrative Stability Data

Disclaimer: The following data is illustrative and not based on published experimental results for this compound. It is intended to serve as an example of what a stability profile might look like based on standard forced degradation studies.

Stress ConditionReagent/ParameterTime (hours)Temperature% Degradation (Example)Major Degradants Observed (Hypothetical)
Acid Hydrolysis 0.1 M HCl2460°C~15%Hydrolysis Product 1
Base Hydrolysis 0.1 M NaOH460°C~40%Hydrolysis Product 1
Neutral Hydrolysis Water (pH ~7)7260°C< 5%Minimal
Oxidation 3% H₂O₂2425°C~10%Oxidative Adducts
Thermal Solid State7280°C< 2%Minimal
Photostability 1.2 million lux hours25°C~8%Photolytic Isomers/Fragments

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study, also known as stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule. The goal is typically to achieve 5-20% degradation of the active substance to ensure that primary degradation pathways are observed without generating secondary, less relevant products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate in a water bath at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

  • Thermal Degradation (in solution): Mix 1 mL of stock solution with 1 mL of purified water. Incubate in a water bath at 60°C.

  • Photostability: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

3. Sample Collection and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

  • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS method can also be used for the identification of degradation products.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

  • Perform a mass balance calculation to ensure that the decrease in the main peak area is accounted for by the increase in degradation product peak areas.

  • Use a photodiode array (PDA) detector to assess peak purity, ensuring the this compound peak is not co-eluting with any degradants.

Visualizations

G start Problem Observed: Inconsistent or Poor Results check_precipitate Is the solution clear? start->check_precipitate check_hplc Analyze by HPLC. Are unexpected peaks present? check_precipitate->check_hplc Yes solubility_issue Potential Solubility Issue. Action: Reformulate at a lower concentration or use a co-solvent. check_precipitate->solubility_issue No degradation_issue Potential Degradation. Action: Prepare solutions fresh, protect from light, and control pH. check_hplc->degradation_issue Yes no_issue No obvious stability issue. Action: Verify other experimental parameters (e.g., cell health, reagent quality). check_hplc->no_issue No

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_stress Stress Conditions acid Acidic (HCl) sample Withdraw & Quench Samples at Time Points (t=0, 2, 4, 8, 24h) acid->sample base Basic (NaOH) base->sample oxid Oxidative (H₂O₂) oxid->sample photo Photolytic (Light) photo->sample thermal Thermal (Heat) thermal->sample prep Prepare 1 mg/mL This compound Stock expose Expose Aliquots to Stress Conditions prep->expose analyze Analyze by Stability-Indicating HPLC/LC-MS sample->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate G cluster_membrane Cell Membrane cckbr CCK2 Receptor (CCKBR) g_protein Gq Protein cckbr->g_protein Activates ligand Gastrin / CCK ligand->cckbr Activates This compound This compound (Antagonist) This compound->cckbr Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Activates response Cellular Responses (e.g., Gastric Acid Secretion) pkc->response

References

Technical Support Center: Optimizing Cholecystokinin (CCK) Receptor Antagonist Dosage for Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Selection: Initial searches for "Spiroglumide" yielded limited specific data for rat studies. However, extensive information is available for a related compound, Proglumide , which is also a cholecystokinin (CCK) receptor antagonist. This guide will focus on Proglumide to provide a comprehensive and data-supported resource for researchers. While this compound is reported to be a selective CCK-B receptor antagonist, Proglumide is a non-selective antagonist of both CCK-A and CCK-B receptors.[1][2] Researchers should consider this difference in receptor selectivity when designing their experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Proglumide for rat studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Proglumide?

A1: Proglumide is a non-peptide, orally active antagonist of cholecystokinin (CCK) receptors, specifically targeting both CCK-A and CCK-B receptor subtypes.[1][3] By blocking these receptors, Proglumide inhibits the physiological effects of CCK, a peptide hormone involved in various digestive and neurological processes.[4] This includes reducing gastric acid secretion and gastrointestinal motility.

Q2: What are the common research applications of Proglumide in rats?

A2: In rat models, Proglumide is frequently used to investigate the role of CCK in various physiological and pathological conditions. Common applications include studies on:

  • Gastrointestinal function, such as gastric emptying and acid secretion.

  • Pain modulation and opioid analgesia.

  • Pancreatic growth and secretion.

  • Experimental colitis.

  • Satiety and food intake regulation.

Q3: What is a typical starting dose for Proglumide in rats?

A3: The appropriate dose of Proglumide can vary significantly depending on the research question, the route of administration, and the specific experimental model. Based on published studies, oral doses have ranged from 250 to 1000 mg/kg, while intraperitoneal doses have been around 150 mg/kg. It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.

Q4: How should Proglumide be prepared and administered to rats?

A4: Proglumide is water-soluble. For oral administration, it can be dissolved in saline and administered via gavage. For intraperitoneal injection, it should also be dissolved in a sterile, isotonic solution. The pH of the solution should be close to neutral (pH ~7) to avoid irritation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Lack of expected physiological effect (e.g., no change in gastric emptying) - Insufficient dosage.- Inappropriate route of administration for the desired effect.- Timing of administration is not optimal relative to the experimental stimulus.- Degradation of the compound.- Perform a dose-response study to determine the effective dose in your model.- Consider the pharmacokinetics of Proglumide; intraperitoneal administration leads to faster absorption than oral administration.- Adjust the timing of Proglumide administration. For example, when studying effects on a meal-induced response, administer Proglumide before the meal.- Ensure proper storage of the Proglumide solution and prepare it fresh if possible.
Unexpected side effects or toxicity - Dosage is too high.- The vehicle used for dissolution is causing adverse effects.- The pH of the injected solution is not physiological.- Reduce the dose and carefully observe the animals for any signs of distress.- Use a well-tolerated vehicle such as sterile saline or phosphate-buffered saline (PBS).- Ensure the pH of the final solution is buffered to approximately 7.0 before administration.
Variability in experimental results - Inconsistent administration technique.- Differences in the age, sex, or strain of the rats.- Variations in the experimental conditions (e.g., fasting state of the animals).- Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection).- Standardize the animal model by using rats of the same age, sex, and strain.- Maintain consistent experimental protocols, including factors like the duration of fasting before the experiment.

Data Presentation

Table 1: Summary of Proglumide Dosages Used in Rat Studies

Study FocusRat StrainRoute of AdministrationDose RangeKey FindingsReference
Experimental ColitisSprague-DawleyOral250, 500, 1000 mg/kgDose-dependent protection against acetic acid-induced colonic injury.
Gastric EmptyingNot SpecifiedIntraperitoneal150 mg/kgSignificantly accelerated the emptying of liquid food.
Pancreatic GrowthNot SpecifiedNot Specified100 mg/kg (three times a day)Blocked the trophic effect of a low dose of CCK octapeptide.

Table 2: Pharmacokinetic Parameters of Proglumide in Rats

ParameterRoute of AdministrationValueReference
AbsorptionIntravenous, Intramuscular, OralRapid absorption by all three routes.
Terminal Half-lifeNot SpecifiedApproximately 24 hours.

Experimental Protocols

Protocol 1: Evaluation of Proglumide's Effect on Acetic Acid-Induced Colitis in Rats
  • Animals: Male Sprague-Dawley rats.

  • Induction of Colitis:

    • Anesthetize the rats.

    • Instill 1 ml of 4% acetic acid into the colon, followed by a flush of 0.5 ml of air.

    • Keep the rats in a head-down position for 30 seconds.

    • Perform a colonic wash with 1.5 ml of saline.

  • Proglumide Administration:

    • Prepare Proglumide solutions for oral gavage at concentrations of 250, 500, and 1000 mg/kg.

    • Administer the first dose of Proglumide 1 hour before the acetic acid challenge.

    • Administer the second dose 25 hours after the first dose.

  • Assessment:

    • Forty-eight hours after the acetic acid challenge, euthanize the rats and remove the colon.

    • Measure colon weight and score for injury.

    • Conduct histopathological analysis and measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Adapted from a study on experimental colitis in rats.

Protocol 2: Assessment of Proglumide's Effect on Gastric Emptying in Rats
  • Animals: Adult male rats.

  • Gastric Emptying Measurement:

    • Utilize a marker dilution technique with direct gastric intubation.

  • Proglumide Administration:

    • Prepare Proglumide for intraperitoneal injection at a dose of 150 mg/kg.

    • Inject the Proglumide solution following a food preload.

  • Data Collection:

    • Measure the rate of gastric emptying of a liquid meal.

Based on a study investigating the role of CCK in gastric emptying.

Mandatory Visualizations

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCK_R CCK Receptor (CCK-A or CCK-B) CCK->CCK_R Binds to Proglumide Proglumide Proglumide->CCK_R Blocks Gq Gq Protein CCK_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion, Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Proglumide's mechanism as a CCK receptor antagonist.

Experimental_Workflow start Start: Select Rat Model (e.g., Sprague-Dawley) protocol Choose Experimental Protocol (e.g., Gastric Emptying, Colitis) start->protocol dose_selection Determine Proglumide Dose Range (Based on literature and pilot study) protocol->dose_selection preparation Prepare Proglumide Solution (e.g., in saline, check pH) dose_selection->preparation administration Administer Proglumide (e.g., Oral gavage, IP injection) preparation->administration timing Optimal Timing of Administration (Relative to stimulus) administration->timing assessment Perform Experimental Assessment (e.g., measure physiological outcome) timing->assessment data_analysis Analyze and Interpret Data assessment->data_analysis troubleshooting Troubleshoot Unexpected Results (Refer to guide) data_analysis->troubleshooting end Conclusion data_analysis->end troubleshooting->dose_selection Re-evaluate Dose

Caption: General workflow for a rat study using Proglumide.

References

Spiroglumide Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spiroglumide. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, identify, and mitigate potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the cholecystokinin B (CCKB) receptor, which is also known as the gastrin receptor.[1] Its primary on-target effect is the inhibition of signaling pathways activated by the binding of cholecystokinin (CCK) or gastrin to the CCKB receptor.

Q2: How selective is this compound for the CCKB receptor over the CCKA receptor?

In vivo studies in rats have demonstrated that this compound is selective for the CCKB-gastrin receptor. Doses of this compound that significantly inhibit pentagastrin-induced acid hypersecretion (a CCKB-mediated effect) have been shown to be inactive against CCK-8-induced delay of gastric emptying (a CCKA-mediated effect).[1]

Q3: What are off-target effects and why are they a concern?

Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[2] These interactions can lead to unforeseen biological responses, confounding experimental results and potentially causing toxicity. For researchers, understanding and controlling for off-target effects is crucial for accurate interpretation of experimental data.

Q4: Has this compound been definitively associated with specific off-target interactions?

Beyond its interaction with CCK receptors, the publicly available literature does not extensively document a definitive, experimentally validated off-target binding profile for this compound. However, like most small molecules, it has the potential to interact with other proteins, especially at higher concentrations. Researchers should therefore remain vigilant for unexpected phenotypes in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound and provides actionable steps to determine if off-target effects are the cause.

Issue 1: Unexpected Phenotype Observed Not Consistent with CCKB Receptor Blockade

You are using this compound to block CCKB receptors in your cell-based assay or animal model, but you observe a biological effect that is not reported in the literature for CCKB antagonism.

Initial Checks:

  • Confirm On-Target Activity: First, ensure that this compound is active on its intended target in your system.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. Off-target effects are often observed at higher concentrations than on-target effects.

Experimental Workflow to Investigate Off-Target Effects:

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Assays A Computational Off-Target Prediction (e.g., SwissTargetPrediction, SEA) B Broad-Panel In Vitro Screening (e.g., Kinase or GPCR Panel) A->B Identify potential off-target classes C Cellular Thermal Shift Assay (CETSA) to confirm target engagement B->C Validate binding to predicted targets D Target Knockdown/Knockout (siRNA, CRISPR) of suspected off-target C->D Confirm cellular relevance E Rescue Experiment with Overexpression of suspected off-target D->E Assess functional consequence F Direct Functional Assay of this compound on suspected off-target E->F Confirm direct interaction

Caption: Workflow for investigating unexpected phenotypes.

Detailed Methodologies:

  • Computational Off-Target Prediction:

    • Objective: To generate a list of potential off-target candidates based on the chemical structure of this compound.

    • Protocol:

      • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

      • Submit the SMILES string to publicly available prediction servers such as SwissTargetPrediction or SuperPred.

      • Analyze the results, paying close attention to targets with high prediction scores, particularly those expressed in your experimental system.

  • Broad-Panel In Vitro Screening:

    • Objective: To empirically test the binding of this compound against a large panel of known drug targets.

    • Protocol:

      • Engage a contract research organization (CRO) that offers broad-panel screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

      • Submit a sample of this compound for screening against a panel of targets relevant to your observed phenotype (e.g., a comprehensive GPCR panel or a kinase panel).

      • Analyze the data to identify any significant interactions, typically defined as >50% inhibition at a screening concentration of 1-10 µM.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm that this compound engages with the suspected off-target protein inside intact cells.

    • Protocol:

      • Treat intact cells with this compound or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the soluble fraction by Western blot for the suspected off-target protein.

      • Binding of this compound should stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

  • Target Knockdown/Knockout:

    • Objective: To determine if the absence of the suspected off-target protein abolishes the unexpected phenotype caused by this compound.

    • Protocol:

      • Use siRNA or a CRISPR-Cas9 system to reduce or eliminate the expression of the suspected off-target protein in your cells.

      • Confirm knockdown/knockout by qPCR or Western blot.

      • Treat the modified cells with this compound and assess if the unexpected phenotype is still present.

Issue 2: Inconsistent Results at Different Concentrations of this compound

Your experiments show the expected CCKB antagonism at low concentrations of this compound, but at higher concentrations, you observe a different or even opposite effect.

Possible Cause:

This is a classic indicator of off-target effects, which often have a lower affinity than the primary target and thus only become apparent at higher compound concentrations.

Quantitative Data Summary:

ParameterThis compoundProglumide (for comparison)
Primary Target CCKB ReceptorCCKA and CCKB Receptors
Selectivity Selective for CCKB over CCKANon-selective
Effective In Vivo Dose (Rat) ID50 of 20.1 mg/kg for inhibition of pentagastrin-induced acid hypersecretion (CCKB-mediated)[1]Not specified for this compound study

Troubleshooting Workflow:

G A Observe concentration-dependent phenotypic switch B Determine the EC50/IC50 for both the on-target and off-target effects A->B C Hypothesize off-target engagement at higher concentrations B->C D Use a structurally dissimilar CCKB antagonist as a negative control C->D E Does the new antagonist also show the high-concentration phenotype? D->E F Phenotype is likely due to This compound off-target effect E->F No G Phenotype may be related to CCKB signaling complexity E->G Yes

Caption: Logic diagram for troubleshooting concentration-dependent effects.

Detailed Methodologies:

  • Use of a Structurally Dissimilar Control Compound:

    • Objective: To distinguish between a true off-target effect of this compound's chemical scaffold and a complex biological response to CCKB antagonism.

    • Protocol:

      • Select a CCKB antagonist with a different chemical structure from this compound (e.g., YM022).

      • Perform a dose-response experiment with the control compound.

      • If the control compound elicits the on-target effect but not the high-concentration off-target phenotype, it strongly suggests that the latter is specific to this compound's structure.

Issue 3: High Background or "Noisy" Data in Binding Assays

You are performing a binding assay with this compound and a purified protein (your suspected on- or off-target) and observe high non-specific binding or inconsistent results.

Possible Causes:

  • Compound aggregation at high concentrations.

  • Non-specific binding to assay components (e.g., plates, beads).

  • Reactivity of the compound.

Troubleshooting Steps:

  • Assess Compound Solubility and Aggregation:

    • Use dynamic light scattering (DLS) or a similar method to check for this compound aggregation at the concentrations used in your assay.

    • Consider including a small percentage of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer to reduce non-specific binding and aggregation, but first confirm that the detergent does not interfere with your target protein's activity.

  • Include Appropriate Controls:

    • Run the assay in the absence of the target protein to quantify binding to the assay apparatus.

    • Use a known non-binding small molecule with similar physicochemical properties as a negative control.

Signaling Pathway Considerations

On-Target CCKB Signaling:

The CCKB receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).

G cluster_0 Cell Membrane cluster_1 Cytosol CCKB CCKB Receptor Gq Gq/11 CCKB->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Gastrin Gastrin/CCK Gastrin->CCKB This compound This compound This compound->CCKB

Caption: On-target signaling pathway of the CCKB receptor.

Disclaimer: This technical support guide is intended for research purposes only. The troubleshooting steps and protocols provided are general recommendations and may need to be adapted for your specific experimental system. Always consult the relevant scientific literature and safety data sheets before beginning any new experiment.

References

Technical Support Center: Spiroglumide Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spiroglumide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the interpretation of dose-response curve data and related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the cholecystokinin B (CCKB) receptor, which is also known as the gastrin receptor.[1] Its primary mechanism of action is to competitively block the binding of gastrin and cholecystokinin (CCK) to the CCKB receptor, thereby inhibiting downstream signaling pathways.

Q2: I am not observing a clear dose-dependent inhibition with this compound in my in-vitro assay. What are the possible reasons?

A2: Several factors could contribute to a lack of a clear dose-response relationship:

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or handling can lead to degradation.

  • Cell Line Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may respond poorly.

  • Assay Conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition.

  • Receptor Expression: Confirm that your chosen cell line expresses the CCKB receptor at a sufficient level for your assay's sensitivity.

  • Agonist Concentration: If you are measuring antagonism, ensure the concentration of the agonist (e.g., gastrin or pentagastrin) is appropriate to elicit a robust response that can be inhibited.

Q3: What are typical dose ranges for this compound in in-vivo and in-vitro experiments?

A3: Dose ranges can vary significantly depending on the experimental model.

  • In Vivo (Rat): An ID50 of 20.1 mg/kg has been reported for the inhibition of pentagastrin-induced acid hypersecretion in rats.[1]

  • In Vivo (Human): Intravenous doses of 1, 2.5, and 7.5 mg/kg/h have been shown to dose-dependently inhibit gastrin-stimulated acid secretion.[2]

Troubleshooting Guides

Guide 1: Inconsistent Results in a Competitive Radioligand Binding Assay
Symptom Possible Cause Troubleshooting Step
High non-specific binding Radioligand concentration is too high.Reduce the concentration of the radiolabeled ligand.
Insufficient washing.Increase the number and volume of wash steps.
Filter binding of the radioligand.Pre-soak filters in a blocking agent (e.g., polyethyleneimine).
Low specific binding Low receptor density in the membrane preparation.Use a cell line with higher receptor expression or prepare membranes from a richer tissue source.
Degraded radioligand.Use a fresh batch of radioligand and check its purity.
Incorrect buffer composition.Ensure the pH and ionic strength of the binding buffer are optimal for receptor binding.
High variability between replicates Inconsistent pipetting.Calibrate pipettes and use reverse pipetting for viscous solutions.
Uneven cell membrane distribution.Ensure thorough mixing of the membrane preparation before aliquoting.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath.
Guide 2: No Signal or Weak Signal in a Calcium Mobilization Assay
Symptom Possible Cause Troubleshooting Step
No response to agonist Cells are not healthy.Check cell viability before and after the assay.
Low receptor expression.Confirm CCKB receptor expression in your cell line (e.g., by qPCR or Western blot).
Inactive agonist.Verify the activity of your gastrin or pentagastrin stock.
Insufficient dye loading.Optimize the concentration of the calcium indicator dye and the loading time.
High background fluorescence Autofluorescence of the compound or cells.Measure the fluorescence of the compound and unloaded cells alone.
Dye leakage from cells.Use an organic anion transport inhibitor like probenecid if necessary.
Signal fades quickly Photobleaching of the fluorescent dye.Reduce the excitation light intensity or the exposure time.
Receptor desensitization.Use a lower concentration of the agonist or a shorter stimulation time.

Data Presentation

Table 1: In-Vivo Dose-Response of this compound on Pentagastrin-Induced Acid Hypersecretion in Rats
ParameterValue95% Confidence Interval
ID50 20.1 mg/kg8.67 - 46.4 mg/kg

Data from a study on the in-vivo effects of this compound in rats.[1]

Table 2: Example In-Vitro Dose-Response Data for this compound in a CCKB Receptor Competitive Binding Assay
This compound Concentration (M)% Inhibition of Radioligand Binding (Mean ± SD)
1.00E-092.5 ± 1.1
1.00E-0810.2 ± 2.5
1.00E-0728.7 ± 4.3
1.00E-0651.3 ± 5.1
1.00E-0578.9 ± 3.8
1.00E-0495.1 ± 2.2

This is a representative dataset and the actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

Objective: To determine the binding affinity (Ki) of this compound for the CCKB receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CCKB receptor.

  • Radiolabeled ligand (e.g., [125I]-Gastrin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CCKB receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonism of this compound on gastrin-induced calcium release in cells expressing the CCKB receptor.

Materials:

  • A cell line endogenously or recombinantly expressing the CCKB receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Gastrin or Pentagastrin.

  • This compound.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to near confluency.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Incubation with Antagonist: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject a pre-determined concentration of the agonist (gastrin or pentagastrin) into the wells.

  • Data Acquisition: Immediately after injection, measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualization

CCKB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gastrin Gastrin CCKB_Receptor CCKB Receptor Gastrin->CCKB_Receptor Binds Gq_protein Gq Protein CCKB_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream_Signaling Downstream Signaling (e.g., MAP Kinase Pathway) PKC->Downstream_Signaling Phosphorylates This compound This compound This compound->CCKB_Receptor Blocks

Caption: CCKB Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CCKB-expressing cells) Dose_Plate 3. Prepare Dose-Response Plate (Serial dilutions of this compound) Cell_Culture->Dose_Plate Reagent_Prep 2. Reagent Preparation (this compound, Agonist, Buffers) Reagent_Prep->Dose_Plate Incubation 4. Incubate Cells with this compound Dose_Plate->Incubation Stimulation 5. Stimulate with Agonist (e.g., Gastrin) Incubation->Stimulation Measurement 6. Measure Response (e.g., Calcium flux, Radioligand binding) Stimulation->Measurement Data_Processing 7. Data Processing (Normalize to controls) Measurement->Data_Processing Curve_Fitting 8. Curve Fitting (Non-linear regression) Data_Processing->Curve_Fitting IC50_Determination 9. Determine IC50/ID50 Curve_Fitting->IC50_Determination

Caption: General Workflow for a this compound Dose-Response Experiment.

References

Spiroglumide Binding Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Spiroglumide binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective antagonist for the cholecystokinin B (CCKB) receptor, which is also known as the gastrin receptor.[1][2] It is used in research to study the physiological roles of the CCKB receptor. In vivo studies have shown that this compound can inhibit pentagastrin-induced acid hypersecretion, confirming its selectivity for CCKB-gastrin receptors.[1]

Q2: What are the essential components of a this compound binding assay?

A typical this compound binding assay, like other ligand-binding assays, requires a target molecule (the CCKB receptor), a ligand that binds to the target (radiolabeled or fluorescently labeled), and a method to detect the binding events.[3] Key components include:

  • Receptor Source: A preparation containing the CCKB receptor, such as a cell membrane fraction from cells expressing the receptor.

  • Radioligand: A radiolabeled ligand that binds to the CCKB receptor. The concentration used is typically at or below its dissociation constant (Kd).[4]

  • Unlabeled Ligand (this compound): Used in competition assays to determine its binding affinity.

  • Assay Buffer: A buffer with an optimized pH and ionic strength to ensure stable binding.

  • Detection System: A method to separate bound from free radioligand and to quantify the bound radioligand, such as a filtration system and a scintillation counter.

Q3: How should I prepare the cell membrane fraction for the assay?

Proper homogenization and washing of membranes are crucial to remove endogenous ligands and other interfering substances. The amount of membrane protein used should be optimized for the assay, with a typical range being 100-500 µg of membrane protein.

Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound binding experiments in a question-and-answer format.

Issue 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is excessively high, making it difficult to determine the specific binding of this compound. What are the likely causes and how can I reduce it?

A: High non-specific binding (NSB) can obscure the specific binding signal, leading to an inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should be less than 50% of the total binding. Common causes and solutions are outlined below:

Potential Cause Troubleshooting Steps & Solutions
Radioligand Issues Use a lower concentration of radioligand: A common starting point is a concentration at or below the Kd value. Check radioligand purity: Ensure the radiochemical purity is high (typically >90%), as impurities can contribute to high NSB. Consider radioligand hydrophobicity: Hydrophobic ligands tend to exhibit higher non-specific binding.
Tissue/Cell Preparation Reduce the amount of membrane protein: A typical range for most receptor assays is 100-500 µg of membrane protein. It may be necessary to titrate the amount of cell membrane to optimize the assay. Ensure proper membrane preparation: Thoroughly homogenize and wash membranes to remove any endogenous ligands or interfering substances.
Assay Conditions Optimize incubation time and temperature: Shorter incubation times can sometimes reduce NSB, but you must ensure that equilibrium is reached for specific binding. Modify the assay buffer: Including agents like bovine serum albumin (BSA), salts, or detergents can help reduce non-specific interactions. Pre-treat filters: Coating filters with agents like BSA can be beneficial in filtration assays.
Washing Steps (Filtration Assays) Increase the volume and/or number of wash steps: Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand. Avoid letting filters dry out: Do not allow filters to dry out between washes, as this can cause the radioligand to bind irreversibly to the filter matrix.
Issue 2: Low or No Specific Binding Signal

Q: I am observing a very weak or no specific binding signal in my assay. What could be the problem?

A: Low specific binding can make it difficult to obtain reliable data and may indicate issues with the experimental setup, reagents, or the biological preparation.

Potential Cause Troubleshooting Steps & Solutions
Receptor/Tissue Issues Confirm receptor presence and activity: The tissue or cell line used may have a low density of the target receptor, or the receptor may have degraded during preparation. Use a positive control or perform a Western blot to confirm receptor integrity. Ensure proper storage: Ensure proper storage and handling of your receptor preparation.
Radioligand Issues Check radioligand concentration and specific activity: Verify that the radioligand was diluted correctly. A high specific activity is crucial for detecting low levels of binding. Verify radioligand integrity: Improper storage can lead to degradation of the radioligand, resulting in decreased specific activity and purity.
Assay Conditions Optimize incubation time: Incubation times that are too short will not allow the binding to reach equilibrium. The time required to reach equilibrium is dependent on the specific receptor and ligand. Check buffer composition: The pH, ionic strength, and presence of specific ions can significantly impact binding.
Detection Issues Ensure proper functioning of the detection instrument: Regularly calibrate detection instruments to maintain accuracy and precision.
Issue 3: Poor Reproducibility

Q: I'm seeing high variability between my replicates. What could be causing this?

A: Poor reproducibility can stem from inconsistent sample preparation and not adhering to standardized protocols.

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Pipetting Ensure pipettes are calibrated and use consistent technique for all samples.
Variable Incubation Times/Temperatures Use a properly calibrated incubator and ensure all samples are incubated for the same duration.
Inconsistent Washing In filtration assays, ensure that all wells are washed with the same volume of buffer for the same duration.
Improper Mixing Ensure all assay components are thoroughly mixed before incubation.
Batch-to-Batch Reagent Variability Use high-quality reagents with minimal batch-to-batch variability.

Experimental Protocols

General Radioligand Competition Binding Assay Protocol

This protocol outlines the key steps for a typical competition binding assay to determine the affinity of this compound for the CCKB receptor.

  • Membrane Preparation:

    • Homogenize cells or tissue known to express the CCKB receptor in an ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a microplate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the unlabeled test compound (this compound).

    • Total Binding Wells: Add membrane preparation, radioligand (at a fixed concentration, typically at or below its Kd), and assay buffer.

    • Non-Specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled ligand known to bind to the CCKB receptor to saturate the specific binding sites.

    • Competition Wells: Add membrane preparation, radioligand, and increasing concentrations of this compound.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This captures the membranes with the bound radioligand.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove the unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filter mat to dry completely.

    • Add a scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent inhibition of specific binding versus the concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

G cluster_0 Troubleshooting Workflow start Problem with Binding Assay issue Identify the Issue start->issue high_nsb High Non-Specific Binding issue->high_nsb High NSB low_signal Low/No Specific Signal issue->low_signal Low Signal poor_repro Poor Reproducibility issue->poor_repro Variability check_radioligand Check Radioligand (Purity, Concentration) high_nsb->check_radioligand check_receptor Check Receptor Prep (Integrity, Concentration) high_nsb->check_receptor check_conditions Optimize Assay Conditions (Buffer, Time, Temp) high_nsb->check_conditions low_signal->check_radioligand low_signal->check_receptor low_signal->check_conditions poor_repro->check_conditions check_technique Review Technique (Pipetting, Washing) poor_repro->check_technique resolve Problem Resolved check_radioligand->resolve check_receptor->resolve check_conditions->resolve check_technique->resolve

Caption: A logical workflow for troubleshooting common binding assay issues.

G cluster_1 Competitive Binding Assay Workflow prep Prepare Reagents: - Membrane Prep (CCKB) - Radioligand - this compound dilutions plate Plate Setup: - Total Binding - Non-Specific Binding - this compound concentrations prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter and Wash to separate bound/free incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Experimental workflow for a this compound competitive binding assay.

G cluster_2 CCK Receptor Signaling Pathway CCK CCK / Gastrin CCKBR CCKB Receptor (GPCR) CCK->CCKBR Activates This compound This compound This compound->CCKBR Antagonizes Gq Gαq CCKBR->Gq Activates PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Cellular Response (e.g., Acid Secretion) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the CCKB receptor.

References

How to control for Spiroglumide non-specific binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the non-specific binding of Spiroglumide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its specific target?

This compound (also known as CR-2194) is a selective antagonist for the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor.[1][2] Its primary mechanism of action is to block the binding of cholecystokinin and gastrin to the CCK-B receptor, thereby inhibiting downstream signaling pathways.[2][3] This makes it a valuable tool for studying the physiological roles of the CCK-B receptor.[2]

Q2: What is non-specific binding and why is it a concern in my this compound experiments?

Non-specific binding (NSB) refers to the binding of a compound, such as this compound or a radiolabeled ligand, to molecules or surfaces other than its intended target receptor. This can include binding to other proteins, lipids in the cell membrane, plastic surfaces of the assay plate, or filters.

NSB is a major concern because it can lead to a high background signal, which obscures the true specific binding to the receptor. This can result in the inaccurate calculation of key parameters like binding affinity (Ki, Kd) and receptor density (Bmax), potentially leading to misinterpretation of experimental results. If non-specific binding accounts for more than 50% of the total binding, the data quality is generally considered poor.

Q3: My initial results with this compound are variable and show high background. Could non-specific binding be the cause?

Yes, high background and inconsistent results are classic signs of significant non-specific binding. NSB is often driven by low-affinity, non-saturable interactions, frequently related to the hydrophobicity of a compound. To confirm if NSB is the issue, you must perform specific control experiments to quantify it.

Q4: How do I experimentally determine the level of non-specific binding?

Non-specific binding is determined by measuring the amount of radioligand that binds to your sample (e.g., cell membranes or tissues) in the presence of a high concentration of an unlabeled competing compound. This "cold" competitor saturates the specific binding sites on the CCK-B receptor, meaning any remaining bound radioligand is attached to non-specific sites. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

Q5: What compound should I use to determine non-specific binding when studying this compound?

To determine NSB in a competition assay with unlabeled this compound, you should use a saturating concentration of a different, high-affinity, unlabeled CCK-B receptor ligand. Ideally, this compound would be structurally distinct from the radioligand being used. A common rule of thumb is to use the unlabeled compound at a concentration at least 100-fold higher than its dissociation constant (Kd) or IC50 value.

Troubleshooting Guide: Minimizing Non-Specific Binding

If you have identified high non-specific binding as an issue, consider the following optimization steps.

Issue / Observation Potential Cause Recommended Solution Expected Outcome
High background signal in all wells, including controls.Suboptimal BlockingInadequate blocking of non-specific sites on assay plates, filters, or membranes.Optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) (e.g., 0.1% to 5%). Consider alternatives like non-fat dry milk or normal serum.
Background signal increases proportionally with radioligand concentration.Excessive RadioligandThe radioligand concentration is too high, driving non-specific interactions.Titrate the radioligand. The optimal concentration should be at or below its Kd for the CCK-B receptor to maximize the ratio of specific to non-specific binding.
High variability between replicate wells.Inefficient WashingUnbound or non-specifically bound ligand is not being sufficiently removed.Increase the number and/or volume of wash steps. Use ice-cold wash buffer to reduce the dissociation of specifically bound ligand during the washes.
Poor signal-to-noise ratio.Incorrect Buffer CompositionThe pH or ionic strength of the buffer may be promoting non-specific hydrophobic or ionic interactions.Optimize the pH and ionic strength of your binding and wash buffers. Test different buffer systems (e.g., HEPES, Tris-HCl) and salt concentrations.
High binding to filters or assay plates.Filter/Plate BindingThe radioligand or this compound is physically adsorbing to the assay materials.Pre-soak filters in a blocking solution such as 0.3% polyethyleneimine (PEI). Consider using low-binding plates.

Experimental Protocols

Protocol 1: Competition Binding Assay to Determine this compound Affinity (Ki)

This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound for the CCK-B receptor by measuring its ability to compete with a known CCK-B radioligand.

Materials:

  • Cell membranes or tissue homogenates expressing the CCK-B receptor.

  • Radiolabeled CCK-B receptor ligand (e.g., [³H]-Gastrin or [¹²⁵I]-CCK8).

  • Unlabeled this compound.

  • Unlabeled, high-affinity CCK-B receptor ligand for NSB determination (e.g., pentagastrin).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and scintillation counter.

Procedure:

  • Preparation: Prepare a dilution series of unlabeled this compound in binding buffer. Recommended concentrations should span at least 6 orders of magnitude around the expected Ki.

  • Assay Setup: Set up three types of reaction tubes:

    • Total Binding: Add binding buffer, receptor membranes, and the radioligand (at a concentration near its Kd).

    • Non-Specific Binding (NSB): Add binding buffer, receptor membranes, the radioligand, and a saturating concentration of the unlabeled competitor (e.g., 1 µM pentagastrin).

    • Competition: Add binding buffer, receptor membranes, the radioligand, and increasing concentrations of unlabeled this compound.

  • Incubation: Gently mix all tubes and incubate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the resulting dose-response curve using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visual Guides

Experimental Workflow for NSB Control

G A Initial Experiment with this compound B Inconsistent Data or High Background Signal? A->B C Hypothesis: Non-Specific Binding (NSB) is High B->C Yes D Perform Competition Assay with Explicit NSB Control C->D E Define NSB using saturating concentration of unlabeled ligand (>100x Kd) D->E F Calculate Specific Binding: Total Binding - NSB E->F G NSB < 50% of Total? F->G H Proceed with Data Analysis (Calculate Ki for this compound) G->H Yes I Troubleshoot & Optimize Assay (See Guide Above) G->I No I->D

Caption: Workflow for identifying and controlling non-specific binding.

Specific vs. Non-Specific Binding of this compound

G cluster_0 Cell Membrane Receptor CCK-B Receptor Lipid Membrane Lipid OtherProtein Other Protein This compound This compound This compound->Receptor Specific Binding (High Affinity, Saturable) This compound->Lipid Non-Specific Binding (Low Affinity, Non-Saturable) This compound->OtherProtein Non-Specific Binding

Caption: Conceptual diagram of this compound binding.

References

Technical Support Center: Spiroglumide Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacokinetic data and detailed experimental protocols specifically for Spiroglumide are limited. This guide provides general troubleshooting advice and frequently asked questions based on established pharmacokinetic principles and data from a related compound, Proglumide, which is also a cholecystokinin receptor antagonist. The information regarding Proglumide should be considered as an illustrative example.

General Troubleshooting Guide

This guide addresses common challenges researchers may encounter during pharmacokinetic studies of this compound or similar compounds.

Problem/Observation Potential Cause Suggested Solution
Low Bioavailability Poor absorption from the GI tract.Investigate different formulations or routes of administration. For oral administration, factors like food effects should be studied.
High first-pass metabolism.Conduct in vitro metabolism studies using liver microsomes to identify major metabolizing enzymes. Consider co-administration with an inhibitor of the identified enzyme in preclinical studies.
High Variability in Plasma Concentrations Inconsistent oral absorption.Standardize administration protocols, especially with respect to food and water intake. The bioavailability of some drugs can be significantly affected by these factors.[1][2]
Genetic polymorphism in metabolizing enzymes.Genotype subjects for relevant drug-metabolizing enzymes if known.
Poor Peak Shape or Resolution in LC-MS/MS Analysis Suboptimal mobile phase composition.Optimize the mobile phase gradient, pH, and organic solvent composition. For a related compound, a gradient elution with 0.1% formic acid in water and methanol has been used.[3]
Inappropriate column chemistry.Screen different column types (e.g., C18, Biphenyl) to achieve better separation from matrix components.[3]
Matrix Effects in Mass Spectrometry Ion suppression or enhancement from endogenous components in the biological sample.Develop a robust sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Results Across Batches Instrument drift.Include quality control samples at low, medium, and high concentrations throughout the analytical run to monitor instrument performance.[3]
Variability in sample collection and processing.Ensure standardized procedures for blood collection, centrifugation, and plasma/serum separation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing a robust bioanalytical method for this compound?

A1: Key challenges include achieving adequate sensitivity (limit of quantification), ensuring selectivity to distinguish the analyte from endogenous matrix components and potential metabolites, and minimizing matrix effects (ion suppression or enhancement) in mass spectrometry-based assays. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric conditions is crucial.

Q2: How might the physicochemical properties of this compound influence its pharmacokinetics?

A2: this compound is a derivative of glutamic acid. Its solubility, lipophilicity, and pKa will significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, its lipid/water partition coefficient may influence its absorption rate.

Q3: Are there any known drug-drug interactions with this compound?

Q4: What is the expected route of metabolism for this compound?

A4: While specific metabolic pathways for this compound are not detailed in the available literature, compounds of this class may undergo Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) metabolism in the liver. For example, glucuronide conjugates are a major class of metabolites for many pharmaceuticals. Identifying the major metabolites is a critical step in understanding its clearance mechanism.

Q5: How does hepatic or renal impairment potentially affect the pharmacokinetics of this compound?

A5: Since the liver and kidneys are the primary organs for drug metabolism and excretion, any impairment in their function can alter the pharmacokinetic profile of a drug, potentially leading to increased exposure and risk of toxicity. For the related compound Proglumide, a study in subjects with hepatic impairment showed similar pharmacokinetic properties to healthy controls, suggesting that dose adjustments may not be necessary in this population. However, similar studies would be required for this compound to confirm this.

Data Presentation

Table 1: Pharmacokinetic Parameters of Proglumide (this compound Analogue) in Human Subjects

The following table summarizes pharmacokinetic data for Proglumide, a related cholecystokinin receptor antagonist, following a single oral dose. This data is presented as an illustrative example due to the lack of specific data for this compound.

ParameterHealthy ControlsChild-Pugh A CirrhosisChild-Pugh B Cirrhosis
Cmax (ng/mL) 7847972110635
Tmax (h) ~1~1~1
Serum Elimination Half-life (h) 3Not ReportedNot Reported
Maximum Urine Concentration (µg/mL) ~411 (at 3h)Not ReportedNot Reported
Data sourced from a study on the safety and pharmacokinetics of oral Proglumide in subjects with hepatic impairment.

Experimental Protocols

Protocol: Quantification of a Cholecystokinin Receptor Antagonist (Proglumide as an Example) in Biological Matrices by LC-MS/MS

This protocol is based on methodologies reported for Proglumide and serves as a template that can be adapted for this compound.

1. Objective: To quantify the concentration of the target analyte in human serum and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

2. Materials:

  • Reference standard of the analyte and a suitable internal standard (e.g., a stable isotope-labeled version).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid.

  • Human serum and urine (blank).

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

3. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

4. Sample Preparation (Protein Precipitation Method):

  • Thaw frozen serum or urine samples on ice.

  • To an 80 µL aliquot of serum (or 40 µL of urine), add 200 µL of methanol (or 360 µL for urine) containing the internal standard at a known concentration (e.g., 150 ng/mL).

  • Vortex the samples for 30 seconds.

  • Incubate the samples on ice for 20 minutes, followed by incubation at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 20 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • Chromatographic Column: A suitable reversed-phase column (e.g., Accucore™ Biphenyl, 100 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Develop a gradient elution program to ensure separation of the analyte from matrix components. An example gradient could be:

    • 0-0.2 min: 0% B

    • 0.2-2.5 min: 0% to 99% B

    • 2.5-3.5 min: Hold at 99% B

    • 3.5-4.0 min: 99% to 0% B

    • 4.0-7.5 min: Hold at 0% B (equilibration).

  • Mass Spectrometry:

    • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ion transitions, collision energy, and other source parameters for both the analyte and the internal standard.

6. Calibration and Quality Control:

  • Prepare calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range could be 1 ng/mL to 10,000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • The calibration curve should have a correlation coefficient (r²) of >0.99.

Visualizations

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Dosing Drug Administration Sampling Sample Collection (Blood, Urine) Dosing->Sampling Processing Sample Processing (Centrifugation, Separation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Extraction Sample Extraction (e.g., Protein Precipitation) Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing Analysis->Data PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Data->PK_Analysis G cluster_phys Physiological Factors cluster_drug Drug-related Factors cluster_external External Factors PK Pharmacokinetic Variability Age Age Age->PK Disease Disease State (e.g., Hepatic Impairment) Disease->PK Genetics Genetics (Metabolizing Enzymes) Genetics->PK Dose Dose Dose->PK Formulation Formulation Formulation->PK Route Route of Administration Route->PK Food Food Interactions Food->PK DDI Drug-Drug Interactions DDI->PK

References

Technical Support Center: Enhancing the Oral Bioavailability of Spiroglumide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Spiroglumide.

FAQs: Understanding and Overcoming this compound's Bioavailability Challenges

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a selective cholecystokinin B (CCK-B) receptor antagonist. Like many small molecule drugs, its therapeutic efficacy can be limited by poor oral bioavailability. This is often attributed to low aqueous solubility, which hinders its dissolution in the gastrointestinal (GI) tract, a critical step for absorption into the bloodstream. While specific data for this compound is limited, it is likely classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Q2: What are the primary strategies to improve the oral bioavailability of a compound like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size (micronization or nanosizing) can enhance the dissolution rate.[3]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the GI tract and facilitate absorption.[4][5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher dissolution rate than its crystalline form.

  • Use of Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.

Q3: Is there any available pharmacokinetic data for this compound or related compounds?

Troubleshooting Guide: Common Issues in this compound Formulation Development

This guide addresses specific issues that may arise during the experimental process of enhancing this compound's oral bioavailability.

Problem 1: Low and inconsistent drug exposure in preclinical studies.

  • Possible Cause: Poor dissolution of this compound in the GI tract.

  • Troubleshooting Steps:

    • Characterize the solid-state properties of your this compound batch: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine its crystallinity and melting point.

    • Attempt particle size reduction: Micronization or nanomilling can be explored. Monitor the particle size distribution to ensure uniformity.

    • Evaluate lipid-based formulations: Screen the solubility of this compound in various oils, surfactants, and co-solvents to develop a SEDDS formulation.

Problem 2: High inter-individual variability in pharmacokinetic parameters.

  • Possible Cause: Food effects or variable GI physiology among subjects.

  • Troubleshooting Steps:

    • Investigate food effects: Conduct pilot preclinical studies in both fed and fasted states to determine if food intake significantly impacts this compound absorption.

    • Consider a robust formulation: Lipid-based formulations like SEDDS can help mitigate food effects by presenting the drug in a pre-dissolved state.

Problem 3: Suspected low intestinal permeability (if classified as BCS Class IV).

  • Possible Cause: Intrinsic molecular properties of this compound limiting its passage across the intestinal epithelium.

  • Troubleshooting Steps:

    • Incorporate a permeation enhancer: Screen various GRAS (Generally Recognized as Safe) permeation enhancers in your formulation.

    • Evaluate potential for efflux: Use in vitro models like Caco-2 cell monolayers to assess if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Quantitative Data Summary

As specific data for enhanced this compound formulations is unavailable, the following table presents pharmacokinetic data for Proglumide as a baseline reference.

CompoundFormulationDoseCmax (ng/mL)Tmax (hours)
ProglumideOralSingle dose~8000~1
ProglumideOral400 mg7847~1

Table 1: Pharmacokinetic parameters of Proglumide in healthy human subjects.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol describes a general method for preparing SLNs, which would need to be optimized for this compound.

  • Lipid and Drug Preparation: Melt a suitable solid lipid (e.g., glyceryl behenate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles at a pressure above 500 bar.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a SEDDS formulation for this compound.

  • Excipient Screening: Determine the solubility of this compound in a range of oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare various formulations within the self-emulsifying region by mixing the selected oil, surfactant, and co-solvent. Dissolve the required amount of this compound in the mixture.

  • Evaluation of Self-Emulsification: Add a small volume of the formulation to an aqueous medium with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.

  • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a particle size analyzer. A droplet size of less than 200 nm is generally desirable.

  • In Vitro Dissolution Testing: Perform in vitro dissolution studies to compare the release of this compound from the SEDDS formulation to the unformulated drug.

Visualizations

G cluster_0 This compound Bioavailability Enhancement Workflow Start Poorly Bioavailable This compound Formulation Formulation Strategy Selection (Nanoparticles, SEDDS, etc.) Start->Formulation Optimization Formulation Optimization (Excipient Screening, Ratio Adjustment) Formulation->Optimization Characterization In Vitro Characterization (Size, Dissolution, etc.) Optimization->Characterization Preclinical Preclinical In Vivo Studies (Pharmacokinetics) Characterization->Preclinical End Improved Oral Bioavailability Preclinical->End

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

G cluster_1 This compound (CCK-B Antagonist) Signaling Gastrin Gastrin CCKBR CCK-B Receptor Gastrin->CCKBR Activates Gq Gq protein CCKBR->Gq Activates This compound This compound This compound->CCKBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC CellularResponse Cellular Response (e.g., Acid Secretion) Ca_PKC->CellularResponse

Caption: Simplified signaling pathway of the CCK-B receptor and the antagonistic action of this compound.

G cluster_2 Troubleshooting Logic for Low Bioavailability Start Low Oral Bioavailability of this compound Solubility Is Solubility the Limiting Factor? Start->Solubility Permeability Is Permeability the Limiting Factor? Solubility->Permeability No Sol_Strat Implement Solubility Enhancement (Nanoparticles, SEDDS, Solid Dispersion) Solubility->Sol_Strat Yes Permeability->Sol_Strat No Combined_Strat Combine Solubility and Permeability Strategies Permeability->Combined_Strat Yes Sol_Strat->Permeability Perm_Strat Incorporate Permeation Enhancers

Caption: Logical relationship diagram for troubleshooting poor oral bioavailability of this compound.

References

Spiroglumide experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability and reproducibility issues when working with Spiroglumide.

Disclaimer: Specific experimental data on the variability and reproducibility of this compound are limited in publicly available literature. The following guidance is based on general best practices for similar compounds (CCK receptor antagonists) and assay types.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a cholecystokinin B (CCK-B) receptor preferential antagonist.[1][2] Its primary mechanism of action is to block the binding of cholecystokinin (CCK) to the CCK-B receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the physiological roles of the CCK-B receptor.

2. What are the common sources of variability in this compound experiments?

Variability in experiments involving this compound can arise from several factors, broadly categorized as reagent-related, assay-related, and cell-based issues. These can include:

  • Reagent Quality and Handling: Purity of this compound, solvent effects, and improper storage.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, and improper buffer composition.[3]

  • Cell Culture Conditions: Cell line misidentification, passage number variability, and mycoplasma contamination.[4]

  • Pipetting and Operator Error: Inaccurate liquid handling can introduce significant errors.

3. How can I ensure the quality and stability of my this compound stock solutions?

Proper preparation and storage of this compound stock solutions are critical for reproducible results.

  • Solubility: Determine the optimal solvent for this compound based on its chemical properties. The PubChem entry for this compound provides its chemical structure (C21H26Cl2N2O4).

  • Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at an appropriate temperature (typically -20°C or -80°C) in a desiccated environment.

  • Quality Control: Regularly check the purity of your this compound stock, for example, by HPLC, to ensure it has not degraded.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Competitive Binding Assays

High variability in the half-maximal inhibitory concentration (IC50) is a common issue in competitive binding assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent cell density or membrane preparation Ensure consistent cell seeding density and a standardized protocol for membrane preparation. Use a protein quantification assay (e.g., BCA assay) to normalize the amount of protein per well.
Radioligand concentration too high Use a radioligand concentration at or below its Kd for the receptor. This maximizes the window for competitive binding.
Equilibration time not reached Optimize the incubation time to ensure the binding reaction has reached equilibrium. This can be determined through time-course experiments.
Inconsistent pipetting Calibrate pipettes regularly and use consistent pipetting techniques. For small volumes, consider using automated liquid handlers.
Batch-to-batch variation in reagents Qualify new batches of reagents (e.g., radioligand, cell culture media) to ensure consistency.
Issue 2: Poor Reproducibility in Cell-Based Functional Assays

Lack of reproducibility in cell-based assays can be attributed to biological and technical factors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell line instability or misidentification Use low-passage cells and regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling.
Mycoplasma contamination Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Variations in cell culture conditions Standardize all cell culture parameters, including media composition, serum batch, incubation time, and confluency at the time of the experiment.
"Edge effects" in multi-well plates Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature gradients. Fill the outer wells with sterile PBS or media.
Inconsistent data analysis Use a standardized data analysis workflow and appropriate statistical methods.

Experimental Protocols

Protocol: CCK-B Receptor Radioligand Binding Assay

This is a generalized protocol for a competitive binding assay to determine the affinity of this compound for the CCK-B receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CCK-B receptor.

  • Radioligand: A suitable CCK-B receptor radioligand (e.g., [3H]-labeled antagonist).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • This compound: Stock solution of known concentration.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled CCK-B antagonist.

  • 96-well Filter Plates: Pre-coated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid and Counter.

Procedure:

  • Assay Setup: In a 96-well filter plate, add assay buffer, the radioligand at a fixed concentration (at or below its Kd), and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a saturating concentration of the non-radiolabeled antagonist.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

Visualizations

Signaling_Pathway This compound This compound CCKBR CCK-B Receptor This compound->CCKBR blocks CCK CCK CCK->CCKBR activates Gq Gq protein CCKBR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound's antagonistic effect on the CCK-B receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (this compound, Radioligand, Buffers) Assay_Setup Set up 96-well Plate (Controls & this compound dilutions) Reagents->Assay_Setup Cells Culture & Prepare Cells/ Membranes Cells->Assay_Setup Incubation Incubate at RT Assay_Setup->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting

Caption: General experimental workflow for a this compound competitive binding assay.

Troubleshooting_Logic Start High Variability in Results? Check_Reagents Check Reagent Quality (Purity, Storage) Start->Check_Reagents Yes Solution_Found Implement Changes & Re-test Start->Solution_Found No Check_Assay Review Assay Protocol (Incubation, Buffers) Check_Reagents->Check_Assay Check_Cells Verify Cell Health & Identity (Passage, Mycoplasma) Check_Assay->Check_Cells Check_Technique Evaluate Pipetting Technique Check_Cells->Check_Technique Check_Technique->Solution_Found

Caption: A logical approach to troubleshooting experimental variability.

References

Technical Support Center: Mitigating Spiroglumide-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating potential side effects of Spiroglumide, a selective cholecystokinin-B (CCK-B) receptor antagonist, during preclinical research in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the cholecystokinin-B (CCK-B) receptor.[1] Cholecystokinin (CCK) is a peptide hormone with diverse physiological roles, and its effects are mediated through two main receptor subtypes: CCK-A and CCK-B.[1] CCK-B receptors are predominantly found in the central nervous system (CNS) and the stomach.[2][3] By blocking the CCK-B receptor, this compound can modulate neurotransmission and gastric acid secretion.[2]

Q2: What are the potential therapeutic applications of this compound?

A2: As a CCK-B receptor antagonist, this compound and similar compounds are investigated for their potential in treating anxiety disorders, panic attacks, and certain types of pain. Additionally, their ability to inhibit gastric acid secretion makes them of interest for gastrointestinal disorders.

Q3: What are the most common side effects observed with CCK-B receptor antagonists in animal models?

A3: Based on studies with various CCK-B receptor antagonists, the most anticipated side effects in animal models can be broadly categorized into Central Nervous System (CNS) and Gastrointestinal (GI) effects.

  • CNS Effects: Activation of CCK-B receptors is known to induce anxiety-like behaviors in rodents. Therefore, antagonism of these receptors may, in some contexts, paradoxically alter anxiety states or other behaviors. Close monitoring for changes in locomotion, exploratory behavior, and stress responses is crucial.

  • Gastrointestinal Effects: CCK-B receptors are involved in the regulation of gastric acid secretion and motility. While this compound is an antagonist and thus expected to reduce acid secretion, alterations in normal digestive processes could potentially lead to GI disturbances.

Q4: Are there any known drug interactions with this compound in animal studies?

A4: Specific drug interaction studies for this compound are not extensively documented in publicly available literature. However, given its mechanism of action, researchers should be cautious when co-administering other agents that affect the CNS or gastrointestinal function. It is advisable to conduct pilot studies to assess potential interactions with anesthetics, analgesics, or other experimental compounds.

Troubleshooting Guides

Issue 1: Unexpected Anxiety-Like Behaviors or Altered Locomotor Activity

Question: My animals are exhibiting unusual anxiety-like behaviors (e.g., freezing, reduced exploration in open-field tests) or significant changes in general activity after this compound administration. What could be the cause and how can I mitigate this?

Answer:

Unexpected behavioral changes can be a direct pharmacological effect of CCK-B receptor antagonism or can be influenced by experimental conditions.

Potential Causes & Mitigation Strategies:

Potential Cause Mitigation Strategy
Direct Pharmacological Effect The CCKergic system plays a complex role in anxiety. While antagonists are often studied for anxiolytic properties, they can have varied effects depending on the baseline anxiety state of the animal and the specific experimental model. Consider conducting a dose-response study to identify a therapeutic window with minimal behavioral side effects.
Stress-Induced Hypersensitivity Pre-experimental stress can potentiate the behavioral effects of CCK receptor modulation. Ensure adequate acclimatization of animals to the housing and experimental conditions. Handle animals gently and consistently to minimize stress.
Off-Target Effects While this compound is selective for CCK-B receptors, high concentrations could potentially interact with other targets. Review your dosing regimen and consider reducing the dose if it exceeds established effective concentrations.
Environmental Factors Novel environments or procedural stressors can confound behavioral readouts. Habituate animals to the testing apparatus and procedures before drug administration.
Issue 2: Gastrointestinal Disturbances (e.g., Diarrhea, Reduced Food Intake)

Question: I am observing signs of gastrointestinal distress in my animal models, such as diarrhea, changes in fecal consistency, or a significant reduction in food and water intake following this compound administration. What are the possible reasons and solutions?

Answer:

Gastrointestinal side effects can arise from the modulation of gastric secretion and motility.

Potential Causes & Mitigation Strategies:

Potential Cause Mitigation Strategy
Alteration of Gastric Acid Secretion This compound inhibits pentagastrin-induced gastric acid hypersecretion. While this is an expected effect, it may alter the gut environment. Ensure animals have free access to water to prevent dehydration. Monitor food intake and body weight daily.
Changes in Gastrointestinal Motility CCK receptors are involved in regulating GI motility. While this compound is CCK-B selective and CCK-A receptors are more dominantly involved in gut motility, some effects cannot be entirely ruled out. If GI signs are severe, consider adjusting the dose or frequency of administration. Providing a highly palatable and easily digestible diet can help maintain nutritional intake.
Vehicle Effects The vehicle used to dissolve and administer this compound could be contributing to GI upset. Run a vehicle-only control group to assess the effects of the vehicle alone. If the vehicle is implicated, explore alternative, more inert formulations.

Data Summary

The following table summarizes dose-related information for this compound and other relevant CCK antagonists from preclinical studies. Note that direct side effect data for this compound is limited in the public domain.

CompoundAnimal ModelDose RangeObserved EffectReference
This compound Rat1 - 7.5 mg/kg/h (IV)Dose-dependent inhibition of gastrin-stimulated acid secretion.
L-365,260 (CCK-B antagonist) Rat100 µg/kg (IP)Reversal of CCK agonist-induced anxiety-like behavior.
LY225910 (CCK-B antagonist) Rat0.1 mg/kgAnxiolytic-like effects in the elevated plus-maze test.
Netazepide (CCK-B antagonist) Mouse2 - 5 mg/kg/day (PO)Prevention of vincristine-induced peripheral neuropathy.

Experimental Protocols

Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus-Maze (EPM)

This protocol is a standard method for assessing anxiety-like behavior in rodents and can be used to evaluate the CNS effects of this compound.

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route. The timing of administration relative to testing should be consistent and based on the pharmacokinetic profile of the compound.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms is typically interpreted as an anxiolytic-like effect.

  • Controls: Include a vehicle-treated control group and potentially a positive control group treated with a known anxiolytic or anxiogenic compound.

Protocol 2: Monitoring Gastrointestinal Motility via Charcoal Meal Test

This protocol can be used to assess the impact of this compound on gastric emptying and intestinal transit.

  • Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.

  • Drug Administration: Administer this compound or vehicle at the predetermined time before the charcoal meal.

  • Charcoal Meal Administration: Administer a standard volume of a non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum arabic), via oral gavage.

  • Observation Period: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Data Collection: Carefully dissect the gastrointestinal tract from the stomach to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Express the gastric emptying as the percentage of the intestine traversed by the charcoal front.

  • Analysis: Compare the distance traveled in the this compound-treated group to the vehicle-treated control group.

Visualizations

G cluster_0 This compound Administration to Animal Model cluster_1 Potential Side Effect Monitoring cluster_2 Troubleshooting & Mitigation This compound This compound CNS Assessment CNS Assessment This compound->CNS Assessment GI Assessment GI Assessment This compound->GI Assessment Vehicle Control Vehicle Control Vehicle Control->CNS Assessment Vehicle Control->GI Assessment Dose Adjustment Dose Adjustment CNS Assessment->Dose Adjustment If adverse effects Environmental Enrichment Environmental Enrichment CNS Assessment->Environmental Enrichment If stress-related GI Assessment->Dose Adjustment If adverse effects Dietary Modification Dietary Modification GI Assessment->Dietary Modification If intake is reduced

Caption: Experimental workflow for identifying and mitigating this compound side effects.

G This compound This compound CCK-B Receptor CCK-B Receptor This compound->CCK-B Receptor blocks CNS CNS CCK-B Receptor->CNS located in Stomach Stomach CCK-B Receptor->Stomach located in Anxiety/Behavior Anxiety/Behavior CNS->Anxiety/Behavior modulates Gastric Acid Secretion Gastric Acid Secretion Stomach->Gastric Acid Secretion regulates

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Validation & Comparative

A Comparative Guide to the Selectivity of Spiroglumide and Loxiglumide for Cholecystokinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Spiroglumide and Loxiglumide, two prominent antagonists of cholecystokinin (CCK) receptors. The focus of this comparison is their selectivity for the two main CCK receptor subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). This document synthesizes available experimental data to offer a clear perspective on their respective pharmacological profiles.

Introduction to this compound and Loxiglumide

This compound and Loxiglumide are derivatives of glutaramic acid that have been investigated for their ability to antagonize the actions of cholecystokinin, a peptide hormone and neurotransmitter involved in various physiological processes, including digestion and satiety.[1] Their therapeutic potential is intrinsically linked to their selectivity for either the CCK1 or CCK2 receptor. The CCK1 receptor is found predominantly in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract, while the CCK2 receptor is abundant in the brain and stomach.[2]

Quantitative Comparison of Receptor Selectivity

The following table summarizes the available binding affinity and functional antagonism data for this compound and Loxiglumide at CCK1 and CCK2 receptors. It is important to note that while quantitative in vitro data for Loxiglumide is available, similar data for this compound is not as readily found in the reviewed literature. The selectivity of this compound is primarily inferred from in vivo functional assays.

CompoundTarget ReceptorBinding Affinity (IC50, nM)Functional Antagonism (pA2 / ID50)Selectivity ProfileReference
Loxiglumide CCK1 Receptor 77.1 (bovine gallbladder) 195 (rat pancreas)6.71 (guinea pig gallbladder)Selective CCK1 Antagonist [3]
CCK2 Receptor 6134 - 15455 (guinea pig)-At least 63-fold higher affinity for CCK1 over CCK2[3]
This compound CCK1 Receptor Data not available in reviewed literatureInactive against CCK-8 induced delay of gastric emptying (a CCK1-mediated effect)Selective CCK2 Antagonist
CCK2 Receptor Data not available in reviewed literatureID50 = 20.1 mg/kg (inhibits pentagastrin-induced acid hypersecretion, a CCK2-mediated effect)Selectively inhibits CCK2/gastrin-mediated effects in vivo

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to determine the selectivity of compounds like this compound and Loxiglumide.

Radioligand Binding Assay for CCK1 Receptor

This assay determines the binding affinity of a test compound to the CCK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing the human CCK1 receptor.

  • Radioligand: [125I]-CCK-8.

  • Test compounds (e.g., Loxiglumide) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate the CCK1 receptor-containing membranes with various concentrations of the test compound and a fixed concentration of [125I]-CCK-8 in the assay buffer.

  • Incubations are typically carried out for 60 minutes at room temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK1 agonist or antagonist.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Intracellular Calcium Flux Assay for CCK2 Receptor

This functional assay measures the ability of a test compound to antagonize the increase in intracellular calcium concentration induced by a CCK2 receptor agonist.

Materials:

  • Cells stably expressing the human CCK2 receptor (e.g., HEK293 cells).

  • CCK2 receptor agonist (e.g., pentagastrin or CCK-8).

  • Test compounds (e.g., this compound) at various concentrations.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the CCK2 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Inject a fixed concentration of the CCK2 receptor agonist into the wells and immediately begin recording the change in fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Determine the inhibitory effect of the test compound on the agonist-induced calcium signal and calculate the IC50 or pA2 value.

Visualizing Signaling and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_antagonists Antagonists cluster_signaling Intracellular Signaling CCK CCK/Gastrin CCK1R CCK1 Receptor CCK->CCK1R CCK2R CCK2 Receptor CCK->CCK2R Gq Gq Protein CCK1R->Gq CCK2R->Gq Loxiglumide Loxiglumide Loxiglumide->CCK1R This compound This compound This compound->CCK2R PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Physiological Response Ca_release->Response PKC->Response

Caption: Cholecystokinin (CCK) Signaling Pathway and Antagonist Action.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare CCK Receptor Membranes start->prep_membranes add_radioligand Add Radioligand ([¹²⁵I]-CCK-8) prep_membranes->add_radioligand add_compound Add Test Compound (e.g., Loxiglumide) add_radioligand->add_compound incubate Incubate to Reach Equilibrium add_compound->incubate filter Separate Bound and Free Radioligand by Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC₅₀) count->analyze end End analyze->end Calcium_Flux_Assay cluster_workflow Intracellular Calcium Flux Assay Workflow start Start plate_cells Plate CCK Receptor- Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells add_compound Pre-incubate with Test Compound (e.g., this compound) wash_cells->add_compound read_baseline Measure Baseline Fluorescence add_compound->read_baseline add_agonist Inject CCK Receptor Agonist read_baseline->add_agonist read_response Record Fluorescence Change Over Time add_agonist->read_response analyze Analyze Data (Calculate IC₅₀ or pA₂) read_response->analyze end End analyze->end

References

A Comparative In Vivo Efficacy Analysis of Spiroglumide and Dexloxiglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two cholecystokinin (CCK) receptor antagonists: Spiroglumide and Dexloxiglumide. The information presented is collated from preclinical studies to assist researchers in evaluating their potential therapeutic applications.

Executive Summary

This compound and Dexloxiglumide are selective antagonists for different subtypes of the cholecystokinin receptor. In vivo studies demonstrate that Dexloxiglumide is a potent and selective antagonist for the CCKA receptor, primarily influencing gastrointestinal motility and pancreatic secretion. In contrast, this compound acts as a selective antagonist for the CCKB receptor (also known as the gastrin receptor), with its primary in vivo effect being the inhibition of gastric acid secretion. Their distinct receptor selectivities dictate their different pharmacological profiles and potential therapeutic uses.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative data from a comparative in vivo study in rats, highlighting the distinct potencies and selectivities of this compound and Dexloxiglumide.

CompoundTarget ReceptorPrimary In Vivo EffectAnimal ModelPotency (ID50)
Dexloxiglumide CCKAInhibition of CCK-8-induced delay of gastric emptyingRat1.14 mg/kg (i.v.)
This compound CCKB/gastrinInhibition of pentagastrin-induced acid hypersecretionRat20.1 mg/kg (i.v.)

In Vivo Applications and Efficacy

Dexloxiglumide (CCKA Antagonist)

In vivo studies have primarily focused on the gastrointestinal effects of Dexloxiglumide.

  • Gastrointestinal Motility: Dexloxiglumide has been shown to accelerate gastric emptying[1]. In clinical trials involving patients with constipation-predominant irritable bowel syndrome (IBS-C), Dexloxiglumide was associated with accelerated gastric emptying[1]. However, its effects on overall colonic transit have been less consistent[1][2].

  • Pancreatic Secretion: As a CCKA receptor antagonist, Dexloxiglumide has been demonstrated to antagonize the effects of CCK on pancreatic secretion and growth in rats[3]. This suggests a potential therapeutic role in conditions such as pancreatitis.

This compound (CCKB Antagonist)

Direct in vivo efficacy studies on this compound are less abundant in the public domain. However, its selective antagonism of the CCKB receptor suggests potential applications in conditions where this receptor is implicated. The CCKB receptor is found in the brain and stomach. While the primary demonstrated in vivo effect of this compound is the inhibition of gastric acid secretion, the role of CCKB receptors in the central nervous system suggests potential, though less explored, applications in:

  • Anxiety and Pain: The non-selective CCK antagonist proglumide has been shown to potentiate opioid analgesia. The specific role of CCKB antagonism by this compound in these areas requires further investigation.

Experimental Protocols

Gastric Emptying Assay in Rats

This protocol is based on the methodology used in the comparative in vivo study of this compound and Dexloxiglumide.

  • Animal Model: Male Wistar rats are used.

  • Test Meal: A liquid noncaloric meal labeled with a non-absorbable marker (e.g., phenol red) is administered orally.

  • Drug Administration: Dexloxiglumide or a vehicle is administered intravenously prior to the test meal. To induce a delay in gastric emptying, cholecystokinin-8 (CCK-8) is administered.

  • Measurement: After a set time, the stomach is isolated, and the amount of phenol red remaining is quantified spectrophotometrically to determine the percentage of gastric emptying.

  • Data Analysis: The dose of Dexloxiglumide required to inhibit the CCK-8-induced delay in gastric emptying by 50% (ID50) is calculated.

Gastric Acid Secretion Assay in Conscious Rats

This protocol outlines the methodology for assessing the effect of this compound on gastric acid secretion.

  • Animal Model: Conscious male rats with a permanent gastric fistula are used.

  • Stimulation of Acid Secretion: Pentagastrin, a synthetic agonist of the CCKB/gastrin receptor, is infused to induce gastric acid hypersecretion.

  • Drug Administration: this compound or a vehicle is administered intravenously.

  • Measurement: Gastric juice is collected through the fistula at regular intervals, and the acid content is determined by titration with a standardized base (e.g., NaOH).

  • Data Analysis: The dose of this compound required to inhibit the pentagastrin-induced acid hypersecretion by 50% (ID50) is calculated.

Signaling Pathways

Both CCKA and CCKB receptors are G-protein coupled receptors (GPCRs). Upon activation by their endogenous ligand, cholecystokinin (CCK), or gastrin in the case of the CCKB receptor, they primarily signal through the Gq alpha subunit. This initiates a cascade of intracellular events.

Dexloxiglumide (CCKA Receptor Antagonist) Signaling Pathway Blockade

Dexloxiglumide competitively binds to the CCKA receptor, preventing CCK from initiating its signaling cascade. This blockade inhibits downstream effects such as gastrointestinal smooth muscle contraction and pancreatic enzyme secretion.

CCKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKAR CCKA Receptor CCK->CCKAR Binds to Dexloxiglumide Dexloxiglumide Dexloxiglumide->CCKAR Blocks Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activates Response Cellular Response (e.g., GI Motility, Pancreatic Secretion) PKC->Response CCKB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gastrin Gastrin CCKBR CCKB Receptor Gastrin->CCKBR Binds to This compound This compound This compound->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKC->Response

References

A Comparative Guide to CCKB Antagonists: Spiroglumide vs. YM022

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent cholecystokinin B (CCKB) receptor antagonists, Spiroglumide and YM022. The information presented is collated from preclinical studies to assist researchers in selecting the appropriate antagonist for their experimental needs.

Introduction to CCKB Receptor Antagonism

The cholecystokinin B (CCKB) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the brain and gastrointestinal tract.[1][2] Its activation by the peptide hormones cholecystokinin (CCK) and gastrin triggers a cascade of intracellular signaling, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol triphosphate (IP3) and diacylglycerol (DAG).[3] This signaling pathway plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, anxiety, and pain perception.[1][4] Consequently, CCKB receptor antagonists are valuable tools for investigating these processes and hold therapeutic potential for conditions such as gastric secretory disorders and certain types of cancer.

Head-to-Head Comparison: this compound and YM022

This compound and YM022 are both selective antagonists of the CCKB receptor. However, available data suggests significant differences in their potency, selectivity, and in vivo efficacy.

Binding Affinity and Potency

Quantitative data from various studies are summarized below, highlighting the comparative binding affinities and inhibitory concentrations of this compound and YM022.

CompoundParameterValueSpecies/SystemReference
This compound ID50 (in vivo)20.1 mg/kgRat (pentagastrin-induced acid secretion)
YM022 Ki68 pMCanine CCKB Receptor
Ki63 nMCanine CCKA Receptor
IC5055 pMHuman CCKB Receptor (binding)
IC507.4 nMHuman CCKB Receptor (Ca2+ mobilization)
IC500.73 nMCanine CCKB Receptor (binding)
IC50136 nMCanine CCKA Receptor (binding)
IC500.0012 µMRabbit Gastric Glands (CCK8-stimulated aminopyrine uptake)
ID50 (in vivo)0.009 µmol/kg·hRat (pentagastrin-induced acid secretion)
ID50 (in vivo)0.02 µmol/kgCat (pentagastrin-induced acid secretion)
ED50 (in vivo)0.0261 µmol/kgDog (pentagastrin-induced acid secretion)
ED50 (in vivo)0.0654 µmol/kgDog (peptone meal-induced acid secretion)

Based on the available data, YM022 demonstrates significantly higher potency as a CCKB antagonist compared to this compound. The binding affinity of YM022 for the CCKB receptor is in the picomolar to low nanomolar range, whereas the in vivo effective dose of this compound is provided in mg/kg, suggesting a lower potency.

Selectivity

YM022 exhibits high selectivity for the CCKB receptor over the CCKA receptor. The ratio of its affinity for CCKA to CCKB receptors is a key indicator of this selectivity. For YM022, the selectivity ratio (IC50 for CCKA / IC50 for CCKB) is approximately 186. This compound is also described as a selective CCKB-gastrin-receptor antagonist.

Experimental Methodologies

This section details the experimental protocols used to generate the data presented in the comparison tables.

Receptor Binding Assays
  • Objective: To determine the binding affinity (IC50, Ki) of the antagonists for CCKB and CCKA receptors.

  • Protocol (YM022):

    • Membrane Preparation: Membranes from cells expressing either canine cloned gastrin/CCKB receptors or canine pancreas CCKA receptors were used. For human CCKB receptors, NIH-3T3 cells permanently expressing the receptor cDNA were utilized.

    • Radioligand Binding: The assay involved the incubation of the cell membranes with a radiolabeled ligand, such as [125I]CCK-8 for CCKB receptors or [3H]devazepide for CCKA receptors, in the presence of varying concentrations of the antagonist (YM022).

    • Separation and Counting: The bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was then quantified using a gamma counter.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) was determined by analyzing the competition binding curves. Ki values were calculated from the IC50 values.

In Vitro Functional Assays
  • Objective: To assess the functional antagonism of the compounds on receptor-mediated signaling.

  • Protocol (YM022 - Calcium Mobilization):

    • Cell Culture: NIH-3T3 cells expressing the human CCKB/gastrin receptor were used.

    • Stimulation: The cells were treated with CCK-8 to induce an increase in intracellular calcium concentration.

    • Antagonist Treatment: The ability of YM022 to inhibit the CCK-8-induced calcium mobilization was measured at various concentrations.

    • Data Analysis: The IC50 value, representing the concentration of YM022 that causes 50% inhibition of the CCK-8-induced response, was calculated.

  • Protocol (YM022 - Aminopyrine Uptake in Gastric Glands):

    • Gland Isolation: Gastric glands were isolated from rabbits.

    • Stimulation: The glands were stimulated with CCK8 to induce the uptake of 14C-aminopyrine, a marker for acid secretion.

    • Antagonist Treatment: The inhibitory effect of YM022 on CCK8-stimulated 14C-aminopyrine uptake was measured.

    • Data Analysis: The IC50 value was determined.

In Vivo Efficacy Studies
  • Objective: To evaluate the ability of the antagonists to inhibit gastric acid secretion in animal models.

  • Protocol (this compound - Rat Model):

    • Animal Model: Conscious rats were used.

    • Stimulation of Acid Secretion: Gastric acid hypersecretion was induced by pentagastrin.

    • Antagonist Administration: this compound was administered intravenously at various doses.

    • Measurement of Acid Secretion: Gastric acid secretion was measured by titration.

    • Data Analysis: The dose of this compound that inhibited the pentagastrin-induced acid hypersecretion by 50% (ID50) was calculated.

  • Protocol (YM022 - Rat, Cat, and Dog Models):

    • Animal Models: Anesthetized rats, gastric fistula cats, and Heidenhain pouch dogs were used in separate studies.

    • Stimulation of Acid Secretion: Gastric acid secretion was stimulated by intravenous administration of pentagastrin or by a peptone meal.

    • Antagonist Administration: YM022 was administered intravenously.

    • Measurement of Acid Secretion: Gastric acid output was measured.

    • Data Analysis: The dose of YM022 that produced 50% inhibition of the stimulated acid secretion (ID50 or ED50) was determined.

Signaling Pathways and Visualizations

The CCKB receptor mediates its effects through a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating antagonist efficacy.

CCKB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin_CCK Gastrin / CCK CCKB_Receptor CCKB Receptor (GPCR) Gastrin_CCK->CCKB_Receptor Binds to G_Protein Gq Protein CCKB_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Acid Secretion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: CCKB Receptor Signaling Pathway.

Antagonist_Evaluation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Receptor Binding Assay (Determine IC50/Ki) Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine IC50) Binding_Assay->Functional_Assay Proceed if potent Animal_Model Select Animal Model (e.g., Rat, Dog) Functional_Assay->Animal_Model Proceed if effective Stimulation Induce Physiological Response (e.g., Gastric Acid Secretion) Animal_Model->Stimulation Antagonist_Admin Administer Antagonist (e.g., this compound, YM022) Stimulation->Antagonist_Admin Measure_Effect Measure Inhibition of Response (Determine ID50/ED50) Antagonist_Admin->Measure_Effect

Caption: Experimental Workflow for CCKB Antagonist Evaluation.

Conclusion

Both this compound and YM022 are valuable pharmacological tools for studying the roles of the CCKB receptor. The choice between these two antagonists will largely depend on the specific requirements of the research. YM022 offers significantly higher potency and well-characterized high selectivity, making it suitable for studies requiring a highly potent and specific CCKB blockade at low concentrations. This compound, while less potent, is also a selective CCKB antagonist and has been used to effectively discriminate between CCKA and CCKB receptor-mediated effects in vivo. Researchers should carefully consider the data presented and the experimental context when selecting the most appropriate CCKB antagonist for their studies.

References

Decoding Spiroglumide's Receptor Profile: A Comparative Analysis of its Cross-reactivity with CCKA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals evaluating the cross-reactivity of the cholecystokinin receptor antagonist, Spiroglumide, with the CCKA receptor subtype. This guide provides a comprehensive analysis of its binding affinity in comparison to other known CCK receptor antagonists, supported by experimental data and detailed methodologies.

Introduction

This compound, a derivative of glutamic acid, has been identified as a selective antagonist for the cholecystokinin B (CCKB), also known as the CCK2, receptor.[1][2] This receptor subtype is primarily found in the brain and stomach, playing a role in anxiety, pain perception, and gastric acid secretion. The therapeutic potential of this compound and other CCKB-selective antagonists is being explored for various neurological and gastrointestinal disorders. However, a critical aspect of its pharmacological profile for drug development is its selectivity over the closely related cholecystokinin A (CCKA), or CCK1, receptor. The CCKA receptor is predominantly located in the periphery, mediating gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. Cross-reactivity with the CCKA receptor could lead to undesired side effects. This guide provides a comparative analysis of this compound's binding affinity for the CCKA receptor relative to its primary target, the CCKB receptor, and in context with other well-characterized CCK receptor antagonists.

Comparative Binding Affinity of CCK Receptor Antagonists

To objectively assess the cross-reactivity of this compound, its binding affinity (Ki) for both CCKA and CCKB receptors is compared with that of other antagonists with varying selectivity profiles: Devazepide (highly CCKA selective), L-365,260 (highly CCKB selective), and Proglumide (non-selective). The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Selectivity (CCKA/CCKB)Primary Activity
This compound CCKA (CCK1)Data not available-CCKB Antagonist
CCKB (CCK2)Data not available
Devazepide CCKA (CCK1)0.081 (rat pancreas)~3000-fold for CCKACCKA Antagonist
CCKB (CCK2)245 (guinea pig brain)
L-365,260 CCKA (CCK1)>10,000>5000-fold for CCKBCCKB Antagonist
CCKB (CCK2)2.0 (guinea pig brain)
Proglumide CCKA (CCK1)~2500Non-selectiveNon-selective CCK Antagonist
CCKB (CCK2)~2500

Experimental Protocols

The binding affinity data presented in this guide is typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Radioligand Binding Assay for CCKA and CCKB Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for CCKA and CCKB receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membrane preparations from cell lines stably expressing either human CCKA or CCKB receptors.

  • Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [³H]propionyl-CCK-8 or ¹²⁵I-CCK-8.

  • Test Compounds: this compound and other reference antagonists (Devazepide, L-365,260, Proglumide) at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled ligand (e.g., 1 µM CCK-8) to saturate the receptors.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further aid in the understanding of the underlying biological and experimental frameworks, the following diagrams have been generated.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCKAR CCKA / CCKB Receptor CCK->CCKAR Binds Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC Activates Response Cellular Response PKC->Response Leads to

Caption: CCK Receptor Signaling Pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane 1. Prepare Receptor Membranes Incubation 3. Incubate Membranes, Radioligand & Test Compound Membrane->Incubation Ligands 2. Prepare Radioligand & Test Compounds Ligands->Incubation Filtration 4. Filter to Separate Bound & Free Ligand Incubation->Filtration Wash 5. Wash Filters Filtration->Wash Count 6. Measure Radioactivity Wash->Count Plot 7. Plot Binding Curve (% Inhibition vs. [Compound]) Count->Plot Calculate 8. Calculate IC50 & Ki Plot->Calculate

Caption: Competitive Binding Assay Workflow.

Conclusion

Based on available in vivo data, this compound demonstrates a high degree of selectivity for the CCKB receptor with minimal cross-reactivity at the CCKA receptor. This selective profile is crucial for its potential therapeutic applications, as it is less likely to induce the peripheral effects associated with CCKA receptor modulation. For a more definitive quantitative comparison, direct in vitro binding assays determining the Ki values of this compound at both receptor subtypes are necessary. The experimental protocol provided herein offers a standardized method for obtaining such critical data. This guide serves as a valuable resource for researchers in the field of gastroenterology and neuroscience, facilitating informed decisions in the development of novel CCK receptor-targeted therapies.

References

A Comparative Analysis of Spiroglumide and Itriglumide: Two Cholecystokinin-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Spiroglumide and Itriglumide, two selective antagonists of the cholecystokinin-B (CCKB/CCK2) receptor. This document is intended to serve as a comprehensive resource, summarizing their chemical properties, biological activities, and the experimental methodologies used for their evaluation.

Introduction

This compound and Itriglumide are structurally related compounds that have been investigated for their therapeutic potential in conditions associated with the overstimulation of the CCKB receptor, which is also known as the gastrin receptor. These conditions include certain gastrointestinal disorders such as peptic ulcers, dyspepsia, and gastroesophageal reflux disease (GERD).[1] Both molecules are derivatives of glutamic acid and exhibit preferential antagonism at the CCKB receptor. Their selectivity for the CCKB receptor over the cholecystokinin-A (CCKA) receptor is a key feature that dictates their pharmacological profile.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of this compound and Itriglumide is presented in Table 1. These properties are crucial for understanding their structure-activity relationships and for the design of future analogs.

PropertyThis compoundItriglumide
Chemical Structure (4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid(3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-(1-naphthalenyl)-5-oxopentanoic acid
Molecular Formula C₂₁H₂₆Cl₂N₂O₄C₃₃H₃₈N₂O₄
Molecular Weight 441.35 g/mol 526.67 g/mol
CAS Number 137795-35-8201605-51-8
Synonyms CR-2194CR-2945

Biological Activity and Selectivity

This compound and Itriglumide are both potent and selective antagonists of the CCKB receptor. This selectivity is critical as the CCKA and CCKB receptors mediate different physiological effects.

A study in rats demonstrated that this compound is a selective antagonist for CCKB-gastrin receptors in vivo. It was shown to inhibit pentagastrin-induced acid hypersecretion in a dose-dependent manner, with an ID₅₀ of 20.1 mg/kg when administered intravenously. In the same study, this compound was found to be inactive against CCK-8 induced delay of gastric emptying, a process mediated by CCKA receptors, highlighting its selectivity.

Pharmacokinetic Profile

Detailed preclinical pharmacokinetic data for this compound and Itriglumide are not extensively published. However, as derivatives of proglumide, a non-selective CCK antagonist, some general characteristics can be inferred. Proglumide is known to be orally bioavailable. Further studies would be required to fully elucidate and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and Itriglumide.

Signaling Pathways

The CCKB receptor, the primary target of this compound and Itriglumide, is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligands, gastrin or cholecystokinin (CCK), the receptor activates intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses mediated by the CCKB receptor, such as gastric acid secretion. This compound and Itriglumide, as antagonists, block the initial binding of gastrin and CCK, thereby inhibiting this entire downstream signaling cascade.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCKB CCKB Receptor Gq Gq Protein CCKB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Gastrin / CCK Ligand->CCKB Binds & Activates Antagonist This compound / Itriglumide Antagonist->CCKB Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Acid Secretion) Ca->Response PKC->Response

Caption: CCKB Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

This section outlines the general methodologies employed in the characterization of CCK receptor antagonists like this compound and Itriglumide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the antagonist for CCKA and CCKB receptors.

Principle: This assay measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues known to express either CCKA or CCKB receptors (e.g., CHO or COS-7 cells transfected with the human receptor cDNA, or rat pancreatic or brain tissue).

  • Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-L-364,718 for CCKA or [³H]-L-365,260 for CCKB) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (this compound or Itriglumide).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow Membrane Receptor-Containing Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-L-365,260) Radioligand->Incubation Antagonist Unlabeled Antagonist (this compound or Itriglumide) (Increasing Concentrations) Antagonist->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Counting->Analysis

Caption: General Workflow for a Radioligand Binding Assay.

In Vivo Assay for Gastric Acid Secretion

Objective: To assess the in vivo efficacy of the antagonist in inhibiting gastric acid secretion.

Principle: This assay measures the ability of the antagonist to block the increase in gastric acid secretion induced by a CCKB receptor agonist, such as pentagastrin.

General Protocol (as performed in rats):

  • Animal Preparation: Male rats are fasted overnight with free access to water.

  • Drug Administration: The antagonist (this compound) is administered, typically via intravenous infusion.

  • Stimulation: Gastric acid secretion is stimulated by the administration of a CCKB receptor agonist, such as pentagastrin.

  • Sample Collection: Gastric contents are collected at specified time intervals.

  • Quantification: The acidity of the collected gastric samples is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.

  • Data Analysis: The inhibitory dose 50 (ID₅₀), which is the dose of the antagonist that causes a 50% reduction in the stimulated acid output, is calculated.

Conclusion

This compound and Itriglumide are selective antagonists of the CCKB receptor with potential therapeutic applications in acid-related gastrointestinal disorders. While both compounds share a common mechanism of action, their distinct chemical structures likely result in different pharmacokinetic and pharmacodynamic profiles. This guide has summarized the available information and provided an overview of the experimental methodologies used to characterize these compounds. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies, selectivities, and clinical potential.

References

In Vitro Comparative Analysis of Spiroglumide and Other Glutamic Acid Derivatives as Cholecystokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the In Vitro Performance of Spiroglumide and Related Glutamic Acid Compounds

This guide provides a comprehensive in vitro comparison of this compound with other glutamic acid derivatives that act as cholecystokinin (CCK) receptor antagonists. The data presented herein is compiled from various studies to offer a comparative overview of their potency and selectivity. This document is intended to aid researchers in selecting appropriate tools for studying CCK receptor pharmacology and to inform the development of novel therapeutics targeting this pathway.

Introduction to this compound and Glutamic Acid-Derived CCK Antagonists

This compound is a selective antagonist of the cholecystokinin B (CCK-B), also known as the gastrin receptor (CCK2R)[1]. It belongs to a class of compounds derived from glutamic acid that have been developed to modulate the activity of CCK receptors. Other notable glutamic acid derivatives in this class include Proglumide, a non-selective CCK-A (CCK1R) and CCK-B (CCK2R) receptor antagonist, and Dexloxiglumide, a selective CCK-A receptor antagonist[2][3]. These compounds are valuable pharmacological tools for investigating the physiological roles of CCK and gastrin and hold therapeutic potential for various gastrointestinal and central nervous system disorders.

Comparative In Vitro Potency

Table 1: In Vitro Receptor Binding Affinity (IC50/Ki)

CompoundReceptor TargetTest SystemRadioligandIC50 / KiReference
This compound CCK-B/gastrinRat gastric mucosa[125I]GastrinData not available
Proglumide CCK (non-selective)Rat pancreatic islets[125I]CCK-33IC50: 0.8 mM[4]
CCK (non-selective)Guinea pig pancreatic acini[125I]CCKIC50: ~0.3 mM[4]
Dexloxiglumide CCK-ARat pancreatic acini[125I]CCK-8IC50: 130 nM

Table 2: In Vitro Functional Antagonist Potency (IC50/EC50/pA2)

CompoundAssayTest SystemAgonistPotencyReference
This compound Pentagastrin-induced acid hypersecretion (in vivo)RatPentagastrinID50: 20.1 mg/kg
Proglumide CCK-stimulated insulin releaseIsolated rat pancreatic isletsCCK-8EC50: 1.2 mM
CCK-stimulated amylase releaseMouse pancreatic aciniCCKInhibits at 0.3-10 mM
[3H]-thymidine incorporationHT29 cellsNot specifiedIC50: 6.5 mM
Dexloxiglumide CCK-8-induced delay of gastric emptying (in vivo)RatCCK-8ID50: 1.14 mg/kg
CCK-8-stimulated amylase releaseIsolated and perfused rat pancreatic segmentsCCK-8pA2: 6.41

Signaling Pathways

The biological effects of CCK are mediated through two main G protein-coupled receptors, CCK-A (CCK1R) and CCK-B (CCK2R). Activation of these receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including enzyme secretion, smooth muscle contraction, and cell proliferation.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK/Gastrin CCK_R CCK1R / CCK2R (GPCR) CCK->CCK_R binds Gq Gq CCK_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Enzyme Secretion) Ca_ER->Response PKC->Response This compound This compound (CCK2R Antagonist) This compound->CCK_R blocks Proglumide Proglumide (Non-selective Antagonist) Proglumide->CCK_R blocks Dexloxiglumide Dexloxiglumide (CCK1R Antagonist) Dexloxiglumide->CCK_R blocks

Caption: CCK Receptor Signaling Pathway and Points of Antagonist Intervention.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Assay prep 1. Prepare cell membranes expressing CCK receptors radioligand 2. Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]CCK-8) prep->radioligand competitor 3. Add increasing concentrations of the unlabeled test compound (e.g., this compound) radioligand->competitor incubate 4. Incubate to allow binding to reach equilibrium competitor->incubate separate 5. Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate measure 6. Measure radioactivity of the bound radioligand separate->measure analyze 7. Analyze data to determine IC₅₀ and Kᵢ values measure->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cells or tissues expressing the target CCK receptor subtype are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled test compound (e.g., this compound, Proglumide, or Dexloxiglumide).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a CCK receptor agonist.

Experimental Workflow:

Calcium_Mobilization_Assay cell_prep 1. Plate cells expressing CCK receptors in a multi-well plate dye_loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading antagonist_add 3. Add the test antagonist (e.g., this compound) at various concentrations dye_loading->antagonist_add agonist_add 4. Add a CCK receptor agonist (e.g., CCK-8) to stimulate the cells antagonist_add->agonist_add measure_fluorescence 5. Measure the change in fluorescence intensity over time using a fluorescence plate reader agonist_add->measure_fluorescence analyze_data 6. Analyze data to determine the IC₅₀ of the antagonist measure_fluorescence->analyze_data

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the target CCK receptor are seeded into a 96-well black, clear-bottom plate and cultured to confluency.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for a specific time at 37°C.

  • Compound Addition: The test antagonist (this compound, Proglumide, or Dexloxiglumide) is added to the wells at various concentrations and incubated for a short period.

  • Agonist Stimulation: A CCK receptor agonist (e.g., CCK-8 or gastrin) is added to the wells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is measured, and the inhibitory effect of the antagonist is calculated. The IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response, is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a selective CCK-B/gastrin receptor antagonist, distinguishing it from the non-selective antagonist Proglumide and the CCK-A selective antagonist Dexloxiglumide. The in vitro data, although not from a single comparative study, consistently supports this selectivity profile. The provided experimental protocols for radioligand binding and intracellular calcium mobilization assays offer standardized methods for further characterizing and directly comparing the potency and selectivity of these and other glutamic acid derivatives. Such comparative studies are essential for advancing our understanding of CCK receptor pharmacology and for the rational design of new therapeutic agents.

References

Benchmarking Spiroglumide Against Novel CCKB Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Spiroglumide with a selection of novel antagonists targeting the cholecystokinin B (CCKB) receptor. The information presented is intended to assist researchers and drug development professionals in evaluating the relative performance and characteristics of these compounds.

Introduction to CCKB Receptor Antagonism

The cholecystokinin B (CCKB) receptor, also known as the gastrin receptor (GR), is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. Its activation by the peptide hormones cholecystokinin (CCK) and gastrin triggers a cascade of intracellular signaling events, primarily through the Gq alpha subunit, leading to the activation of phospholipase C and the subsequent mobilization of intracellular calcium. This signaling pathway is implicated in a variety of physiological processes, including anxiety, pain perception, and gastric acid secretion. Consequently, antagonists of the CCKB receptor are of significant interest for therapeutic applications in these areas.

This compound is a selective CCKB receptor antagonist. Its predecessor, proglumide, was a non-selective antagonist of both CCKA and CCKB receptors with low affinity.[1][2] The development of this compound and other novel antagonists has been driven by the need for higher potency and selectivity for the CCKB receptor. This guide benchmarks this compound against several novel non-peptide CCKB receptor antagonists, including YM022, L-740,093, and RP 69758.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and the selected novel CCKB antagonists. It is important to note that the available data for this compound is primarily from in vivo functional assays, while the data for the novel antagonists are largely derived from in vitro binding assays. This distinction should be considered when making direct comparisons of potency.

Table 1: In Vitro Binding Affinities of Novel CCKB Antagonists

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Selectivity (CCKA/CCKB)Source
YM022 Human CCKB ReceptorRadioligand Binding ([¹²⁵I]CCK-8)0.0680.73>1000-foldN/A
L-740,093 CCKB ReceptorNot SpecifiedPotent antagonistNot SpecifiedHighN/A
RP 69758 CCKB ReceptorNot SpecifiedPotent antagonistNot Specified>1000-foldN/A

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity. Selectivity is the ratio of affinity for the CCKA receptor to the CCKB receptor.

Table 2: In Vivo Potency of this compound

CompoundSpeciesAssayEndpointID₅₀ (mg/kg)Source
This compound RatPentagastrin-Induced Acid SecretionInhibition of gastric acid secretion20.1[3]

Note: ID₅₀ (half-maximal inhibitory dose) is the dose of a drug that causes a 50% reduction in a measured response in vivo.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the CCKB receptor signaling pathway and the workflows for key experimental assays.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK / Gastrin CCKB_R CCKB Receptor CCK->CCKB_R Binds to Gq Gq Protein CCKB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cell_Response Cellular Responses (e.g., Gastric Acid Secretion) PKC->Cell_Response Phosphorylates targets This compound This compound (Antagonist) This compound->CCKB_R Blocks

Caption: CCKB Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing CCKB receptors incubate Incubate membranes with radioligand and competitor compound prep_mem->incubate prep_radio Prepare radiolabeled ligand (e.g., [¹²⁵I]CCK-8) prep_radio->incubate prep_compounds Prepare serial dilutions of This compound or novel antagonists prep_compounds->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Generate competition curve and calculate Ki or IC₅₀ measure->analyze

Caption: Radioligand Binding Assay Workflow.

Functional_Assay cluster_prep_func Preparation cluster_treatment Treatment cluster_measurement_func Measurement cluster_analysis_func Data Analysis prep_cells Prepare cells expressing CCKB receptors or anesthetized animal model treat Pre-treat with antagonist, then stimulate with agonist prep_cells->treat prep_agonist Prepare CCKB agonist (e.g., Pentagastrin or CCK-8) prep_agonist->treat prep_antagonist Prepare serial dilutions of This compound or novel antagonists prep_antagonist->treat measure_response Measure functional response (e.g., intracellular Ca²⁺, acid secretion) treat->measure_response analyze_func Generate dose-response curve and calculate IC₅₀ or ID₅₀ measure_response->analyze_func

Caption: Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for CCKB Receptor

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the CCKB receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human CCKB receptor.

  • Radioligand: [¹²⁵I]-labeled cholecystokinin octapeptide ([¹²⁵I]CCK-8).

  • Test compounds: this compound and novel antagonists.

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and protease inhibitors.

  • Wash buffer: Cold binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]CCK-8 (typically at a concentration close to its Kₑ), and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Pentagastrin-Induced Gastric Acid Secretion Assay

Objective: To assess the in vivo potency (ID₅₀) of a CCKB antagonist in inhibiting gastric acid secretion.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane).

  • Pentagastrin (a synthetic CCKB agonist).

  • Test compounds: this compound.

  • Saline solution.

  • pH meter and titration equipment.

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus and insert a catheter into the forestomach for gastric perfusion and collection of gastric juice.

  • Basal Secretion: Perfuse the stomach with saline and collect the gastric effluent to measure basal acid secretion.

  • Drug Administration: Administer the test compound (this compound) intravenously or intraperitoneally at various doses.

  • Stimulation: After a predetermined time, infuse pentagastrin intravenously to stimulate gastric acid secretion.

  • Sample Collection: Collect the gastric effluent at regular intervals.

  • Acid Measurement: Determine the acid concentration in the collected samples by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

  • Data Analysis: Calculate the total acid output for each animal. Plot the percentage inhibition of pentagastrin-stimulated acid secretion against the dose of the antagonist. The ID₅₀ value is determined from the dose-response curve.

Discussion and Conclusion

This guide provides a comparative overview of this compound and several novel CCKB antagonists. Based on the available data, the novel antagonists YM022, L-740,093, and RP 69758 demonstrate high in vitro affinity and selectivity for the CCKB receptor. This compound has been shown to be a selective and potent antagonist of CCKB receptor-mediated effects in vivo.

A direct comparison of potency is challenging due to the different experimental paradigms used to characterize this compound (in vivo functional assay) and the novel antagonists (in vitro binding assays). In vitro binding affinities (Kᵢ, IC₅₀) measure the direct interaction of a compound with its receptor, while in vivo potency (ID₅₀) is influenced by pharmacokinetic factors such as absorption, distribution, metabolism, and excretion.

For a more definitive head-to-head comparison, it would be necessary to evaluate all compounds in the same set of standardized in vitro and in vivo assays. Nevertheless, the information compiled in this guide provides a valuable resource for researchers in the field of CCKB receptor pharmacology and drug development. The detailed protocols and pathway diagrams offer a practical reference for designing and interpreting experiments aimed at characterizing the activity of CCKB receptor antagonists.

References

Comparative Efficacy of Spiroglumide in the Context of CCK Antagonist Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) receptor antagonists are a class of compounds that block the physiological effects of cholecystokinin, a key regulator of gastrointestinal function and a neurotransmitter in the central nervous system. These antagonists are broadly classified based on their selectivity for the two main CCK receptor subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). While the concept of acquired resistance to CCK antagonists is not well-established in the literature with defined resistant models, an understanding of the differential pharmacological properties of various antagonists can provide insights into their potential efficacy in diverse physiological and pathological conditions, including scenarios where receptor expression or function may be altered.

This guide provides a comparative overview of spiroglumide, a selective CCK2 receptor antagonist, with other notable CCK antagonists: the selective CCK1 antagonist devazepide, the preferential CCK1 antagonist lorglumide, and the non-selective antagonist proglumide. The comparison focuses on their receptor binding affinities, functional potencies in key in vitro and in vivo assays, and the underlying signaling pathways.

Comparative Analysis of CCK Receptor Antagonists

The efficacy of a CCK receptor antagonist is determined by its affinity and selectivity for the CCK1 and CCK2 receptors. These properties dictate the antagonist's ability to inhibit specific CCK-mediated physiological processes.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (IC50 or pA2 values) of this compound and other CCK antagonists for the CCK1 and CCK2 receptors. Lower IC50 values and higher pA2 values indicate greater binding affinity.

AntagonistCCK1 Receptor AffinityCCK2 Receptor AffinityReceptor Selectivity
This compound LowModerateSelective for CCK2
Devazepide High (IC50: 81 pM, rat pancreas)[1]Low (IC50: 245 nM, guinea pig brain)[1]Highly Selective for CCK1
Lorglumide High (pA2: 7.30, guinea pig ileum)[2]Lower than CCK1Preferential for CCK1
Proglumide Low[3]Low[3]Non-selective

Note: Data is compiled from multiple sources and experimental conditions may vary.

Functional Efficacy

The functional efficacy of these antagonists is assessed through various in vitro and in vivo assays that measure the inhibition of CCK-mediated physiological responses.

In Vitro Efficacy: Inhibition of Amylase Release

CCK1 receptors on pancreatic acinar cells stimulate the release of amylase. The potency of CCK1 antagonists can be determined by their ability to inhibit this effect.

AntagonistInhibition of CCK-stimulated Amylase Release (IC50)
This compound Data not available (Expected to be low due to CCK2 selectivity)
Devazepide High potency (Data indicates strong inhibition)
Lorglumide Potent inhibitor
Proglumide Low potency (0.3-10 mM)

In Vivo Efficacy: Inhibition of Gastric Emptying and Acid Secretion

CCK1 receptors are involved in delaying gastric emptying, while CCK2 receptors (gastrin receptors) are the primary mediators of pentagastrin-stimulated gastric acid secretion.

AntagonistInhibition of CCK-induced Gastric Emptying Delay (ID50/IC50)Inhibition of Pentagastrin-induced Gastric Acid Secretion (ID50)
This compound Inactive20.1 mg/kg (rat)
Devazepide 0.0064 mg/kg (rat)Negligible effect
Lorglumide 0.11 mg/kg (rat)Data not available
Proglumide Data not availableInhibits pentagastrin-stimulated secretion

Signaling Pathways of CCK Receptors

The differential effects of CCK antagonists are rooted in the distinct signaling cascades initiated by the CCK1 and CCK2 receptors. Both are G-protein coupled receptors (GPCRs).

CCK_Signaling_Pathways cluster_CCK1 CCK1 Receptor Signaling cluster_CCK2 CCK2 (Gastrin) Receptor Signaling CCK1 CCK1 Receptor Gq_1 Gq CCK1->Gq_1 PLC_1 PLCβ Gq_1->PLC_1 IP3_1 IP3 PLC_1->IP3_1 DAG_1 DAG PLC_1->DAG_1 Ca_1 Ca²⁺ Release IP3_1->Ca_1 PKC_1 PKC Activation DAG_1->PKC_1 Physiological_Effects_1 Pancreatic Enzyme Secretion, Gallbladder Contraction, Delayed Gastric Emptying Ca_1->Physiological_Effects_1 PKC_1->Physiological_Effects_1 CCK2 CCK2 Receptor Gq_2 Gq CCK2->Gq_2 PLC_2 PLCβ Gq_2->PLC_2 IP3_2 IP3 PLC_2->IP3_2 DAG_2 DAG PLC_2->DAG_2 Ca_2 Ca²⁺ Release IP3_2->Ca_2 PKC_2 PKC Activation DAG_2->PKC_2 Physiological_Effects_2 Gastric Acid Secretion, Mucosal Growth Ca_2->Physiological_Effects_2 PKC_2->Physiological_Effects_2

Figure 1: Simplified signaling pathways of CCK1 and CCK2 receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize CCK receptor antagonists.

Radioligand Binding Assay for CCK Receptors

This in vitro assay quantifies the affinity of a compound for a specific receptor.

Receptor_Binding_Workflow A Prepare cell membranes expressing CCK1 or CCK2 receptors B Incubate membranes with a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) A->B C Add varying concentrations of the antagonist (e.g., this compound) B->C D Separate bound from free radioligand by filtration C->D E Quantify radioactivity of the filter-bound membranes D->E F Calculate IC50 value: the concentration of antagonist that inhibits 50% of specific binding E->F

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines stably expressing either human CCK1 or CCK2 receptors, or tissues known to be rich in a specific receptor subtype (e.g., rat pancreas for CCK1), are homogenized and centrifuged to isolate the cell membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled CCK agonist (e.g., [¹²⁵I]CCK-8) and varying concentrations of the unlabeled antagonist.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

In Vitro Amylase Release Assay from Pancreatic Acini

This functional assay measures the ability of a CCK antagonist to inhibit CCK-stimulated enzyme secretion from pancreatic acinar cells.

Methodology:

  • Acinar Cell Preparation: Pancreatic acini are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas.

  • Stimulation and Inhibition: The isolated acini are pre-incubated with varying concentrations of the CCK antagonist, followed by stimulation with a submaximal concentration of CCK-8.

  • Amylase Measurement: After a defined incubation period, the acini are centrifuged, and the amylase activity in the supernatant is measured using a spectrophotometric assay.

  • Data Analysis: The inhibitory potency of the antagonist is expressed as the IC50 value, which is the concentration required to inhibit 50% of the CCK-8-stimulated amylase release.

In Vivo Measurement of Gastric Acid Secretion in Rats

This in vivo assay assesses the efficacy of CCK2 receptor antagonists in inhibiting gastric acid secretion stimulated by a CCK2 receptor agonist like pentagastrin.

Gastric_Acid_Secretion_Protocol A Anesthetize rat and cannulate the stomach B Perfuse the stomach with saline A->B C Administer pentagastrin intravenously to stimulate acid secretion B->C D Collect gastric perfusate at regular intervals C->D E Administer CCK2 antagonist (e.g., this compound) intravenously C->E F Continue collecting perfusate E->F G Titrate the collected samples with NaOH to determine acid output F->G H Calculate the ID50 value: the dose of antagonist that inhibits 50% of stimulated acid secretion G->H

Figure 3: Experimental workflow for measuring gastric acid secretion in vivo.

Methodology:

  • Animal Preparation: Rats are anesthetized, and a surgical procedure is performed to cannulate the stomach for perfusion and collection of gastric contents.

  • Stimulation of Acid Secretion: A continuous intravenous infusion of pentagastrin is administered to induce a stable rate of gastric acid secretion.

  • Antagonist Administration: Once a steady state of acid secretion is achieved, the CCK2 antagonist is administered intravenously at various doses.

  • Sample Collection and Analysis: Gastric perfusate is collected at regular intervals before and after the administration of the antagonist. The acid content of the samples is determined by titration with a standard solution of sodium hydroxide (NaOH).

  • Data Analysis: The dose of the antagonist that causes a 50% reduction in the pentagastrin-stimulated acid output (ID50) is calculated.

Conclusion

This compound distinguishes itself as a selective CCK2 receptor antagonist. In the absence of established models of resistance to other CCK antagonists, its pharmacological profile suggests a specific utility in conditions driven by CCK2 receptor activation, such as hypergastrinemia and certain types of gastrointestinal tumors. Its lack of activity at the CCK1 receptor, as evidenced by its inability to affect gastric emptying, contrasts sharply with the profiles of devazepide and lorglumide. Proglumide, being non-selective and of low potency, serves as a useful comparator for highlighting the advancements in selectivity and potency of newer agents. The choice of a CCK antagonist for research or therapeutic development should be guided by a clear understanding of the target receptor subtype and the desired physiological outcome. The distinct profiles of these antagonists provide a valuable toolkit for dissecting the complex roles of CCK in health and disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spiroglumide and related cholecystokinin (CCK) receptor antagonists, including proglumide, lorglumide, and devazepide. The information is compiled from a meta-analysis of available preclinical and clinical data, offering a valuable resource for researchers in gastroenterology, oncology, and neurobiology.

Introduction to Cholecystokinin Receptor Antagonists

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion, satiety, and neurotransmission. It exerts its effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). Dysregulation of the CCK system has been implicated in several disorders, including gastrointestinal motility disorders, pancreatitis, anxiety, and certain types of cancer.

This compound and its related compounds are antagonists of CCK receptors, and they have been investigated for their therapeutic potential in a range of conditions. This guide provides a comparative overview of their performance based on available experimental data.

Comparative Efficacy and Potency

The binding affinities of this compound and related compounds to CCK-A and CCK-B receptors are summarized in the table below. The data, presented as IC50 values, indicate the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value signifies a higher binding affinity.

CompoundCCK-A Receptor IC50 (nM)CCK-B Receptor IC50 (nM)Receptor Selectivity
This compound -ID50: 20.1 (mg/kg, in vivo)CCK-B selective
Proglumide ~100,000~10,000Non-selective
Lorglumide 2.61,200CCK-A selective
Devazepide 0.08 - 0.354.8 - 245CCK-A selective

Note: IC50 and ID50 values are sourced from multiple studies and may vary depending on the experimental conditions. A direct comparison should be made with caution.

Clinical Applications and Performance

Clinical studies have evaluated the efficacy of these compounds in various therapeutic areas. The following table summarizes key findings from selected clinical trials.

CompoundIndicationDosageKey Outcomes
This compound Gastric Acid Hypersecretion7.5 mg/kg/hr (IV)Significantly reduced meal-stimulated and sham feeding-induced gastric acid secretion[1].
Proglumide Gastric Ulcer400 mg, 3 times daily (oral)75% of patients showed complete healing of gastric ulcers after 4 weeks, compared to 25% in the placebo group[2][3].
Duodenal Ulcer400 mg, 3 times daily (oral)83% healing rate in the proglumide group compared to 60% in the antacid group[4].
Lorglumide Acute Pancreatitis100, 300, or 500 mg/day (IV)Dose-dependent improvement in clinical signs and normalization of serum amylase levels within 3 days[5].
Devazepide Gastroparesis-Preclinical studies show potential for accelerating gastric emptying. Clinical data is limited.

Mechanism of Action: CCK Receptor Signaling

This compound and related compounds exert their effects by blocking the binding of CCK to its receptors, thereby inhibiting downstream signaling pathways. Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_antagonist Pharmacological Intervention CCK CCK CCKR CCK Receptor (CCK-A or CCK-B) CCK->CCKR Binds Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., enzyme secretion, smooth muscle contraction) Ca->Response PKC->Response Antagonist This compound & Related Compounds Antagonist->CCKR Blocks

Caption: CCK Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for CCK Receptor Affinity

This protocol is used to determine the binding affinity of a compound for CCK receptors.

Objective: To determine the IC50 value of a test compound for CCK-A and CCK-B receptors.

Materials:

  • Membrane preparations from cells expressing either human CCK-A or CCK-B receptors.

  • Radioligand (e.g., [3H]propionyl-CCK-8).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparations with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Radioligand_Binding_Assay start Start prep Prepare membrane homogenates expressing CCK receptors start->prep incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate filter Separate bound and free radioligand by filtration incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity on filters wash->count analyze Analyze data to determine IC50 count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vivo Measurement of Gastric Emptying in Rats

This protocol is used to evaluate the effect of CCK receptor antagonists on gastric emptying.

Objective: To measure the rate of gastric emptying in rats after administration of a test compound.

Materials:

  • Male Wistar rats.

  • Test compound (e.g., devazepide).

  • Non-nutrient, non-absorbable marker (e.g., phenol red).

  • Saline solution.

  • Stomach tube.

  • Spectrophotometer.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle (e.g., saline) intraperitoneally or orally.

  • After a specific time, administer a test meal containing a non-absorbable marker (e.g., 1.5 ml of 0.5% phenol red in 5% glucose solution) via a stomach tube.

  • At a predetermined time after the test meal, euthanize the rats.

  • Clamp the pylorus and cardia of the stomach and carefully remove the stomach.

  • Homogenize the stomach and its contents in a known volume of alkaline solution.

  • Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

  • Calculate the amount of marker remaining in the stomach and express it as a percentage of the initial amount administered to determine the rate of gastric emptying.

Gastric_Emptying_Assay fast Fast rats overnight administer Administer test compound or vehicle fast->administer meal Administer test meal with marker administer->meal euthanize Euthanize rats at specific time points meal->euthanize stomach Remove and homogenize stomach euthanize->stomach measure Measure marker concentration stomach->measure calculate Calculate gastric emptying rate measure->calculate

Caption: Experimental Workflow for Measuring Gastric Emptying.

Conclusion

This compound and its related compounds represent a diverse group of CCK receptor antagonists with varying selectivity and therapeutic potential. While proglumide has shown efficacy in treating peptic ulcers, the selective CCK-A antagonists lorglumide and devazepide hold promise for conditions like pancreatitis and gastroparesis. This compound's selectivity for the CCK-B receptor suggests its potential utility in central nervous system disorders and in modulating gastric acid secretion. Further research, including well-controlled clinical trials, is necessary to fully elucidate the therapeutic roles of these compounds. This comparative guide provides a foundation for researchers to navigate the existing data and design future studies in this promising field.

References

Safety Operating Guide

Proper Disposal Procedures for Spiroglumide: An Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Spiroglumide, a compound used in research and drug development. The following procedures are based on established best practices for laboratory chemical waste management and are intended to ensure the safety of personnel and minimize environmental impact. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a potentially hazardous substance.

Quantitative Data and Physical Properties

PropertyData
Chemical FormulaC₂₁H₂₆Cl₂N₂O₄
Molecular Weight457.35 g/mol
AppearanceData not available; consult supplier's SDS.
SolubilityData not available; consult supplier's SDS.
Melting PointData not available; consult supplier's SDS.
Storage TemperatureData not available; consult supplier's SDS.
Hazard ClassData not available; treat as potentially hazardous.[1][2]
Environmental HazardsData not available; avoid release to the environment.

Experimental Protocols

The disposal procedures outlined below are operational guidelines and do not constitute an experimental protocol. No specific experimental methodologies were cited for the disposal of this compound in the available resources. The following steps are derived from general laboratory chemical waste management protocols.[1][2][3]

Step-by-Step Disposal Procedures

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat.

  • Closed-toe shoes.

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Do not mix this compound waste with incompatible materials. In the absence of specific compatibility data, it should be stored in a dedicated waste container.

  • Collect solid this compound waste (e.g., contaminated consumables, unused powder) and liquid waste (e.g., solutions containing this compound) in separate, clearly designated containers.

  • Use containers that are chemically compatible with this compound and are in good condition with a secure, leak-proof closure. Plastic containers are often preferred over glass to minimize the risk of breakage.

Step 3: Labeling of Waste Containers

Properly label all waste containers as soon as waste is added. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.

  • An indication of the physical state (solid or liquid) and an estimate of the concentration.

  • The date when waste was first added to the container (accumulation start date).

  • The name of the principal investigator and the laboratory location.

Step 4: Storage of Chemical Waste

  • Store this compound waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The SAA should be a well-ventilated area, away from sinks or drains, to prevent accidental release into the sewer system.

  • Ensure that containers are kept closed except when adding waste.

  • Utilize secondary containment, such as a plastic tub, to capture any potential leaks or spills.

Step 5: Disposal of Empty Containers

  • A container that has held this compound is not considered "empty" until it has been properly decontaminated.

  • If the compound is determined to be non-acutely hazardous by your EHS department, the empty container can be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular trash or recycling, as per institutional guidelines.

Step 6: Arranging for Waste Pickup

  • Once the waste container is full or has been in accumulation for the maximum allowable time (often six to twelve months, check with your EHS), arrange for its disposal through your institution's EHS department.

  • Complete any necessary waste pickup forms, providing a full and accurate description of the waste.

  • Do not dispose of this compound waste down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal cluster_key Key start Start: this compound Waste Generated ppe 1. Don Appropriate PPE start->ppe container 2. Select Compatible Waste Container ppe->container segregate 3. Segregate Waste container->segregate label_waste 4. Label Container Accurately segregate->label_waste store 5. Store in Designated SAA label_waste->store pickup 6. Arrange for EHS Pickup store->pickup empty_container Decontaminate Empty Containers store->empty_container dispose_empty Dispose of Rinsed Container empty_container->dispose_empty key_prep Preparation Steps key_accum Accumulation Steps key_disp Disposal Steps

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.